1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-13-11-8-4-5-9-12(11)15(14(17)18-13)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLXUQZYJCFIGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450153 | |
| Record name | 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20877-86-5 | |
| Record name | N-Phenylisatoic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20877-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Phenyl-1H-benzo[d]oxazine-2,4-dione (N-Phenylisatoic Anhydride)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione, also known as N-Phenylisatoic Anhydride. This heterocyclic compound is a pivotal intermediate in medicinal chemistry, primarily recognized for its role as an electrophilic scaffold in the synthesis of targeted covalent inhibitors. This document delves into its physicochemical characteristics, synthesis, chemical reactivity, and its significant applications in drug discovery, with a particular focus on the development of kinase inhibitors.
Introduction: A Versatile Electrophilic Scaffold
1-Phenyl-1H-benzo[d]oxazine-2,4-dione (C₁₄H₉NO₃) is a specialized chemical building block of considerable interest in the fields of organic synthesis and medicinal chemistry.[1] Its core structure, a benzoxazine-2,4-dione fused with a phenyl group at the 1-position, imparts unique reactivity that has been harnessed for the development of potent and selective therapeutic agents. The primary utility of this molecule lies in its function as a masked electrophile, which can be unmasked under specific conditions to react with nucleophilic residues in biological targets.[1]
This property has made it a valuable precursor in the synthesis of irreversible kinase inhibitors.[1] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. Irreversible inhibitors that form a covalent bond with their target protein can offer advantages in terms of prolonged duration of action and increased potency. 1-Phenyl-1H-benzo[d]oxazine-2,4-dione serves as a key component in constructing molecules that can covalently bind to cysteine residues within the active site of kinases like Bruton's Tyrosine Kinase (BTK), a critical target in hematological cancers.[1]
Beyond its application in kinase inhibitor synthesis, the broader class of benzoxazine derivatives exhibits a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, underscoring the pharmacological importance of this heterocyclic system.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione is essential for its effective use in synthesis and drug design.
General Characteristics
| Property | Value | Source |
| CAS Number | 20877-86-5 | [1][2] |
| Molecular Formula | C₁₄H₉NO₃ | [2] |
| Molecular Weight | 239.23 g/mol | [2] |
| IUPAC Name | 1-phenyl-1H-3,1-benzoxazine-2,4-dione | [1] |
| Synonyms | N-Phenylisatoic anhydride, 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-phenyl- | [3] |
Solubility
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione. While a full experimental spectrum for the title compound is not available in the provided search results, data for the closely related isatoic anhydride and N-methylisatoic anhydride, along with general principles of spectroscopy, allow for a reasonable prediction of its spectral features.
-
¹H NMR Spectroscopy: The proton NMR spectrum of the parent isatoic anhydride in DMSO-d₆ shows characteristic signals for the aromatic protons.[4] For 1-Phenyl-1H-benzo[d]oxazine-2,4-dione, one would expect to see a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the nine protons of the two phenyl rings. The integration of these signals would correspond to 9H.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum of isatoic anhydride reveals distinct signals for the carbonyl carbons and the aromatic carbons.[4] For the phenyl-substituted derivative, additional signals for the six carbons of the N-phenyl ring would be present. The two carbonyl carbons (C2 and C4) are expected to appear in the downfield region of the spectrum, typically around δ 160-170 ppm.
-
Infrared (IR) Spectroscopy: Acid anhydrides exhibit two characteristic C=O stretching bands due to symmetric and asymmetric stretching modes. For cyclic anhydrides like 1-Phenyl-1H-benzo[d]oxazine-2,4-dione, the lower-wavenumber C=O stretching peak is typically more intense. These bands are expected to appear in the region of 1750-1850 cm⁻¹ and 1700-1780 cm⁻¹, respectively. The IR spectrum of N-methylisatoic anhydride shows strong absorptions in this region, which is consistent with the anhydride functionality.
-
Mass Spectrometry (MS): The mass spectrum of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione would be expected to show a molecular ion peak (M⁺) at m/z 239. Fragmentation patterns would likely involve the loss of CO₂ (m/z 195) and subsequent fragmentation of the resulting carbene or rearranged species.
Synthesis and Characterization
The synthesis of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione can be achieved through a variety of methods, with the most common being the cyclization of N-phenylanthranilic acid.
General Synthetic Workflow
A robust and efficient two-step synthesis starting from readily available 2-aminobenzoic acids has been reported for the preparation of 1H-benzo[d][1][4]oxazine-2,4-diones.[4] This methodology can be adapted for the synthesis of the N-phenyl derivative.
Caption: General two-step synthesis of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione.
Detailed Experimental Protocol
Step 1: Synthesis of N-Phenylanthranilic Acid
-
To a solution of 2-aminobenzoic acid in a suitable solvent (e.g., nitrobenzene or a high-boiling point ether), add aniline and a catalytic amount of a copper salt (e.g., copper(I) oxide or copper powder).
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and add a dilute acid solution to precipitate the product.
-
Filter the crude N-phenylanthranilic acid, wash with water, and recrystallize from a suitable solvent such as ethanol.
Step 2: Synthesis of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione
-
Suspend N-phenylanthranilic acid in an inert solvent (e.g., toluene or dichloromethane).
-
While stirring and cooling in an ice bath, add a solution of phosgene or a phosgene equivalent (e.g., triphosgene) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or the cessation of HCl gas evolution).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude 1-Phenyl-1H-benzo[d]oxazine-2,4-dione from a suitable solvent (e.g., ethyl acetate/hexanes) to yield the purified product.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and by determining its melting point. The obtained data should be consistent with the expected values for 1-Phenyl-1H-benzo[d]oxazine-2,4-dione.
Chemical Reactivity and Basic Properties
The chemical reactivity of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione is dominated by the electrophilic nature of its two carbonyl groups.
Reactivity as an Electrophile
The anhydride moiety contains two highly electrophilic carbonyl carbons. This makes the molecule susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the cornerstone of its application in forming covalent bonds with biological nucleophiles.
Caption: General reaction of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione with a nucleophile.
-
Reaction with Amines: Primary and secondary amines readily react with 1-Phenyl-1H-benzo[d]oxazine-2,4-dione to form the corresponding 2-(aminocarbonyl)-N-phenylbenzamides.[5] This reaction is typically fast and proceeds under mild conditions.
-
Reaction with Alcohols and Thiols: Alcohols and thiols can also act as nucleophiles, leading to the formation of the corresponding esters and thioesters of N-phenylanthranilic acid. These reactions may require a catalyst or elevated temperatures to proceed efficiently.
The phenyl group at the 1-position can influence the reactivity of the anhydride through electronic and steric effects. Electronically, the phenyl group is weakly electron-withdrawing, which may slightly enhance the electrophilicity of the carbonyl carbons. Sterically, the bulk of the phenyl group could potentially hinder the approach of very large nucleophiles.
Basic and Acidic Properties
The term "basic properties" in the context of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione is more nuanced than simple Brønsted-Lowry basicity.
-
Basicity: The nitrogen atom in the oxazine ring is part of an amide-like system, and its lone pair of electrons is delocalized into the adjacent carbonyl groups. This delocalization significantly reduces the basicity of the nitrogen atom, making it a very weak base. Protonation is unlikely to occur under typical physiological or synthetic conditions.
-
Acidity: The molecule does not possess any readily ionizable protons and is therefore not considered acidic.
In essence, the dominant chemical characteristic of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione is its electrophilicity, not its basicity.
Applications in Drug Discovery
The primary and most significant application of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione is in the design and synthesis of targeted covalent inhibitors, particularly for kinases.
Covalent Kinase Inhibitors
The strategy involves incorporating the 1-Phenyl-1H-benzo[d]oxazine-2,4-dione moiety into a larger molecule that has affinity for the active site of a specific kinase. Once the inhibitor is bound, a nucleophilic cysteine residue in the kinase active site attacks one of the carbonyl carbons of the oxazine-dione ring. This leads to the opening of the ring and the formation of a stable covalent bond between the inhibitor and the kinase, thereby irreversibly inactivating the enzyme.
Caption: Mechanism of irreversible kinase inhibition.
This approach has been successfully employed in the development of inhibitors for Bruton's Tyrosine Kinase (BTK), a key enzyme in B-cell signaling.[1] The clinical success of BTK inhibitors has validated the utility of covalent inhibition as a therapeutic strategy.
Conclusion
1-Phenyl-1H-benzo[d]oxazine-2,4-dione is a highly valuable and versatile building block in modern medicinal chemistry. Its well-defined electrophilic reactivity makes it an ideal scaffold for the construction of targeted covalent inhibitors. A thorough understanding of its physicochemical properties, synthesis, and reactivity is paramount for its effective application in the design and development of novel therapeutics. As the field of targeted covalent inhibition continues to expand, the importance of key intermediates like 1-Phenyl-1H-benzo[d]oxazine-2,4-dione is set to grow, offering new opportunities for the treatment of a wide range of diseases.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1-PHENYL-1H-BENZO[D][1,3]OXAZINE-2,4-DIONE, CasNo.20877-86-5 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 3. 20877-86-5|this compound|BLD Pharm [bldpharm.com]
- 4. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Characterization of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione (N-Phenylisatoic Anhydride)
Spectroscopic Characterization of 1-Phenyl-1H-benzo[d][1][2]oxazine-2,4-dione (N-Phenylisatoic Anhydride)
Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of 1-Phenyl-1H-benzo[d][1][2]oxazine-2,4-dione (CAS No: 20877-86-5).[1][3][4][5] As a critical scaffold in medicinal chemistry, particularly for the synthesis of targeted covalent inhibitors, unambiguous structural confirmation is paramount.[1] This document synthesizes predictive data with established principles of spectroscopic interpretation for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Methodologies for data acquisition are detailed to ensure reproducibility and scientific rigor.
Introduction and Strategic Importance
1-Phenyl-1H-benzo[d][1][2]oxazine-2,4-dione, also known as N-Phenylisatoic anhydride, is a versatile chemical intermediate.[4] Its intrinsic reactivity, stemming from the strained anhydride ring, makes it a valuable electrophilic warhead. In drug discovery, this moiety is exploited to form covalent bonds with nucleophilic residues, such as cysteine, in the active sites of kinases.[1] This mechanism is fundamental to the action of several potent and selective inhibitors, making the parent molecule a key building block in modern pharmaceutical research.[1]
Given its role, verifying the purity and structural integrity of this compound is a non-negotiable prerequisite for its use in synthesis. The following sections provide an in-depth guide to its spectroscopic signature, offering a self-validating framework for its identification.
Molecular Structure and Spectroscopic Overview
The structure of 1-Phenyl-1H-benzo[d][1][2]oxazine-2,4-dione combines a benzoxazinedione core with a phenyl substituent on the nitrogen atom. This arrangement gives rise to distinct spectroscopic features. The molecule has a molecular formula of C₁₄H₉NO₃ and a molecular weight of 239.23 g/mol .[1][4]
Our analytical approach will deconstruct the molecule into its constituent parts to predict and interpret its spectral data:
-
The Benzoxazinedione System: A bicyclic structure containing an aromatic ring fused to a dione-containing heterocyclic ring. This core is responsible for the characteristic anhydride signals in IR and specific aromatic patterns in NMR.
-
The N-Phenyl Group: A monosubstituted benzene ring directly attached to the nitrogen atom. Its protons and carbons will have distinct NMR signals.
-
The Anhydride Moiety: Specifically, the two carbonyl groups (C=O) within the oxazine ring, which are the most prominent reporters in IR spectroscopy.
dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=10];
// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; H1 [label="H", pos="-2.1,1.3!"]; H2 [label="H", pos="-2.1,-1.3!"]; H3 [label="H", pos="0,-2.3!"]; H4 [label="H", pos="2.1,-1.3!"];
C7 [label="C", pos="2.5,0!", fontcolor="#202124"]; O1 [label="O", pos="3.5,0.75!"]; C8 [label="C", pos="4.5,0!", fontcolor="#202124"]; O2 [label="O", pos="5.3,0.75!", fontcolor="#EA4335"]; O3 [label="O", pos="4.5,-1!"]; N1 [label="N", pos="2.5,-1.25!"]; C9 [label="C", pos="0,0!"];
// N-Phenyl group C10 [label="C", pos="3.5,-2.25!"]; C11 [label="C", pos="2.8,-3.5!"]; C12 [label="C", pos="3.5,-4.75!"]; C13 [label="C", pos="4.9,-4.75!"]; C14 [label="C", pos="5.6,-3.5!"]; C15 [label="C", pos="4.9,-2.25!"]; H5 [label="H", pos="1.8,-3.5!"]; H6 [label="H", pos="2.8,-5.6!"]; H7 [label="H", pos="5.4,-5.6!"]; H8 [label="H", pos="6.6,-3.5!"]; H9 [label="H", pos="5.4,-1.4!"];
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C9; C6 -- C7; C2 -- H1; C3 -- H2; C4 -- H3; C5 -- H4;
// Heterocycle bonds C7 -- O1; O1 -- C8; C8 -- N1; N1 -- C9; C9 -- C7; C8 -- O2 [style=double]; C7 -- O3 [style=double, label=" O", labelloc=b, labelangle=90];
// N-Phenyl group bonds N1 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C10; C11 -- H5; C12 -- H6; C13 -- H7; C14 -- H8; C15 -- H9;
// Numbering node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=0.3, height=0.3, fixedsize=true]; n1 [label="8", pos="-0.4,1.9!"]; n2 [label="7", pos="-1.8,1.1!"]; n3 [label="6", pos="-1.8,-1.1!"]; n4 [label="5", pos="-0.4,-1.9!"]; n5 [label="4a", pos="1.8,-1.1!"]; n6 [label="8a", pos="1.8,1.1!"]; n7 [label="4", pos="2.9,0.3!"]; n8 [label="2", pos="4.9,0.3!"]; n9 [label="1'", pos="3.9,-2.6!"]; n10 [label="2'", pos="2.2,-3.8!"]; n11 [label="3'", pos="3.2,-5.1!"]; n12 [label="4'", pos="5.2,-5.1!"]; n13 [label="5'", pos="6.2,-3.8!"]; n14 [label="6'", pos="5.2,-1.9!"]; } end_dot Caption: Structure of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show nine signals in the aromatic region (δ 7.0–8.5 ppm). The protons on the benzoxazinedione ring system will be deshielded due to the electron-withdrawing effects of the adjacent carbonyl groups and the nitrogen atom.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-5 | ~8.2 - 8.3 | dd | 1H | Ortho to a carbonyl group (C-4) and adjacent to the ring fusion, expected to be the most deshielded proton on this ring. |
| H-7 | ~7.9 - 8.0 | t | 1H | deshielded by adjacent functionalities. |
| H-6, H-8 | ~7.4 - 7.6 | m | 2H | Located on the benzoxazinedione ring, with complex coupling. |
| H-2', H-6' | ~7.6 - 7.7 | m | 2H | Protons on the N-phenyl ring, ortho to the point of attachment. |
| H-3', H-4', H-5' | ~7.4 - 7.6 | m | 3H | Meta and para protons on the N-phenyl ring, likely overlapping with other aromatic signals. |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide confirmation of the carbon skeleton, with two distinct, low-field signals for the carbonyl carbons.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-2 (C=O) | ~160 - 165 | Carbonyl carbon adjacent to nitrogen, characteristic of a carbamate-like structure. |
| C-4 (C=O) | ~158 - 162 | Anhydride carbonyl carbon. |
| C-4a, C-8a | ~140 - 145 | Quaternary carbons at the ring fusion. |
| C-1' | ~135 - 140 | Quaternary carbon of the N-phenyl ring attached to nitrogen. |
| Aromatic CHs | ~115 - 138 | Signals for the nine CH carbons from both aromatic rings. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) should be used as an internal standard (δ 0.00 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally powerful for identifying functional groups. The defining feature of an acid anhydride is the presence of two distinct carbonyl stretching bands.[6] This arises from the symmetric and asymmetric stretching vibrations of the two C=O groups coupled through the central oxygen atom.[6]
| Predicted Frequency (cm⁻¹) | Vibration Mode | Intensity | Significance |
| ~1780 - 1760 | C=O Asymmetric Stretch | Strong | Key diagnostic peak for the cyclic anhydride functionality. |
| ~1740 - 1720 | C=O Symmetric Stretch | Strong | Key diagnostic peak for the cyclic anhydride functionality. The presence of two strong C=O bands is definitive. |
| ~1610 - 1580 | C=C Aromatic Stretch | Medium | Confirms the presence of the aromatic rings. |
| ~1300 - 1200 | C-N Stretch | Medium | Indicates the bond between the phenyl group and the heterocyclic ring. |
| ~1250 - 1150 | C-O-C Asymmetric Stretch | Strong | Characteristic of the anhydride linkage. |
Experimental Protocol: IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, rapid method for acquiring IR data.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
-
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the ATR anvil to ensure good contact.
-
Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. For 1-Phenyl-1H-benzo[d]oxazine-2,4-dione, Electron Ionization (EI) is a standard method.
-
Molecular Ion (M⁺): The spectrum should show a clear molecular ion peak at m/z = 239 , corresponding to the molecular weight of the compound [C₁₄H₉NO₃]⁺.
-
Key Fragmentation Pathways: The fragmentation of isatoic anhydrides is well-characterized and typically proceeds through the loss of carbon dioxide (CO₂, 44 Da) followed by carbon monoxide (CO, 28 Da).
| Predicted m/z | Proposed Fragment | Formula | Notes |
| 239 | [M]⁺ | [C₁₄H₉NO₃]⁺ | Molecular Ion |
| 195 | [M - CO₂]⁺ | [C₁₃H₉NO]⁺ | Loss of carbon dioxide from the anhydride ring. This is a highly characteristic fragmentation. |
| 167 | [M - CO₂ - CO]⁺ | [C₁₂H₉N]⁺ | Subsequent loss of carbon monoxide. |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, from cleavage of the N-phenyl bond. |
dot graph "fragmentation_pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10]; edge [fontname="sans-serif", fontsize=10];
mol [label="1-Phenyl-1H-benzo[d]oxazine-2,4-dione\n[M]⁺˙\nm/z = 239"]; frag1 [label="[M - CO₂]⁺˙\nm/z = 195"]; frag2 [label="[M - CO₂ - CO]⁺\nm/z = 167"]; frag3 [label="[C₆H₅]⁺\nm/z = 77"];
mol -> frag1 [label="- CO₂"]; frag1 -> frag2 [label="- CO"]; mol -> frag3 [label="- C₈H₄NO₃"]; } end_dot Caption: Proposed key fragmentation pathway for 1-Phenyl-1H-benzo[d]oxazine-2,4-dione in EI-MS.
Experimental Protocol: MS Data Acquisition (EI-MS)
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled to a Gas Chromatograph (GC-MS) or a direct insertion probe.
-
Procedure (Direct Insertion Probe):
-
Load a small amount of the sample into a capillary tube.
-
Insert the probe into the ion source.
-
Gradually heat the probe to volatilize the sample.
-
Acquire mass spectra over a range of m/z 50-400.
-
-
EI Parameters:
-
Ionization Energy: 70 eV (standard).
-
Source Temperature: 200-250 °C.
-
Conclusion
The structural confirmation of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione is reliably achieved through a combination of NMR, IR, and MS techniques. The key diagnostic features are:
-
¹H NMR: A complex aromatic region with 9 protons.
-
¹³C NMR: Two distinct carbonyl signals in the δ 158-165 ppm range.
-
IR: Two strong and characteristic C=O stretching bands between 1780-1720 cm⁻¹.
-
MS: A molecular ion peak at m/z 239, with a characteristic loss of CO₂ to give a fragment at m/z 195.
By following the protocols and interpretive guidelines presented in this document, researchers, scientists, and drug development professionals can confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity of their subsequent synthetic and biological investigations.
References
-
Benchchem, "1-Phenyl-1H-benzo[d][1][2]oxazine-2,4-dione," [Online]. Available:
-
BLDpharm, "20877-86-5 | 1-Phenyl-1H-benzo[d][1][2]oxazine-2,4-dione," [Online]. Available:
-
Echemi, "1-phenyl-1h-benzo[d][1][2]oxazine-2,4-dione," [Online]. Available:
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The Strategic Synthesis and Application of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione: A Keystone for Covalent Kinase Inhibitors
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Legacy of Isatoic Anhydrides in Medicinal Chemistry
The journey of a drug molecule from a laboratory curiosity to a clinical therapeutic is often a testament to the ingenuity of synthetic chemists and the profound understanding of biological mechanisms. Within the vast arsenal of heterocyclic chemistry, the benzoxazinedione scaffold, and specifically its N-substituted variants, holds a place of distinction. This guide delves into the discovery, history, and multifaceted applications of a pivotal member of this class: 1-Phenyl-1H-benzo[d]oxazine-2,4-dione, also known as N-Phenylisatoic anhydride. While its direct therapeutic applications are limited, its role as a versatile and crucial intermediate in the synthesis of potent, biologically active molecules, most notably irreversible kinase inhibitors, is of paramount importance in modern drug discovery.[1][2] This document aims to provide a comprehensive technical overview, blending historical context with practical synthetic protocols and mechanistic insights, to empower researchers in their quest for novel therapeutics.
I. Historical Context and the Emergence of a Versatile Scaffold
The broader family of 1H-benzo[d][1][2]oxazine-2,4-diones, or isatoic anhydrides, has been a cornerstone of heterocyclic synthesis for over a century. The parent compound, isatoic anhydride, is readily prepared from anthranilic acid and phosgene and has served as a precursor for a wide array of pharmaceuticals, including quinazolinone-based drugs like methaqualone.[3] The introduction of a substituent at the N-1 position, such as a phenyl group, significantly modulates the electronic properties and reactivity of the heterocyclic core, opening new avenues for its application.
While a definitive "discovery" paper for 1-Phenyl-1H-benzo[d]oxazine-2,4-dione is not readily apparent in early literature, its synthesis is a logical extension of the well-established chemistry of isatoic anhydrides and N-substituted isatins. The development of synthetic routes to N-aryl isatins, followed by their oxidative cleavage, provided a reliable pathway to N-aryl isatoic anhydrides.[2] This development was crucial, as the N-phenyl group not only influences the molecule's reactivity but also serves as a key structural element in the design of targeted therapies.
II. Strategic Synthesis of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione
The synthesis of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and considerations for green chemistry.
A. Oxidation of N-Phenylisatin: A Classic and Reliable Route
A well-established and frequently employed method for the preparation of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione is the oxidation of N-phenylisatin.[1] This method is advantageous due to the commercial availability of N-phenylisatin and the relatively straightforward reaction conditions.
Reaction Scheme:
Caption: Oxidation of N-Phenylisatin to 1-Phenyl-1H-benzo[d]oxazine-2,4-dione.
Historically, hazardous oxidizing agents like chromium trioxide were used.[1] However, modern, safer alternatives such as meta-chloroperoxybenzoic acid (m-CPBA) or "green" oxidants like urea-hydrogen peroxide (UHP) are now preferred.[1] The mechanism involves an oxidative cleavage of the C2-C3 bond of the isatin ring, followed by rearrangement to form the six-membered benzoxazinedione ring.
Detailed Experimental Protocol: Oxidation of N-Phenylisatin with m-CPBA
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-phenylisatin (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or chloroform.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic nature of the oxidation reaction.
-
Addition of Oxidant: Slowly add a solution of m-CPBA (1.1 to 1.5 eq) in the same solvent to the cooled solution of N-phenylisatin. The slow addition helps to maintain the reaction temperature and prevent the formation of byproducts.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by washing the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts (m-chlorobenzoic acid). Subsequently, wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 1-Phenyl-1H-benzo[d]oxazine-2,4-dione.
B. Two-Step Synthesis from 2-Aminobenzoic Acid Derivatives
An alternative and versatile approach involves a two-step synthesis starting from appropriately protected 2-aminobenzoic acids.[4] This method offers flexibility in introducing various substituents on the aromatic ring if desired.
Reaction Scheme:
Caption: Two-step synthesis from a 2-aminobenzoic acid derivative.
In this strategy, a precursor such as 2-((benzyloxycarbonyl)amino)benzoic acid is first synthesized. The benzyloxycarbonyl (Cbz) group serves as a source for the carbonyl group in the final product. Subsequent treatment with an activating agent like thionyl chloride promotes cyclization and formation of the benzoxazinedione ring.[4]
III. Spectroscopic and Physicochemical Characterization
The unambiguous identification of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione is crucial for its use in further synthetic applications. A combination of spectroscopic techniques provides a detailed fingerprint of the molecule.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉NO₃ | [5] |
| Molecular Weight | 239.23 g/mol | [5] |
| Appearance | White to off-white solid | |
| CAS Number | 20877-86-5 | [5] |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the nine aromatic protons. The protons on the phenyl ring and the benzoxazine core will appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit characteristic signals for the two carbonyl carbons (lactone and amide) in the range of δ 160-170 ppm. The remaining aromatic carbons will appear in the δ 110-150 ppm region.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is dominated by two strong carbonyl (C=O) stretching vibrations, characteristic of the anhydride-like and amide-like carbonyl groups, typically found in the region of 1650-1800 cm⁻¹.[1] Aromatic C=C and C-H stretching vibrations will also be present.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 240.07.[1]
IV. Application in Drug Discovery: The Gateway to Covalent Kinase Inhibitors
The primary significance of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione in modern drug discovery lies in its role as a key building block for the synthesis of irreversible kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.
A. The Electrophilic Trap: A Covalent Bonding Strategy
1-Phenyl-1H-benzo[d]oxazine-2,4-dione functions as a latent electrophile. In the synthesis of kinase inhibitors, it is typically reacted with an appropriate amine-containing fragment. This reaction opens the anhydride ring to form an anthranilamide derivative, which can then be further elaborated. The crucial feature is that this process ultimately installs a reactive "warhead" into the drug molecule. This warhead is designed to form a covalent bond with a specific nucleophilic amino acid residue, most commonly a cysteine, within the active site of the target kinase.[1]
Caption: Role as an electrophilic trap in inhibitor synthesis.
B. Targeting Bruton's Tyrosine Kinase (BTK): A Case Study
A prime example of the application of this chemistry is in the development of inhibitors for Bruton's Tyrosine Kinase (BTK), a crucial enzyme in B-cell signaling. The groundbreaking drug ibrutinib, and subsequent generations of BTK inhibitors, are covalent inhibitors that target a cysteine residue (Cys481) in the BTK active site. While the exact synthesis of ibrutinib may follow different routes, the underlying principle of using a reactive precursor to install a covalent warhead is central. 1-Phenyl-1H-benzo[d]oxazine-2,4-dione is a key intermediate for creating analogues and novel inhibitors based on this principle.[1]
BTK Signaling Pathway and Inhibition:
Caption: Simplified BTK signaling pathway and the point of covalent inhibition.
The covalent bond formation renders the inhibition of BTK irreversible, leading to a prolonged duration of action and high potency. This strategy has proven highly effective in the treatment of B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma.
V. Future Perspectives and Conclusion
1-Phenyl-1H-benzo[d]oxazine-2,4-dione, while a seemingly simple heterocyclic compound, embodies the principles of strategic design in medicinal chemistry. Its historical roots in the well-explored chemistry of isatoic anhydrides have blossomed into a critical role in the development of cutting-edge covalent therapeutics. The ability to readily access this scaffold and leverage its inherent reactivity as a latent electrophile provides a powerful tool for drug discovery teams. As the quest for more selective and potent kinase inhibitors continues, and as the principles of covalent inhibition are applied to other enzyme classes, the importance of versatile intermediates like 1-Phenyl-1H-benzo[d]oxazine-2,4-dione is set to endure. This guide has aimed to provide both the foundational knowledge and the practical insights necessary for researchers to fully exploit the potential of this remarkable molecule in their own research and development endeavors.
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A Technical Guide to the Biological Activities of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione Derivatives
Abstract
The 1-Phenyl-1H-benzo[d]oxazine-2,4-dione scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate for a plethora of biologically active molecules.[1] This heterocyclic system is particularly noted for its role as an electrophilic trap, enabling covalent interactions with biological targets, a mechanism exploited in the design of potent and selective kinase inhibitors.[1] This guide synthesizes current research to provide an in-depth exploration of the synthesis, multifaceted biological activities, and therapeutic potential of its derivatives. We will dissect their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, grounding the discussion in mechanistic insights, structure-activity relationships (SAR), and validated experimental protocols. The objective is to furnish researchers and drug development professionals with a comprehensive technical resource to inform and accelerate the discovery of novel therapeutics based on this privileged scaffold.
Introduction: The Benzoxazine-2,4-dione Core
The 1H-benzo[d][1][2]oxazine-2,4-dione ring system, a class of fused heterocycles, presents a unique structural framework that facilitates interactions with diverse biological targets.[3] The introduction of a phenyl group at the N-1 position creates the 1-Phenyl-1H-benzo[d]oxazine-2,4-dione, a scaffold of significant interest. These compounds are not merely synthetic curiosities; they are key building blocks in the development of targeted therapies. Their primary application lies in the design of irreversible kinase inhibitors, where the benzoxazinedione ring acts as a covalent warhead, forming a stable bond with nucleophilic residues like cysteine in the active site of kinases such as Bruton's Tyrosine Kinase (BTK).[1] Beyond this, derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant effects, making them a focal point of extensive research.[3][4][5]
Synthetic Strategies: From Precursors to Products
The accessibility of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione derivatives is crucial for their biological evaluation. Synthetic routes are designed for efficiency, yield, and increasingly, for adherence to the principles of green chemistry.
Foundational Synthetic Routes
Classical synthesis of the benzoxazine-2,4-dione core often begins with readily available precursors like 2-aminobenzoic acid (anthranilic acid) or indoline-2,3-dione (isatin).[1][3]
-
From Anthranilic Acid: A common two-step approach involves the initial protection of the amino group of a 2-aminobenzoic acid derivative, followed by a cyclization reaction.[2][3][6] For instance, reacting the acid with agents like ethoxycarbonyl chloride (EtOCOCl) yields an N-protected intermediate. Subsequent treatment with thionyl chloride (SOCl₂) promotes activation and intramolecular cyclization to form the desired dione ring structure.[2][3][7] This method is valued for its use of inexpensive reagents and potential for scalability.[2]
-
From Isatin Derivatives: The oxidation of N-phenylisatin is another established method.[1] Historically, hazardous oxidizing agents were used, but contemporary, safer approaches employ peracids or "green" oxidants like a urea-hydrogen peroxide (UHP) complex to achieve the ring expansion that forms the benzoxazinedione.[1]
Catalyst-Free and Green Approaches
In alignment with sustainable chemistry, catalyst-free protocols are gaining prominence. These methods often utilize thermal or microwave-assisted conditions to drive the cyclization reactions, thereby avoiding the use of potentially toxic and costly metal catalysts.[1] This not only simplifies purification but also reduces the environmental impact of the synthesis.
Caption: Covalent inhibition of a target kinase by a benzoxazinedione derivative.
Antimicrobial Activity
The benzoxazine chemotype is recognized for its potential against a variety of microbial pathogens. [1]
-
Antibacterial and Antifungal: Derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as fungal strains like Aspergillus niger. [8][9][10]The specific substitutions on the phenyl rings are critical for potency. For example, in one study of 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives, compound 4j was found to be the most active, inhibiting all three tested bacterial strains. [8]* Antimycobacterial: The 1,3-benzoxazine structure has been reported to possess activity against Mycobacterium tuberculosis. [1][8]Quantitative structure-activity relationship (QSAR) studies have been employed to predict the antimycobacterial activity of derivatives and propose new structures with potentially enhanced efficacy. [1]
Anti-inflammatory Activity
Several benzoxazine derivatives have demonstrated significant anti-inflammatory properties. [8][11]
-
In Vivo Models: A common model for evaluating acute inflammation is the carrageenan-induced paw edema test in rodents. In a study of 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives, one compound exhibited an 83.3% inhibition of edema, which was more potent than the standard drug indomethacin (79.5% inhibition). [1][8]* Mechanism of Action: The anti-inflammatory effects of many drugs are linked to the inhibition of cyclooxygenase (COX) enzymes. [11]Studies on related benzoxazine and benzothiazine structures confirm that their anti-inflammatory activity often involves the inhibition of COX-1 and COX-2, as well as other modern mechanisms like the suppression of pro-inflammatory cytokines. [11][12][13]
Anticonvulsant Activity
Certain oxazine derivatives have been identified as possessing anticonvulsant properties, highlighting their potential in treating neurological disorders like epilepsy. [4][5]
-
Screening Models: The anticonvulsant effects are typically evaluated using the maximal electroshock-induced seizure (MES) model in rats or mice. [14][15]This test is a well-established screen for compounds that may be effective against generalized tonic-clonic seizures. The ability of a compound to reduce the duration of certain phases of the seizure, such as hindlimb extension, is considered a protective action. [15]While specific data for 1-Phenyl-1H-benzo[d]oxazine-2,4-dione is limited in the provided results, related structures like phenylacetamides and pyrrolidine-2,5-diones show significant activity in MES and other seizure models (e.g., 6-Hz screen), suggesting this is a promising area for exploration. [16][17][18]
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, this section details standardized methodologies for assessing the biological activities discussed.
Protocol: General Synthesis of a 1-Phenyl-1H-benzo[d]oxazine-2,4-dione Derivative
This protocol is a generalized two-step procedure based on the cyclization of an N-protected anthranilic acid derivative. [2][3]
-
Step 1: N-Protection.
-
Dissolve 1 equivalent of the starting 2-aminobenzoic acid in a suitable solvent system (e.g., water/acetone, 1:4).
-
Add a base (e.g., NaHCO₃) to maintain pH.
-
Slowly add 1.1 equivalents of the protecting agent (e.g., ethoxycarbonyl chloride) while stirring at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Perform an aqueous workup, acidify to precipitate the product, filter, and dry to obtain the N-protected intermediate.
-
-
Step 2: Cyclization.
-
Suspend the N-protected intermediate in an anhydrous solvent like Tetrahydrofuran (THF).
-
Add a 5-fold molar excess of thionyl chloride (SOCl₂) dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture and monitor its progress by High-Performance Liquid Chromatography (HPLC). [3] * Once the reaction is complete, remove the solvent and excess SOCl₂ under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final 1H-benzo[d]oxazine-2,4-dione derivative.
-
Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol outlines the colorimetric MTT assay to determine the cytotoxic effects of a compound on a cancer cell line.
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for an in vivo anti-inflammatory activity assay.
Conclusion and Future Perspectives
The 1-Phenyl-1H-benzo[d]oxazine-2,4-dione scaffold and its derivatives represent a highly versatile and privileged class of compounds in drug discovery. Their demonstrated efficacy across a wide range of biological targets—from kinases and microbial enzymes to inflammatory pathways—underscores their therapeutic potential. The core structure's ability to act as a covalent binder provides a distinct advantage in designing potent and selective inhibitors.
Future research should focus on expanding the chemical diversity of these derivatives through innovative synthetic methodologies. A deeper investigation into their mechanisms of action, particularly for their anti-inflammatory and anticonvulsant properties, is warranted. Structure-activity relationship studies, aided by computational modeling and QSAR, will be instrumental in optimizing potency and selectivity while minimizing off-target effects and toxicity. As our understanding of these compounds grows, they hold significant promise for the development of next-generation therapies for cancer, infectious diseases, and inflammatory disorders.
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The Strategic Application of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione in the Discovery of Covalent Kinase Inhibitors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of covalent kinase inhibitors, which form a permanent bond with the target enzyme, has emerged as a powerful strategy to achieve enhanced potency, prolonged duration of action, and the ability to overcome drug resistance. This guide provides a comprehensive technical overview of the utility of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione, also known as N-phenylisatoic anhydride, as a versatile and pivotal scaffold in the discovery and synthesis of novel covalent kinase inhibitors. We will delve into the underlying medicinal chemistry principles, detailed synthetic methodologies, and the strategic considerations for employing this unique chemical entity in the design of next-generation targeted therapies.
Introduction: The Rise of Covalent Kinase Inhibitors
The pursuit of highly selective and potent kinase inhibitors is a central theme in modern drug discovery. While traditional, reversible inhibitors have achieved significant clinical success, they can be limited by factors such as short duration of action and the emergence of resistance mutations in the target kinase. Covalent inhibitors address these challenges by forming a stable, irreversible bond with a specific amino acid residue within the kinase's active site. This "lock-and-key" interaction permanently inactivates the enzyme, leading to a durable therapeutic effect.
A key requirement for the design of a covalent inhibitor is the presence of a nucleophilic amino acid, typically a cysteine residue, in proximity to the ATP-binding pocket of the target kinase. The inhibitor itself must possess a precisely positioned electrophilic "warhead" that can react with this nucleophilic residue. The 1-Phenyl-1H-benzo[d]oxazine-2,4-dione scaffold serves as a masked electrophile, providing a unique and elegant solution for the targeted delivery of a reactive moiety to the kinase active site.
The Chemistry of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione: A Latent Electrophilic Trap
1-Phenyl-1H-benzo[d]oxazine-2,4-dione is a specialized chemical scaffold that serves as a key intermediate in the synthesis of a variety of biologically active molecules, most notably irreversible kinase inhibitors.[1] Its utility stems from its ability to act as an electrophilic trap, capable of covalently binding to cysteine residues in the active site of target kinases.[1]
The core of its reactivity lies in the strained anhydride-like structure. This ring system is susceptible to nucleophilic attack, particularly by amines. This reactivity is the cornerstone of its application in kinase inhibitor synthesis.
Mechanism of Action: Unmasking the Warhead
The general strategy for utilizing 1-Phenyl-1H-benzo[d]oxazine-2,4-dione involves its reaction with a primary amine. This reaction proceeds via a nucleophilic acyl substitution, leading to the opening of the oxazine-dione ring and the formation of a 2-aminobenzamide derivative. This transformation is crucial as it unmasks the reactive functionality that will ultimately engage the target kinase. In the context of kinase inhibitor design, the amine-containing fragment is a separate part of the inhibitor that provides affinity and selectivity for the target kinase. The reaction with 1-Phenyl-1H-benzo[d]oxazine-2,4-dione essentially couples this targeting moiety to the electrophilic warhead precursor.
The resulting 2-aminobenzamide can then be cyclized to form a quinazolinone, a common scaffold in many kinase inhibitors. The key insight is that the initial reaction with the amine transforms the relatively stable benzoxazinedione into a more reactive species poised for covalent bond formation.
Synthesis of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione and its Derivatives
The synthesis of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione and its subsequent conversion to kinase inhibitor scaffolds can be achieved through several established routes. The choice of synthetic pathway often depends on the availability of starting materials and the desired substitution patterns on the final molecule.
Synthesis of the Core Scaffold
A common and efficient method for the synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones starts from readily available 2-aminobenzoic acids.[3][4] A two-step approach has been described that involves the use of urethane-type protecting groups as a source for the carbonyloxy group, followed by cyclization promoted by thionyl chloride.[3][4]
Experimental Protocol: Synthesis of 1H-benzo[d][1][2]oxazine-2,4-dione from 2-Aminobenzoic Acid
Step 1: Formation of the Urethane Derivative
-
To a solution of 2-aminobenzoic acid in a suitable solvent system (e.g., a mixture of water and acetone), add a base such as sodium carbonate to maintain a basic pH.
-
Slowly add an acylating agent like fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), benzyloxycarbonyl chloride (Cbz-Cl), or ethoxycarbonyl chloride (EtOCOCl) to the reaction mixture with stirring.
-
Allow the reaction to proceed at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture to precipitate the urethane-protected 2-aminobenzoic acid.
-
Collect the solid by filtration, wash with water, and dry.
Step 2: Cyclization to the 1H-benzo[d][1][2]oxazine-2,4-dione
-
Suspend the dried urethane derivative in a solvent such as tetrahydrofuran (THF).
-
Add an excess of thionyl chloride to the suspension at room temperature.
-
Stir the reaction mixture until the cyclization is complete, as indicated by TLC analysis.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting solid is the desired 1H-benzo[d][1][2]oxazine-2,4-dione, which can be further purified by recrystallization.
Synthesis of Quinazolinone-Based Kinase Inhibitors
The reaction of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione with various amines is a key step in the synthesis of a diverse range of quinazolinone-based kinase inhibitors.
Experimental Protocol: General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
-
Dissolve 1-Phenyl-1H-benzo[d]oxazine-2,4-dione in a suitable solvent such as toluene or ethanol.
-
Add an equimolar amount of the desired primary amine to the solution.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product, a 2-(phenylamino)benzamide derivative, can be isolated and purified, or used directly in the next step.
-
To effect cyclization to the quinazolinone, the intermediate can be heated in a high-boiling solvent, or treated with a dehydrating agent such as acetic anhydride.
-
The final quinazolinone product can be purified by column chromatography or recrystallization.
Application in Bruton's Tyrosine Kinase (BTK) Inhibitor Discovery
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling.[5][6] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[5][6] BTK possesses a cysteine residue (Cys481) in its active site, making it an ideal target for covalent inhibition.[5]
The 1-Phenyl-1H-benzo[d]oxazine-2,4-dione scaffold has been instrumental in the development of potent and selective irreversible BTK inhibitors.[1] The strategy involves designing a molecule that has a recognition element for the BTK active site, coupled to the benzoxazinedione moiety. Upon binding, the Cys481 residue attacks the electrophilic center, leading to the formation of a covalent bond and irreversible inhibition of the enzyme.
Figure 1: Workflow for the synthesis and mechanism of action of a BTK inhibitor.
Structure-Activity Relationships (SAR)
The development of potent and selective kinase inhibitors from the 1-Phenyl-1H-benzo[d]oxazine-2,4-dione scaffold is guided by structure-activity relationship (SAR) studies. These studies involve systematically modifying the chemical structure of the inhibitor and evaluating the impact of these changes on its biological activity.
Key areas for modification include:
-
The Phenyl Group at the 1-Position: Altering the substituents on this phenyl ring can influence the molecule's electronics and steric properties, which can affect its reactivity and binding affinity.
-
The Benzene Ring of the Benzoxazinedione Core: Substituents on this ring can modulate the overall physicochemical properties of the inhibitor, such as solubility and cell permeability.
-
The Amine-Derived Targeting Moiety: This is the most critical component for achieving selectivity for the target kinase. The structure of the amine used in the initial reaction determines which kinase the final inhibitor will bind to. Extensive medicinal chemistry efforts are focused on optimizing this part of the molecule to achieve high affinity and selectivity.
Experimental Evaluation of Kinase Inhibition
The inhibitory activity of compounds synthesized from the 1-Phenyl-1H-benzo[d]oxazine-2,4-dione scaffold is typically assessed using in vitro kinase assays. For covalent inhibitors, it is important to measure not just the concentration required for 50% inhibition (IC50), but also the rate of covalent bond formation.
Experimental Protocol: Biochemical BTK Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified BTK.
1. Reagent Preparation:
- Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT).
- Dilute purified recombinant BTK enzyme and a suitable substrate (e.g., a poly(Glu,Tyr) peptide) in the kinase buffer.
- Prepare a stock solution of ATP.
2. Inhibitor Plating:
- Serially dilute the test inhibitors in DMSO and add them to the wells of a 384-well plate.
3. Enzyme Addition:
- Add the diluted BTK enzyme to each well containing the inhibitor.
4. Pre-incubation:
- Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow for initial reversible binding of the inhibitor to the enzyme.
5. Reaction Initiation:
- Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
6. Incubation:
- Incubate the reaction plate at 30°C for a specific time (e.g., 60 minutes). For covalent inhibitors, the IC50 value will be time-dependent.[7]
7. Reaction Termination and Detection:
- Stop the reaction and measure the amount of product formed. This can be done using various methods, such as detecting the amount of ADP produced using a commercially available kit like the ADP-Glo™ Kinase Assay.
Figure 2: A typical workflow for a biochemical kinase assay.
Conclusion and Future Perspectives
1-Phenyl-1H-benzo[d]oxazine-2,4-dione has established itself as a valuable and versatile building block in the discovery of covalent kinase inhibitors. Its ability to serve as a latent electrophile, which can be unmasked through a straightforward reaction with an amine, provides a powerful tool for medicinal chemists. The successful application of this scaffold in the development of BTK inhibitors highlights its potential for targeting other kinases with appropriately positioned cysteine residues.
Future research in this area will likely focus on expanding the diversity of targeting moieties that can be coupled with the benzoxazinedione core to access a wider range of kinase targets. Furthermore, fine-tuning the reactivity of the electrophilic warhead through modifications to the scaffold itself could lead to inhibitors with improved selectivity and safety profiles. As our understanding of the kinome and the role of specific kinases in disease continues to grow, the strategic application of scaffolds like 1-Phenyl-1H-benzo[d]oxazine-2,4-dione will undoubtedly play a crucial role in the development of the next generation of targeted therapies.
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A Senior Application Scientist's Guide to 1-Phenyl-1H-benzo[d]oxazine-2,4-dione: From Synthesis to Advanced Therapeutic Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-1H-benzo[d][1][2]oxazine-2,4-dione, also known as N-Phenylisatoic anhydride, stands as a pivotal scaffold in modern medicinal chemistry.[1][3] While its direct biological activity is less explored, its true value lies in its role as a versatile and indispensable intermediate for synthesizing a new generation of targeted therapeutics.[1] This technical guide provides an in-depth exploration of this compound, moving beyond a simple catalog of facts to explain the causality behind its applications. We will dissect its synthesis, elucidate its function as a potent electrophilic trap for creating irreversible kinase inhibitors, and explore the broader pharmacological landscape of the benzoxazinedione family it represents. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights required to leverage this powerful chemical entity in their own discovery pipelines.
Core Compound Profile: Physicochemical and Structural Characteristics
1-Phenyl-1H-benzo[d][1][2]oxazine-2,4-dione is a heterocyclic compound whose structure is primed for specific chemical reactivity.[4] Its significance in synthetic chemistry stems from the inherent electrophilicity of its dione ring system, making it an excellent precursor for creating molecules designed for covalent modification of biological targets.[1]
| Property | Value | Source |
| IUPAC Name | 1-phenyl-3,1-benzoxazine-2,4-dione | [1] |
| Synonyms | N-Phenylisatoic anhydride | [3] |
| CAS Number | 20877-86-5 | [3] |
| Molecular Formula | C₁₄H₉NO₃ | [1][3] |
| Molecular Weight | 239.23 g/mol | [3] |
| Melting Point | 177-178 °C | [3] |
Synthesis Pathway: A Reproducible Protocol
The synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones is often achieved through a two-step process starting from readily available 2-aminobenzoic acids.[4][5] The methodology involves the introduction of a carbonyloxy group source, followed by cyclization. The use of thionyl chloride as an activating agent is a common and efficient strategy.[4][5]
Detailed Experimental Protocol: Synthesis from N-Cbz-2-aminobenzoic Acid
This protocol is a representative example based on established methodologies for generating the benzoxazinedione ring system.[5]
Objective: To synthesize 1H-benzo[d][1][2]oxazine-2,4-dione through the cyclization of a protected 2-aminobenzoic acid derivative.
Step 1: Protection of 2-Aminobenzoic Acid
-
Dissolve 2-aminobenzoic acid in a suitable aqueous base (e.g., Na₂CO₃/NaHCO₃ solution) to maintain pH.
-
Slowly add benzyl chloroformate (Cbz-Cl) to the solution while stirring vigorously at a controlled temperature (e.g., 0-5 °C).
-
Allow the reaction to proceed for several hours at room temperature until the starting material is consumed (monitor by TLC).
-
Acidify the mixture to precipitate the product, 2-((benzyloxycarbonyl)amino)benzoic acid (N-Cbz-2-aminobenzoic acid).
-
Filter, wash with cold water, and dry the solid product.
Step 2: Cyclization using Thionyl Chloride
-
Suspend the dried N-Cbz-2-aminobenzoic acid in an excess of thionyl chloride (SOCl₂). A 10-fold molar excess is often effective.[5]
-
Stir the mixture at room temperature. The reaction progress can be monitored by HPLC.
-
The reaction typically proceeds to completion within 5-7 hours, yielding the target 1H-benzo[d][1][2]oxazine-2,4-dione and benzyl chloride as a byproduct.[5]
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent.
Caption: Synthesis workflow for 1H-benzo[d]oxazine-2,4-dione.
Primary Application: A Keystone for Irreversible Kinase Inhibitors
The most significant research application of 1-Phenyl-1H-benzo[d][1][2]oxazine-2,4-dione is its use as a critical building block in the synthesis of irreversible kinase inhibitors.[1] Kinases are fundamental enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer and autoimmune disorders.
Mechanism of Action: The Covalent Trap
Derivatives synthesized from this scaffold are designed to function as "electrophilic traps." The core principle is to position this reactive moiety within the active site of a target kinase.
-
Initial Binding: The inhibitor, containing the warhead derived from the benzoxazinedione, first binds non-covalently to the kinase's active site.
-
Covalent Attack: A nearby nucleophilic cysteine residue within the active site performs a nucleophilic attack on the electrophilic warhead.
-
Irreversible Inhibition: This attack forms a stable, covalent bond between the inhibitor and the enzyme, permanently blocking its catalytic activity.
This mechanism is particularly valuable for designing highly potent and selective inhibitors for kinases like Bruton's Tyrosine Kinase (BTK), a validated target in the treatment of hematological cancers.[1] The clinical inhibitor ibrutinib and its analogs are prime examples of therapeutics developed using this covalent inhibition strategy.[1]
Caption: Mechanism of irreversible kinase inhibition.
The Benzoxazine Scaffold: A Reservoir of Diverse Bioactivities
While 1-Phenyl-1H-benzo[d]oxazine-2,4-dione is primarily a synthetic intermediate, the broader family of benzoxazine and benzoxazinedione derivatives exhibits a remarkable spectrum of pharmacological activities. This diversity makes the core scaffold a privileged structure in drug discovery.[6][7]
| Biological Activity | Description | Key References |
| Anticonvulsant | Derivatives have shown efficacy in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens.[8] This suggests potential modulation of neuronal ion channels or receptors.[8][9] | [7][8][10] |
| Anti-inflammatory | Certain benzoxazine derivatives can suppress the production of pro-inflammatory mediators. Mechanisms may involve the inhibition of enzymes like cyclooxygenase (COX) or modulation of inflammatory signaling pathways.[11][12] | [4][12] |
| Antimicrobial | The scaffold has been incorporated into molecules showing activity against various bacterial and fungal pathogens.[7][10] Some derivatives exhibit potent inhibition of organisms like Escherichia coli.[13] | [7][13][14][15] |
| Anticancer/Antitumor | Beyond kinase inhibition, other benzoxazine derivatives have demonstrated antiproliferative effects against cancer cell lines, such as A549 (lung cancer).[16] The mechanisms can be varied, including the inhibition of other critical cellular pathways like the PI3K/mTOR pathway.[6] | [4][6][16] |
| Other Activities | The versatility of the benzoxazine skeleton has led to the discovery of compounds with antipsychotic, antidiabetic, antimycobacterial, and antioxidant properties.[4][7][17] | [4][7][17] |
Application Workflow: Screening for Kinase Inhibition
The following outlines a typical experimental workflow for evaluating a novel irreversible inhibitor derived from 1-Phenyl-1H-benzo[d]oxazine-2,4-dione.
Objective: To determine the inhibitory potency (e.g., IC₅₀) of a test compound against a target kinase.
Methodology:
-
Compound Preparation: Synthesize the final inhibitor from the 1-Phenyl-1H-benzo[d]oxazine-2,4-dione precursor. Purify and prepare serial dilutions in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a microplate, combine the recombinant target kinase enzyme, a suitable substrate (e.g., a peptide), and ATP in a buffered solution.
-
Inhibitor Incubation: Add the serially diluted test compound to the wells. Include positive (known inhibitor) and negative (vehicle only) controls.
-
Reaction Initiation & Termination: Initiate the kinase reaction (often by adding ATP) and incubate for a defined period at a controlled temperature. Terminate the reaction using a stop solution.
-
Signal Detection: Quantify the kinase activity. This is commonly done by measuring the amount of phosphorylated substrate using methods like fluorescence, luminescence, or radioactivity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Caption: Experimental workflow for kinase inhibition screening.
Conclusion and Future Outlook
1-Phenyl-1H-benzo[d]oxazine-2,4-dione is a compound of profound strategic importance in drug discovery. Its primary role as a precursor for covalent inhibitors, especially in the fiercely competitive field of kinase-targeted oncology, is well-established and continues to be a fruitful area of research. The true power of this scaffold, however, is its dual identity: it is both a specific tool for a high-value application and a member of the versatile benzoxazine family, which possesses a wide array of biological activities.
Future research should continue to exploit this duality. The development of novel, highly selective covalent inhibitors for other kinase families remains a priority. Concurrently, further exploration of the structure-activity relationships (SAR) across the broader benzoxazine class could unlock new therapeutic agents for infectious diseases, inflammatory conditions, and neurological disorders. The synthetic accessibility and chemical tractability of this scaffold ensure that it will remain a cornerstone of medicinal chemistry for the foreseeable future.
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- 11. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione: An Application Note and Detailed Protocol
Introduction: 1-Phenyl-1H-benzo[d]oxazine-2,4-dione, also known as N-phenylisatoic anhydride, is a pivotal scaffold in medicinal chemistry and drug discovery. Its unique electrophilic nature makes it a valuable tool for the development of covalent inhibitors, particularly targeting kinases such as Bruton's Tyrosine Kinase (BTK), which are implicated in various cancers and autoimmune diseases. This document provides a comprehensive guide for the synthesis of this important compound, starting from the readily available 2-aminobenzoic acid. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide detailed, step-by-step protocols, and discuss the critical parameters for ensuring a high yield and purity of the final product.
Strategic Approach to Synthesis
The synthesis of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione from 2-aminobenzoic acid is most effectively achieved through a two-step process. This strategy offers a clear and controllable pathway, minimizing the formation of side products.
Step 1: Formation of the Ureido Acid Intermediate. The initial step involves the reaction of 2-aminobenzoic acid with phenyl isocyanate. The nucleophilic amine group of the anthranilic acid attacks the electrophilic carbon of the isocyanate, leading to the formation of 2-(3-phenylureido)benzoic acid. This reaction is typically high-yielding and proceeds under mild conditions.
Step 2: Dehydrative Cyclization. The second step is a dehydrative cyclization of the 2-(3-phenylureido)benzoic acid intermediate. This intramolecular condensation reaction forms the six-membered heterocyclic ring of the target benzoxazinedione. This transformation can be achieved using various dehydrating agents, with the choice of reagent influencing the reaction conditions and work-up procedure.
An alternative, though less direct, approach involves the initial conversion of 2-aminobenzoic acid to isatoic anhydride, followed by N-phenylation. However, direct N-arylation of isatoic anhydride can be challenging and may require harsher conditions or specialized catalysts[1]. Therefore, the former two-step approach is generally preferred for its efficiency and simplicity.
Visualizing the Synthetic Pathway
The overall synthetic transformation can be visualized as a streamlined process from a common starting material to a high-value chemical intermediate.
Sources
Application Notes and Protocols for the Synthesis of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione
For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione, a key intermediate in medicinal chemistry. The protocol detailed herein follows a robust two-step synthetic sequence, commencing with the N-arylation of isatin to form N-phenylisatin, followed by a Baeyer-Villiger oxidation to yield the target compound. This guide emphasizes mechanistic understanding, operational safety, and the use of modern, environmentally conscious reagents. It is designed to be a self-validating system for researchers, ensuring reproducibility and high purity of the final product.
Introduction and Significance
1-Phenyl-1H-benzo[d]oxazine-2,4-dione, also known as N-phenylisatoic anhydride, is a pivotal structural motif in the development of novel therapeutics. Its inherent reactivity as an electrophilic scaffold makes it a valuable building block for creating a diverse array of heterocyclic compounds. Notably, this molecule serves as a crucial intermediate in the synthesis of covalent kinase inhibitors, which are at the forefront of targeted cancer therapy and immunology research. By acting as an electrophilic trap, it can form a stable covalent bond with nucleophilic residues, such as cysteine, within the active site of a target protein, leading to irreversible inhibition.
The synthesis of this compound requires a precise and reliable method to ensure high yield and purity, which is critical for its subsequent use in drug discovery pipelines. The protocol outlined below is designed to meet these stringent requirements.
Synthetic Strategy Overview
The synthesis of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione is achieved through a two-step process. This strategy was chosen for its reliability and avoidance of highly toxic reagents like phosgene.
-
Step 1: N-Arylation of Isatin. The synthesis begins with the formation of the precursor, N-phenylisatin. This is accomplished via a copper-catalyzed Goldberg reaction, which couples isatin with an aryl halide. This method provides a direct and efficient route to the N-aryl substituted intermediate.
-
Step 2: Baeyer-Villiger Oxidation. The N-phenylisatin is then oxidized to the target 1-Phenyl-1H-benzo[d]oxazine-2,4-dione. This transformation is a classic Baeyer-Villiger oxidation, where an oxygen atom is inserted between the two carbonyl groups of the isatin ring.[1][2][3] For this protocol, we prioritize the use of a urea-hydrogen peroxide (UHP) complex, a safe and environmentally benign oxidizing agent.[1][4]
The overall workflow is depicted in the diagram below.
Caption: Overall two-step synthesis workflow.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of N-Phenylisatin
Principle: This step involves the copper-catalyzed N-arylation of the isatin ring system, a variation of the Goldberg reaction. Copper(I) iodide is used as the catalyst, and N,N-dimethylglycine can be employed as a ligand to facilitate the coupling of the aryl halide with the amide nitrogen of isatin.[5] Potassium carbonate serves as the base to deprotonate the isatin, making it nucleophilic.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Isatin | 147.13 | 10.0 | 1.47 g |
| Iodobenzene | 204.01 | 12.0 | 2.45 g (1.34 mL) |
| Copper(I) Iodide (CuI) | 190.45 | 1.0 | 190 mg |
| Potassium Carbonate (K2CO3) | 138.21 | 20.0 | 2.76 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL |
Protocol:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isatin (1.47 g, 10.0 mmol), copper(I) iodide (190 mg, 1.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.
-
Add anhydrous N,N-dimethylformamide (DMF, 20 mL) via syringe, followed by iodobenzene (1.34 mL, 12.0 mmol).
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of cold water and stir for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water (3 x 20 mL) and then with a small amount of cold ethanol.
-
Dry the crude N-phenylisatin in a vacuum oven. The product is typically a red-orange solid.
-
If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Expected Yield: 75-85%.
Step 2: Synthesis of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione
Principle: This step is a Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom into the C-C bond between the two carbonyls of the N-phenylisatin ring. The urea-hydrogen peroxide (UHP) complex serves as a safe and solid source of hydrogen peroxide, acting as the peroxyacid surrogate required for the oxidation.[1][4][6] The reaction proceeds via a Criegee-like intermediate.[7]
Caption: Simplified Baeyer-Villiger reaction pathway.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| N-Phenylisatin | 223.22 | 5.0 | 1.12 g |
| Urea-Hydrogen Peroxide (UHP) | 94.07 | 15.0 | 1.41 g |
| Acetic Anhydride | 102.09 | - | 10 mL |
| Acetic Acid, Glacial | 60.05 | - | 2 mL |
Protocol:
-
In a 50 mL round-bottom flask, suspend N-phenylisatin (1.12 g, 5.0 mmol) in a solvent mixture of acetic anhydride (10 mL) and glacial acetic acid (2 mL).
-
Stir the mixture at room temperature to ensure good suspension.
-
Add the urea-hydrogen peroxide complex (1.41 g, 15.0 mmol) portion-wise over 15 minutes. An initial exotherm may be observed; maintain the temperature below 40 °C using a water bath if necessary.
-
Stir the reaction mixture at room temperature. The progress can be monitored by TLC, observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, pour the mixture into 50 mL of ice-cold water.
-
Stir the aqueous mixture for 30 minutes to precipitate the product and hydrolyze any remaining acetic anhydride.
-
Collect the white to off-white solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water (3 x 15 mL) until the filtrate is neutral to pH paper.
-
Dry the product under vacuum to afford pure 1-Phenyl-1H-benzo[d]oxazine-2,4-dione.
Expected Yield: 90-98%.
Alternative Oxidant: Meta-chloroperoxybenzoic acid (m-CPBA) can also be used effectively for this transformation.[8] Typically, 1.1-1.5 equivalents of m-CPBA in a chlorinated solvent like dichloromethane (DCM) at room temperature will also yield the desired product. However, m-CPBA is potentially shock-sensitive and requires careful handling.[8] The UHP method is preferred for its enhanced safety profile.
Characterization
The identity and purity of the synthesized 1-Phenyl-1H-benzo[d]oxazine-2,4-dione should be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): Confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): Verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Identify the characteristic carbonyl stretching frequencies of the anhydride.
Conclusion
This application note provides a reliable and detailed two-step protocol for the synthesis of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione. By employing a copper-catalyzed N-arylation followed by a green Baeyer-Villiger oxidation, this method offers high yields, operational simplicity, and enhanced safety. This guide is intended to empower researchers in medicinal chemistry and drug development with a robust method for accessing this valuable synthetic intermediate.
References
-
A green synthesis of isatoic anhydrides from isatins with urea-hydrogen peroxide complex and ultrasound. Ultrason Sonochem. 2007 Jul;14(5):497-501. [Link]
-
A green synthesis of isatoic anhydrides from isatins with urea-hydrogen peroxide complex and ultrasound. ResearchGate. [Link]
-
Baeyer-Villiger Oxidation. Organic Chemistry Portal. [Link]
-
Baeyer-Villiger Oxidation. Organic Chemistry Tutor. [Link]
-
Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides. MDPI. [Link]
-
Hydrogen peroxide–urea. Wikipedia. [Link]
-
m-Chloroperoxybenzoic Acid (mCPBA). Common Organic Chemistry Reagents. [Link]
-
N‐Arylation of isatins. A direct route to N‐arylisatoic anhydrides. Scilit. [Link]
- US Patent for N-arylation of isatins.
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- 1. researchgate.net [researchgate.net]
- 2. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. A green synthesis of isatoic anhydrides from isatins with urea-hydrogen peroxide complex and ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hydrogen peroxide–urea - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
Application Notes and Protocols: A Guide to the Catalyst-Free Synthesis of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione
Abstract
This document provides a comprehensive guide for the catalyst-free synthesis of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione, a key intermediate in the development of pharmaceuticals and functional materials.[1][2] The protocol detailed herein leverages thermal conditions to facilitate the N-arylation of isatoic anhydride with aniline, circumventing the need for metallic catalysts. This approach aligns with the principles of green chemistry by simplifying product purification, reducing costs, and eliminating potential metal contamination.[3] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a detailed experimental protocol, mechanistic insights, characterization data, and expert commentary on procedural choices.
Introduction and Significance
1-Phenyl-1H-benzo[d]oxazine-2,4-dione, an N-substituted derivative of isatoic anhydride, is a valuable scaffold in organic synthesis.[4] Isatoic anhydride and its derivatives are foundational building blocks for a diverse array of nitrogen-containing heterocycles, including quinazolinones, benzodiazepines, and quinolinones, many of which exhibit significant biological activity.[1][2][4] Specifically, the N-phenylated core of the target molecule serves as a precursor for compounds used as irreversible kinase inhibitors, where the scaffold can act as an electrophilic trap for cysteine residues in enzyme active sites.[3]
Traditional methods for N-arylation often rely on transition metal catalysts, such as copper or palladium, which can present challenges including cost, toxicity, and difficult removal from the final product.[5][6][7] The direct, catalyst-free synthesis presented here offers a more streamlined, efficient, and environmentally benign alternative. Such catalyst-free protocols are increasingly important in synthetic chemistry, as they reduce waste and simplify the path to high-purity compounds.[3][8]
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction between isatoic anhydride and aniline, followed by an intramolecular cyclization and decarboxylation.
Mechanism Overview:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks one of the electrophilic carbonyl carbons of the isatoic anhydride ring.
-
Ring Opening: This attack leads to the opening of the anhydride ring, forming an unstable tetrahedral intermediate which quickly resolves into an N-phenyl-2-aminobenzoyl-carboxylate intermediate.
-
Intramolecular Cyclization & Decarboxylation: Under thermal conditions, the intermediate undergoes a complex rearrangement. The amine group attacks the newly formed carboxylate, leading to the expulsion of carbon dioxide (CO2) and the formation of the stable six-membered dione ring. The reaction of amines with isatoic anhydride typically results in ring-opening to yield anthranilamides, with CO2 being released in the process.[9][10]
This thermal-driven process avoids the need for a base or catalyst, relying on the inherent nucleophilicity of aniline and the reactivity of the anhydride.
Caption: High-level experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.
Materials and Equipment:
-
Isatoic anhydride (MW: 163.13 g/mol )
-
Aniline (MW: 93.13 g/mol , density: 1.022 g/mL)
-
N,N-Dimethylacetamide (DMAc) or other suitable high-boiling polar aprotic solvent
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath with temperature control
-
Beaker for precipitation
-
Büchner funnel and vacuum flask for filtration
-
Standard laboratory glassware
-
Deionized water and ice
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask, combine Isatoic Anhydride (3.26 g, 20.0 mmol, 1.0 eq.) and N,N-Dimethylacetamide (DMAc, 40 mL).
-
Addition of Aniline: While stirring the suspension at room temperature, add aniline (1.84 mL, 20.0 mmol, 1.0 eq.) to the flask using a syringe.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 90 °C using a pre-heated oil bath. Maintain stirring and temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Precipitation: After the reaction is complete (as indicated by TLC or time), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 200 mL of crushed ice and water while stirring vigorously.
-
Isolation: A precipitate will form. Continue stirring for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid cake thoroughly with cold deionized water (3 x 30 mL) to remove any residual DMAc and other water-soluble impurities.
-
Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved. The product should be a white or off-white solid.
-
Purification (Optional): For higher purity, the crude product can be recrystallized from hot ethanol.
Data Summary and Expected Results
The following table summarizes the key quantitative parameters for the described protocol.
| Parameter | Value | Notes |
| Reactant 1 | Isatoic Anhydride | --- |
| Molar Mass | 163.13 g/mol | --- |
| Amount | 3.26 g (20.0 mmol) | 1.0 equivalent |
| Reactant 2 | Aniline | --- |
| Molar Mass | 93.13 g/mol | --- |
| Amount | 1.84 mL (20.0 mmol) | 1.0 equivalent |
| Solvent | N,N-Dimethylacetamide (DMAc) | --- |
| Volume | 40 mL | --- |
| Reaction Conditions | ||
| Temperature | 90 °C | Thermal energy drives the reaction. |
| Time | 4-6 hours | Monitor by TLC for completion. |
| Product | 1-Phenyl-1H-benzo[d]oxazine-2,4-dione | --- |
| Molar Mass | 239.22 g/mol | --- |
| Appearance | White to off-white solid | --- |
| Expected Yield | 75-85% | Yield may vary based on conditions. |
| Melting Point | 243 °C | Literature value for validation.[9] |
Product Characterization and Validation
To ensure the identity and purity of the synthesized compound, the following analytical methods are recommended. This validation is critical for the trustworthiness of the protocol.
-
Melting Point (MP): A sharp melting point close to the literature value (243 °C) indicates high purity.[9]
-
Fourier-Transform Infrared Spectroscopy (FT-IR):
-
Look for two strong characteristic carbonyl (C=O) stretching bands around 1760 cm⁻¹ (lactone) and 1710 cm⁻¹ (amide).
-
Aromatic C-H and C=C stretching bands will also be present.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: (400 MHz, DMSO-d₆)
-
¹H NMR: Expect complex multiplets in the aromatic region (approx. δ 7.2-8.0 ppm) corresponding to the nine aromatic protons. The integration should confirm the presence of all protons.
-
¹³C NMR: Expect signals for the two distinct carbonyl carbons (approx. δ 160-165 ppm and δ 145-150 ppm) and multiple signals in the aromatic region (approx. δ 115-140 ppm).
-
Caption: Plausible mechanistic steps of the N-arylation.
Discussion and Field-Proven Insights
Causality Behind Experimental Choices
-
Catalyst-Free Approach: The primary advantage is the elimination of transition metals. This not only simplifies the purification process, as there is no need to remove catalyst residues, but it also makes the synthesis more cost-effective and environmentally friendly. This is particularly crucial in pharmaceutical development where metal contamination is strictly regulated.[3]
-
Solvent Selection: A high-boiling polar aprotic solvent like DMAc (or DMF) is chosen for its ability to effectively solvate the reactants and intermediates. Its high boiling point allows the reaction to be conducted at elevated temperatures necessary to overcome the activation energy for the reaction without requiring a pressurized vessel.
-
Thermal Conditions: Heat is the sole driving force for this reaction. It provides the necessary energy for the nucleophilic attack, the subsequent ring-opening, and the final decarboxylation/cyclization steps. The temperature of 90 °C is a balance—high enough to ensure a reasonable reaction rate but low enough to minimize potential thermal degradation or side reactions.
-
Work-up by Precipitation: Pouring the reaction mixture into ice-water is a classic and highly effective method for isolating water-insoluble organic products from polar, water-miscible solvents like DMAc. The low temperature decreases the product's solubility, ensuring maximum recovery.
Troubleshooting and Optimization
-
Low Yield: If the yield is lower than expected, the reaction may not have gone to completion. Consider increasing the reaction time or slightly increasing the temperature (e.g., to 100 °C). Ensure that the starting materials are pure and dry.
-
Impure Product: If the product appears discolored or has a broad melting point range, impurities may be present. Ensure thorough washing during filtration to remove all DMAc. If impurities persist, recrystallization from ethanol or another suitable solvent is highly recommended.
-
Alternative Amines: This catalyst-free thermal protocol can potentially be adapted for other nucleophilic primary aromatic and aliphatic amines. However, reaction times and temperatures may need to be optimized, as the nucleophilicity of the amine will influence the reaction rate.[11]
References
-
Synthesis of Ring-Fused, N-Substituted 4-Quinolinones Using pKa-Guided, Base-Promoted Annulations with Isatoic Anhydrides. ACS Publications. Available at: [Link]
-
Proposed catalytic cycle of the N‐arylation reaction. ResearchGate. Available at: [Link]
-
Synthesis of isatoic anhydride derivatives (microreview). ResearchGate. Available at: [Link]
-
Isatoic anhydride - Wikipedia. Wikipedia. Available at: [Link]
-
Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. National Institutes of Health (NIH). Available at: [Link]
-
Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega. Available at: [Link]
-
Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Scientific Reports. Available at: [Link]
-
Copper-Catalyzed N-Arylation of Isatoic Anhydride. Shodhganga. Available at: [Link]
-
Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. ResearchGate. Available at: [Link]
-
Copper‐Catalyzed Electrophilic Arylation of Isatoic Anhydride with Diaryliodonium Salts for Synthesis of N‐Phenylated Isatoic Anhydrides. ResearchGate. Available at: [Link]
-
Investigation for the easy and efficient synthesis of 1H-benzo[d][4][12]oxazine-2,4-diones. RSC Advances. Available at: [Link]
-
Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of the American Chemical Society. Available at: [Link]
-
Catalyst-Free Synthesis of Functionalized 4-Substituted-4 H-Benzo[ d][4][12]oxazines via Intramolecular Cyclization of ortho- Amide- N-tosylhydrazones. PubMed. Available at: [Link]
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- 1. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
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- 6. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 7. researchgate.net [researchgate.net]
- 8. Catalyst-Free Synthesis of Functionalized 4-Substituted-4 H-Benzo[ d][1,3]oxazines via Intramolecular Cyclization of ortho- Amide- N-tosylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 10. myttex.net [myttex.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Targeting BTK with 1-Phenyl-1H-benzo[d]oxazine-2,4-dione Scaffolds
An in-depth guide for researchers, scientists, and drug development professionals on utilizing 1-Phenyl-1H-benzo[d]oxazine-2,4-dione as a scaffold for targeting Bruton's Tyrosine Kinase (BTK).
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of Targeting Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as an indispensable signaling node in multiple immunological pathways.[1][2] It is a member of the Tec family of kinases and is critically involved in B-cell receptor (BCR) signaling, which governs the activation, proliferation, differentiation, and survival of B-lymphocytes.[1][2][3] Beyond the BCR pathway, BTK also mediates signals from chemokine receptors, Toll-like receptors (TLRs), and Fc receptors in both B cells and myeloid cells.[4][5]
Given its central role, dysregulation of BTK signaling is implicated in the pathophysiology of numerous B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[6][7] Its involvement in broader immune cell function also makes it a compelling target for autoimmune and inflammatory diseases.[1][4] Consequently, the development of small-molecule inhibitors targeting BTK has revolutionized the treatment landscape for these conditions.[7][8]
The first generation of BTK inhibitors, such as ibrutinib, validated the therapeutic potential of this target. These inhibitors function by forming an irreversible covalent bond with a cysteine residue (Cys481) located in the ATP-binding site of the BTK enzyme, effectively locking it in an inactive state.[6] This guide focuses on the utility of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione , a chemical scaffold that serves as a versatile intermediate for synthesizing novel irreversible kinase inhibitors designed to target this critical cysteine residue.[9] This compound acts as an "electrophilic trap," providing a reactive moiety for the development of potent and selective covalent BTK inhibitors.[9]
Scientific Principle: Covalent Inhibition Mechanism
The primary strategy for targeting BTK with derivatives of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione is through irreversible covalent inhibition. The core of this mechanism relies on the nucleophilic cysteine residue (Cys481) within the BTK active site.
-
Initial Binding: The inhibitor, featuring a ligand-directing portion, first binds non-covalently to the ATP-binding pocket of BTK through various interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Electrophilic Trap: The benzo[d]oxazine-2,4-dione moiety, or a derivative synthesized from it, is designed to be an electrophile.
-
Covalent Bond Formation: Once the inhibitor is correctly oriented within the active site, the thiol group of the Cys481 residue performs a nucleophilic attack on the electrophilic center of the inhibitor. This results in the formation of a highly stable, irreversible covalent bond.
This covalent mechanism provides a significant pharmacological advantage: sustained target inhibition that persists even after the unbound drug has been cleared from circulation.[6] This leads to durable suppression of BTK signaling and high therapeutic efficacy. However, a critical aspect of development is ensuring selectivity to minimize off-target effects, as other kinases also possess reactive cysteine residues.[10]
Caption: A simplified diagram illustrating the two-step process of irreversible BTK inhibition.
Experimental Workflows and Protocols
A structured approach is essential for evaluating novel BTK inhibitors derived from the 1-Phenyl-1H-benzo[d]oxazine-2,4-dione scaffold. The following workflow outlines the progression from initial biochemical screening to cellular validation.
Caption: A logical workflow for the preclinical evaluation of novel BTK inhibitors.
Protocol 3.1: Biochemical BTK Enzyme Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified recombinant BTK enzyme. This assay directly measures the compound's ability to inhibit BTK's kinase activity.
Scientific Rationale: An in vitro, cell-free system is the cleanest way to measure direct enzyme inhibition without the complexities of cell permeability and off-target cellular effects. We will use an ADP-Glo™ or Transcreener® ADP² assay, which quantifies kinase activity by measuring the amount of ADP produced from ATP during the phosphorylation reaction.[11][12]
Materials:
-
Recombinant human BTK enzyme (BPS Bioscience, Cat# 40403 or similar)
-
Kinase substrate (e.g., Poly (4:1 Glu, Tyr) peptide)
-
ATP (10 µM final concentration)
-
Test compound (serially diluted in DMSO)
-
BTK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[12]
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101) or Transcreener® ADP² Assay (BellBrook Labs)[11]
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 10 mM, serially diluted to cover a wide range (e.g., 10 µM to 0.1 nM). Ibrutinib should be used as a positive control inhibitor.
-
Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of the reaction mix containing BTK Kinase Buffer, ATP, and the kinase substrate.
-
Add 0.5 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Pre-incubate the plate at room temperature for 20-30 minutes. This allows the compound to bind to the enzyme before the reaction starts.[13]
-
-
Initiate Kinase Reaction: Add 2.0 µL of recombinant BTK enzyme to each well to start the reaction. Mix gently by tapping the plate.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The duration should be within the linear range of the enzyme reaction, which should be determined empirically.
-
Reaction Termination and ADP Detection (Following ADP-Glo™ Protocol):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to BTK activity.
Data Analysis:
-
Subtract the background signal (no enzyme control) from all wells.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a no-enzyme or maximally inhibited control as 0% activity.
-
Plot the normalized % activity against the log concentration of the test compound.
-
Use a non-linear regression model (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.[14]
| Compound | Target | IC50 (nM) |
| Test Compound A | BTK | 15.2 |
| Test Compound B | BTK | 250.6 |
| Ibrutinib (Control) | BTK | 2.5 |
Table 1: Example data from a biochemical BTK inhibition assay.
Protocol 3.2: Cell-Based BTK Autophosphorylation Assay
Objective: To assess the ability of a test compound to inhibit BTK signaling in a physiologically relevant cellular context.
Scientific Rationale: This assay measures the inhibition of BTK's autophosphorylation at Tyrosine 223 (p-BTK Y223), a critical step for its full activation following BCR stimulation.[15] Observing a reduction in p-BTK in treated cells demonstrates that the compound is cell-permeable and engages its intended target to block downstream signaling. A B-cell lymphoma cell line, such as Ramos (human Burkitt's lymphoma), is an appropriate model as it expresses high levels of BTK.[16]
Materials:
-
Ramos cells (ATCC® CRL-1596™)
-
RPMI-1640 medium with 10% FBS
-
Test compound and positive control (Ibrutinib)
-
Goat F(ab')2 Anti-Human IgM (for BCR stimulation)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Antibodies: Rabbit anti-p-BTK (Y223), Rabbit anti-Total BTK
-
Western blotting or ELISA equipment and reagents (e.g., FastScan™ Total Btk ELISA Kit)[15]
Procedure:
-
Cell Culture and Plating: Culture Ramos cells according to standard protocols. Plate the cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle) for 1-2 hours at 37°C.
-
BCR Stimulation: Stimulate the B-cell receptors by adding anti-IgM to a final concentration of 10 µg/mL. Incubate for 10 minutes at 37°C. An unstimulated control should also be included.
-
Cell Lysis: Immediately after stimulation, pellet the cells by centrifugation at 4°C. Wash once with ice-cold PBS and lyse the cells with 100 µL of ice-cold lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Detection of p-BTK and Total BTK:
-
Western Blot: Normalize protein amounts, separate by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-BTK (Y223) and Total BTK. Use a loading control like β-actin.
-
ELISA: Use a sandwich ELISA kit designed to detect endogenous levels of total or phosphorylated BTK according to the manufacturer's instructions.[15] This method offers higher throughput and more quantitative results.
-
-
Data Acquisition and Analysis:
-
For Western blots, quantify band intensities using software like ImageJ.
-
For ELISA, measure the absorbance or fluorescence.
-
Normalize the p-BTK signal to the Total BTK signal for each sample to account for any differences in protein loading. Plot the normalized p-BTK signal against the compound concentration to determine the cellular IC50.
-
Protocol 3.3: In-Cell Target Engagement Assay (NanoBRET™)
Objective: To quantitatively measure the binding of the test compound to BTK within living cells.
Scientific Rationale: While the cell-based phosphorylation assay shows a functional consequence of inhibition, a target engagement assay provides direct evidence of compound-target binding. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method for this.[13] It measures the proximity of a fluorescently labeled energy acceptor (a tracer that reversibly binds BTK) to a NanoLuc® luciferase-tagged BTK fusion protein (the energy donor). A test compound that binds to BTK will competitively displace the tracer, leading to a decrease in the BRET signal.
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Plasmid encoding NanoLuc®-BTK fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ BTK Tracer and Nano-Glo® Substrate (Promega)
-
Test compound and a known BTK inhibitor control
Procedure (Summarized):
-
Transfection: Co-transfect HEK293 cells with the NanoLuc®-BTK plasmid.
-
Cell Plating: After 24 hours, harvest the transfected cells and plate them in a white 96-well assay plate.
-
Compound and Tracer Addition: Treat the cells with the serially diluted test compound, followed by the addition of the NanoBRET™ BTK Tracer. Include "tracer only" (no compound) and "no tracer" (background) controls.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Signal Detection: Add the Nano-Glo® Substrate, which is cell-permeable, to measure both donor (luciferase) and acceptor (tracer) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 for target engagement.[13]
Conclusion and Future Directions
The 1-Phenyl-1H-benzo[d]oxazine-2,4-dione scaffold represents a valuable starting point for the medicinal chemistry-driven development of novel, covalent BTK inhibitors.[9] The protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds, from initial biochemical potency to on-target validation in a cellular environment. Successful candidates identified through this workflow can be advanced to broader kinase selectivity profiling to assess off-target liabilities and subsequently tested in preclinical in vivo models of B-cell malignancies or autoimmune diseases to establish their therapeutic potential.[17][18][19]
References
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The Development of BTK Inhibitors: A Five-Year Update - PMC. (2021-12-06). Available from: [Link]
-
Bruton's tyrosine kinase - Wikipedia. Available from: [Link]
-
Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - MDPI. Available from: [Link]
-
BTK Inhibition in Hematology: From CLL/SLL to Emerging Applications Across B-Cell and Immune Disorders - MDPI. Available from: [Link]
-
BTK inhibitors and next-generation BTK-targeted therapeutics for B-cell malignancies. (2025-05-08). Available from: [Link]
-
BTK Inhibitor Pipeline Analysis 2025 - DelveInsight. Available from: [Link]
-
Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - Frontiers. Available from: [Link]
-
Signaling pathways involving Bruton's tyrosine kinase (BTK). BTK is... - ResearchGate. Available from: [Link]
-
The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC. (2024-07-09). Available from: [Link]
-
From development to clinical success: the journey of established and next-generation BTK inhibitors - PubMed. Available from: [Link]
-
Novel mouse model resistant to irreversible BTK inhibitors: a tool identifying new therapeutic targets and side effects - PMC - PubMed Central. (2020-06-03). Available from: [Link]
-
BTK Activity Assay | A Validated BTK Inhibitor Screening Assay - BellBrook Labs. Available from: [Link]
-
Novel Bruton's Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays. Available from: [Link]
-
The Bruton Tyrosine Kinase (BTK) Inhibitor Acalabrutinib Demonstrates Potent On-Target Effects and Efficacy in Two Mouse Models of Chronic Lymphocytic Leukemia - AACR Journals. Available from: [Link]
-
An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors | ACS Pharmacology & Translational Science - ACS Publications. (2025-11-18). Available from: [Link]
-
Novel mouse model resistant to irreversible BTK inhibitors: a tool identifying new therapeutic targets and side effects - ASH Publications. (2020-06-03). Available from: [Link]
-
BTK Assay Kit - BPS Bioscience. Available from: [Link]
-
Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - MDPI. Available from: [Link]
-
Development of a Selective Labeling Probe for Bruton's Tyrosine Kinase Quantification in Live Cells | Bioconjugate Chemistry - ACS Publications. (2018-04-13). Available from: [Link]
-
Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. (2018-06-26). Available from: [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]
-
BTK product formation progress curves (A-D) and time-dependence of IC... - ResearchGate. Available from: [Link]
-
Percentage of inhibition and IC50 values reported for BTK inhibitors. - ResearchGate. Available from: [Link]
-
Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog. (2025-12-31). Available from: [Link]
-
Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][3]oxazines and Biological Evaluation of Activity in Breast Cancer Cells - NIH. Available from: [Link]
-
Investigation for the easy and efficient synthesis of 1H-benzo[d][1][3]oxazine-2,4-diones. (2025-08-09). Available from: [Link]
-
Investigation for the easy and efficient synthesis of 1H-benzo[d][1][3]oxazine-2,4-diones - NIH. (2025-08-04). Available from: [Link]
-
Synthesis of 2-phenyl-4H-benzo[d][1][3]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl - Ubaya Repository. Available from: [Link]
-
1,4-Oxazines and Their Benzo Derivatives | Request PDF - ResearchGate. Available from: [Link]
Sources
- 1. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. mdpi.com [mdpi.com]
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- 5. researchgate.net [researchgate.net]
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- 7. From development to clinical success: the journey of established and next-generation BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Covalent Labeling of Proteins with 1-Phenyl-1H-benzo[d]oxazine-2,4-dione for Structural and Functional Proteomics
Introduction: The Power of Irreversible Interrogation
In the fields of chemical biology and drug discovery, understanding the intricate details of protein structure, function, and interaction is paramount. Covalent labeling, a technique that creates stable, irreversible bonds between a probe and a protein, has emerged as a powerful tool for these investigations.[1] Unlike transient, non-covalent interactions, covalent modifications capture a permanent snapshot of a protein's state, enabling the robust identification of binding sites, the characterization of enzyme active sites, and the mapping of protein surfaces.[2][3]
This application note provides a detailed guide to using 1-Phenyl-1H-benzo[d]oxazine-2,4-dione, also known as N-Phenylisatoic anhydride, as a versatile electrophilic probe for the covalent modification of proteins.[4][5] This reagent serves as a valuable tool for acylating nucleophilic amino acid residues, primarily the ε-amino group of lysine and the thiol group of cysteine. Its utility is particularly notable in the development of irreversible inhibitors and for mapping functionally important regions on a protein's surface.[4] We will delve into the reaction mechanism, provide step-by-step protocols for labeling and analysis, and offer insights into experimental design and data interpretation, empowering researchers to confidently apply this chemistry to their biological questions.
Principle of the Reaction: Acylation via Ring-Opening
1-Phenyl-1H-benzo[d]oxazine-2,4-dione is an anhydride that acts as a potent acylating agent. The reaction proceeds via nucleophilic attack by a solvent-accessible amino acid side chain on one of the carbonyl carbons within the oxazine-dione ring. This attack initiates a cascade that results in the opening of the heterocyclic ring, the release of carbon dioxide (CO₂), and the formation of a stable amide or thioester bond with the target protein.
The primary targets for this modification are the most common nucleophiles on a protein surface under physiological or near-physiological conditions:
-
Lysine Residues: The unprotonated ε-amino group of lysine is a strong nucleophile that attacks the reagent to form a stable amide bond.
-
Cysteine Residues: The thiolate anion (S⁻) of cysteine is a highly potent nucleophile that reacts to form a thioester bond.[4]
-
Other Nucleophiles: While less common, other residues like serine, threonine, or tyrosine can also be labeled, particularly under conditions of high reagent concentration or altered pH.[3]
The causality behind this reaction is the inherent electrophilicity of the anhydride's carbonyl carbons, making them susceptible to attack by electron-rich functional groups on the protein.
Figure 1: Reaction mechanism for protein acylation.
Experimental Design Considerations
A successful covalent labeling experiment is a self-validating system. This requires careful planning and the inclusion of proper controls. The choices made during setup directly influence the outcome and interpretability of the results.
3.1. Buffer Selection: The Foundation of Reactivity The selection of an appropriate buffer is the most critical first step. Since the labeling reagent reacts with nucleophiles, any buffer component containing a primary or secondary amine will compete with the protein, quenching the reaction and producing misleading results.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, or MOPS are excellent choices as they are non-nucleophilic.
-
Buffers to Avoid: Tris (tris(hydroxymethyl)aminomethane), glycine, or any buffer system with primary amine groups.
3.2. pH Control: A Tool for Selectivity The pH of the reaction buffer directly impacts the nucleophilicity of the target amino acid side chains. This can be leveraged to tune the selectivity of the labeling reaction.
-
Labeling Lysine: The pKa of the lysine ε-amino group is ~10.5. To increase its nucleophilicity and favor lysine labeling, perform the reaction at a pH of 8.0-9.0.
-
Labeling Cysteine: The pKa of the cysteine thiol group is ~8.5. At a pH above 8, the cysteine exists predominantly as the more reactive thiolate anion, favoring its modification.
3.3. Reagent Stoichiometry and Optimization There is no universal concentration that works for every protein.[6] The optimal molar ratio of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione to protein must be determined empirically.
-
Starting Point: Begin with a 10-fold molar excess of reagent over the protein.
-
Titration: Perform a series of reactions with varying molar ratios (e.g., 1:1, 5:1, 10:1, 20:1, 50:1) to find the condition that provides sufficient labeling without causing protein precipitation or non-specific modifications.
-
Rationale: Low ratios may result in incomplete labeling of the desired site, while excessively high ratios can lead to over-labeling, loss of protein structure, and aggregation.[7]
Detailed Protocols
4.1. Materials and Reagents
-
Protein of Interest: Purified to >95% homogeneity in a compatible buffer (e.g., PBS or HEPES, pH 7.4-8.5).
-
1-Phenyl-1H-benzo[d]oxazine-2,4-dione: (CAS 20877-86-5).
-
Anhydrous Dimethyl Sulfoxide (DMSO): For preparing the reagent stock solution.
-
Reaction Buffer: E.g., 100 mM HEPES, 150 mM NaCl, pH 8.0.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M imidazole.
-
Mass Spectrometry Grade Water and Acetonitrile.
-
Formic Acid.
-
(For Bottom-Up Analysis): Dithiothreitol (DTT), Iodoacetamide (IAA), and a protease (e.g., Trypsin, sequencing grade).
4.2. Protocol for Covalent Labeling of a Purified Protein
This protocol is a starting point and should be optimized for each specific protein.
-
Prepare Reagent Stock: Dissolve 1-Phenyl-1H-benzo[d]oxazine-2,4-dione in anhydrous DMSO to create a 100 mM stock solution. Expert Tip: Prepare this solution fresh before each experiment, as anhydrides can hydrolyze over time in the presence of trace moisture.
-
Prepare Protein Sample: Dilute the protein of interest to a final concentration of 10-50 µM in the chosen reaction buffer. Equilibrate the protein solution at the desired reaction temperature (room temperature is often a good starting point).
-
Set Up Controls: Prepare a "vehicle control" sample by adding an equivalent volume of DMSO (without the labeling reagent) to a protein aliquot. This is crucial for distinguishing labeling-induced changes from solvent effects.
-
Initiate Labeling: Add the required volume of the 100 mM reagent stock solution to the protein sample to achieve the desired final molar excess (e.g., for a 10-fold excess with 50 µM protein, add the reagent to a final concentration of 500 µM). Mix gently but thoroughly by pipetting.
-
Incubate: Allow the reaction to proceed for a set time, typically 30-60 minutes at room temperature. An optimization experiment may involve varying the incubation time.
-
Quench the Reaction: Stop the reaction by adding the quenching solution (e.g., 1 M Tris-HCl) to a final concentration of 50-100 mM.[6] The primary amines in the quencher will scavenge any unreacted reagent. Incubate for an additional 15 minutes.
-
Sample Preparation for Analysis: The quenched sample is now ready for analysis. It can be directly analyzed by intact mass spectrometry or processed further for peptide mapping. For long-term storage, snap-freeze the sample in liquid nitrogen and store it at -80°C.
4.3. Validation of Covalent Labeling by Mass Spectrometry
Mass spectrometry (MS) is the definitive method for confirming covalent modification and identifying the specific sites of labeling.
4.3.1. Intact Protein Analysis (Top-Down MS)
This method confirms if labeling has occurred and provides the overall stoichiometry of modification.
-
Desalting: Prior to MS analysis, desalt the quenched protein sample using a C4 ZipTip or other suitable reverse-phase media to remove salts and excess reagents.
-
LC-MS Analysis: Infuse the desalted sample into an ESI-TOF or Orbitrap mass spectrometer.
-
Data Interpretation:
-
Acquire the mass spectrum for both the vehicle control and the labeled sample.
-
Deconvolute the resulting charge state envelope to determine the average mass of the protein.
-
Expected Result: A successful labeling reaction will show a mass increase on the labeled protein corresponding to the mass of the added acyl group (C₁₄H₁₀NO₂), which is 224.07 Da . Multiple additions will result in a series of peaks separated by this mass.
-
4.3.2. Identification of Modification Sites (Bottom-Up Proteomics)
This workflow pinpoints the exact amino acid(s) that have been modified.
-
Denaturation, Reduction, and Alkylation: Denature the protein sample. Reduce disulfide bonds with DTT and alkylate the resulting free cysteines with iodoacetamide. Note: If cysteine labeling is being investigated, the alkylation step should be omitted.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease like trypsin overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap) coupled to a nano-LC system. The instrument should be operated in a data-dependent acquisition mode to acquire both MS1 scans of the peptides and MS/MS fragmentation scans of selected precursors.
-
Database Search: Search the acquired MS/MS data against the sequence of the protein of interest using a database search engine (e.g., MaxQuant, Proteome Discoverer, Mascot).
-
Crucial Search Parameter: Configure the search to include a variable modification on lysine (and/or cysteine, serine, etc.) corresponding to a mass shift of +224.068 Da .
-
Site Localization: The search engine will identify peptides containing this mass shift and use the fragmentation (MS/MS) data to assign a probability score for the specific residue that carries the modification.
Integrated Experimental Workflow
The entire process, from sample preparation to data analysis, follows a logical and systematic path designed to ensure data integrity and reproducibility.
Figure 2: Integrated workflow for covalent labeling and analysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No/Low Labeling Efficiency | 1. Inactive reagent due to hydrolysis. 2. Nucleophilic buffer (e.g., Tris) was used. 3. Reaction pH is too low for the target residue. 4. Insufficient reagent concentration or incubation time. | 1. Prepare fresh reagent stock in anhydrous DMSO immediately before use. 2. Switch to a non-nucleophilic buffer like HEPES or PBS. 3. Increase the reaction pH to >8.0 to enhance nucleophilicity. 4. Increase the molar excess of the reagent and/or extend the incubation time. |
| Protein Precipitation | 1. Reagent concentration is too high, causing over-labeling and unfolding. 2. Organic solvent (DMSO) concentration is too high (>5-10%). 3. The protein is inherently unstable under the reaction conditions. | 1. Decrease the molar excess of the reagent. Perform a titration to find the optimal concentration. 2. Ensure the final DMSO concentration in the reaction is minimal, ideally <5%. 3. Screen different buffer conditions or add stabilizing excipients if compatible. |
| Non-specific Labeling | 1. Reagent concentration is too high. 2. Reaction time is too long. | 1. Reduce the molar excess of the reagent. 2. Shorten the incubation time. Perform a time-course experiment (e.g., 5, 15, 30, 60 min) to find the optimal duration. |
| No Peptide with Modification Found in Bottom-Up MS | 1. Low labeling stoichiometry. 2. The modified peptide is difficult to detect (e.g., too large, too small, or poor ionization). 3. The modification was not included in the database search. | 1. Confirm labeling by intact MS first. If low, increase reagent concentration. 2. Try a different protease (e.g., Glu-C, Chymotrypsin) to generate different peptides. 3. Double-check search parameters to ensure the variable modification of +224.068 Da on relevant residues was included. |
Conclusion
1-Phenyl-1H-benzo[d]oxazine-2,4-dione is a robust and accessible chemical tool for the covalent acylation of proteins. By carefully controlling experimental parameters such as buffer composition, pH, and reagent stoichiometry, researchers can achieve efficient and specific labeling of surface-accessible nucleophilic residues. When coupled with the analytical power of high-resolution mass spectrometry, this approach provides invaluable, residue-specific insights into protein structure, ligand binding, and biological function. The protocols and considerations outlined in this note serve as a comprehensive guide for the successful implementation of this versatile covalent labeling strategy.
References
-
Geoghegan, K. F., & Johnson, G. V. (2010). Mass spectrometry-based detection of protein acetylation. Methods in molecular biology (Clifton, N.J.), 585, 255–269. [Link]
-
Baggelaar, M. P., et al. (2024). Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. Chemical Society Reviews. [Link]
-
Zheng, Y., et al. (2019). Direct Analysis of Protein S-Acylation by Mass Spectrometry. Methods in Molecular Biology, 2009, 59-70. [Link]
-
Lin, H., et al. (2012). Comparative methods for analysis of protein covalent modification by electrophilic quinoids formed from xenobiotics. Analytical and bioanalytical chemistry, 403(8), 2371–2380. [Link]
-
Gnad, F., et al. (2013). Analysis of protein S-acylation by gas chromatography-coupled mass spectrometry using purified proteins. Nature Protocols, 8(3), 447-454. [Link]
-
Drisdel, R. C., & Green, W. N. (2004). Labeling and quantifying sites of protein palmitoylation. BioTechniques, 36(2), 276-285. [Link]
-
Molecular Devices. (2011). Optimizing the Labeling of Proteins. Technology Networks. [Link]
-
Aaldering, L. J., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(23), 7356. [Link]
-
Sene, J. P., & Psonis, S. (2017). Covalent Chemical Tools for Profiling Post-Translational Modifications. Frontiers in Chemistry, 5, 8. [Link]
-
Lin, H., et al. (2012). Comparative methods for analysis of protein covalent modification by electrophilic quinoids formed from xenobiotics. Semantic Scholar. [Link]
-
Jamiemon, A., et al. (2013). Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. Journal of The American Society for Mass Spectrometry, 24(2), 269–278. [Link]
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Rapp, C., & Glocker, M. O. (2009). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Mass Spectrometry in the Health and Life Sciences. [Link]
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Espino, J. A., et al. (2021). Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. Journal of Visualized Experiments, (172), e62521. [Link]
-
Markova, K., et al. (2022). Mechanism-Based Strategy for Optimizing HaloTag Protein Labeling. JACS Au, 2(5), 1166–1177. [Link]
-
Sene, J. P., & Psonis, S. (2017). Covalent Chemical Tools for Profiling Post-Translational Modifications. Frontiers in Chemistry, 5, 8. [Link]
-
De Armas, E., et al. (2019). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Mass Spectrometry Reviews, 38(1), 31-48. [Link]
-
Tamura, T., et al. (2018). Rapid labelling and covalent inhibition of intracellular native proteins using ligand-directed N-acyl-N-alkyl sulfonamide. Nature Communications, 9(1), 1870. [Link]
-
Tamura, T., et al. (2018). Rapid labelling and covalent inhibition of intracellular native proteins using ligand-directed N-acyl-N-alkyl sulfonamide. PubMed. [Link]
-
Tamura, T., et al. (2018). Rapid labelling and covalent inhibition of intracellular native proteins using ligand-directed N-acyl-N-alkyl sulfonamide. Weizmann Research Portal. [Link]
-
Mitsostergios, N., et al. (2020). Investigation for the easy and efficient synthesis of 1H-benzo[d][8][9]oxazine-2,4-diones. RSC Advances, 10(1), 1-10. [Link]
-
Mitsostergios, N., et al. (2020). Investigation for the easy and efficient synthesis of 1H-benzo[d][8][9]oxazine-2,4-diones. RSC Advances. [Link]
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- 3. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry [jove.com]
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- 8. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct Analysis of Protein S-Acylation by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Guide to In Vitro Characterization of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione as a Covalent Kinase Inhibitor
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] This has made them one of the most important families of drug targets.[1][2] While traditional kinase inhibitors form reversible, non-covalent bonds with their targets, a new generation of covalent inhibitors offers distinct therapeutic advantages, such as prolonged target engagement and increased potency.
This application note focuses on 1-Phenyl-1H-benzo[d]oxazine-2,4-dione , a chemical scaffold that serves as a key intermediate in the synthesis of irreversible kinase inhibitors.[3] This molecule functions as an electrophilic trap, designed to form a stable, covalent bond with nucleophilic residues, typically cysteine, within the kinase active site.[3] Characterizing such inhibitors requires specialized in vitro assays that can confirm not only their potency but also their specific mechanism of action.
Here, we provide a comprehensive guide and detailed protocols for the in vitro characterization of compounds based on the 1-Phenyl-1H-benzo[d]oxazine-2,4-dione scaffold, using a robust, luminescence-based kinase assay. We will explain the causality behind key experimental choices and provide a framework for generating reliable and reproducible data for drug development professionals.
Mechanism of Covalent Inhibition
The defining feature of inhibitors derived from the 1-Phenyl-1H-benzo[d]oxazine-2,4-dione scaffold is their ability to covalently modify their target kinase. The process typically involves a two-step mechanism: first, the inhibitor reversibly binds to the active site (non-covalent complex), followed by an irreversible chemical reaction where the electrophilic "warhead" of the inhibitor is attacked by a nucleophilic cysteine residue on the enzyme, forming a permanent bond.
Caption: Covalent inhibitors first bind reversibly, then form a permanent bond.
Principle of the Luminescence-Based Kinase Assay
To measure the activity of a kinase and the potency of an inhibitor, we must quantify a key event in the enzymatic reaction: the transfer of a phosphate group from ATP to a substrate, which produces ADP as a universal byproduct.[4] The ADP-Glo™ Kinase Assay is a highly sensitive and versatile platform that measures kinase activity by quantifying the amount of ADP produced.[5][6] Its universal applicability makes it an excellent choice for screening and characterizing inhibitors against a wide variety of kinases.[6]
The assay's logic is based on a two-step process:
-
Kinase Reaction & ATP Depletion : After the kinase reaction has proceeded for a set time, the ADP-Glo™ Reagent is added. This simultaneously stops the kinase reaction and depletes any remaining, unconsumed ATP in the well. This step is crucial because the high background from residual ATP would otherwise overwhelm the signal from the newly produced ADP.[5]
-
ADP-to-ATP Conversion & Signal Generation : A Kinase Detection Reagent is added, which contains an enzyme that converts the ADP produced by the target kinase back into ATP. This newly synthesized ATP then acts as a substrate for a luciferase enzyme, also in the reagent, which generates a luminescent signal directly proportional to the initial amount of ADP.[5][6] Therefore, high kinase activity results in a strong light signal, while effective inhibition leads to a low signal.
Caption: The ADP-Glo™ assay workflow converts ADP into a measurable light signal.
Experimental Protocols
PART 1: Determining Time-Dependent IC₅₀
A hallmark of covalent inhibitors is their time-dependent increase in potency. As the irreversible reaction proceeds, a lower concentration of the inhibitor is required to achieve 50% inhibition. Therefore, measuring the IC₅₀ at multiple pre-incubation time points is essential.
Materials and Reagents:
-
Target Kinase (e.g., recombinant Bruton's Tyrosine Kinase, BTK)
-
Kinase Substrate (a suitable peptide or protein substrate for the target kinase)
-
1-Phenyl-1H-benzo[d]oxazine-2,4-dione or its derivative
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)[6]
-
ATP, Ultra-Pure
-
Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)
-
DMSO (for compound dilution)
-
White, opaque 384-well assay plates (low-volume)
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. A 10-point, 3-fold dilution series is recommended to generate a robust dose-response curve.[7]
-
Prepare an intermediate dilution of the compound series in kinase buffer. This minimizes the final DMSO concentration in the assay to ≤1%.
-
-
Enzyme & Inhibitor Pre-incubation:
-
This step is critical for observing time-dependency. Set up parallel plates or plate sections for each pre-incubation time point (e.g., 15 min, 60 min, 120 min).
-
To each well of the assay plate, add 2.5 µL of the diluted compound solution or vehicle control (DMSO in buffer).
-
Add 2.5 µL of the diluted kinase solution to each well to start the pre-incubation.
-
Include "no enzyme" controls (add kinase buffer instead of enzyme) for background subtraction.
-
Incubate the plates at room temperature for the designated pre-incubation time.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP/Substrate solution in kinase buffer. The ATP concentration should ideally be at or near the Michaelis constant (Kₘ) for the specific kinase to ensure accurate and comparable IC₅₀ values.[8]
-
To initiate the kinase reaction, add 5 µL of the 2X ATP/Substrate solution to all wells. The total reaction volume is now 10 µL.
-
Mix briefly on a plate shaker and incubate for the kinase reaction time (e.g., 60 minutes) at room temperature.
-
-
Signal Detection (Following ADP-Glo™ Protocol): [9]
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[9]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.
-
Incubate for 30-60 minutes at room temperature.[9]
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the "no enzyme" background from all wells.
-
Normalize the data by setting the vehicle control (enzyme + DMSO, no inhibitor) as 100% activity and the high-concentration inhibitor wells as 0% activity.
-
Plot the normalized % activity versus the log of the inhibitor concentration for each pre-incubation time point.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each time point.
-
PART 2: Assessing Irreversibility with a Jump-Dilution Experiment
This experiment differentiates a truly irreversible inhibitor from a potent, slow-dissociating reversible one. If inhibition is maintained after a significant dilution of the enzyme-inhibitor complex, it strongly suggests a covalent mechanism.
Conceptual Protocol:
-
High-Concentration Incubation: Incubate the target kinase with a high concentration of the inhibitor (e.g., 10-20x the final IC₅₀) for an extended period (e.g., 2 hours) to allow for maximal covalent modification. Also, prepare a control sample with the enzyme and vehicle (DMSO).
-
Rapid Dilution: Dilute both the inhibitor-treated enzyme and the control enzyme 100-fold or more into a fresh kinase reaction mix containing the substrate and ATP. This "jump dilution" dramatically lowers the concentration of any free, unbound inhibitor to a sub-inhibitory level.
-
Activity Measurement: Immediately measure the kinase activity over time using the ADP-Glo™ assay.
-
Interpretation:
-
Irreversible Inhibitor: The inhibitor-treated enzyme will remain significantly inhibited compared to the control, as the covalent bond is not broken upon dilution.
-
Reversible Inhibitor: The activity of the inhibitor-treated enzyme will recover over time as the inhibitor dissociates from the enzyme's active site due to the dilution.
-
Data Presentation and Interpretation
The primary output for characterizing 1-Phenyl-1H-benzo[d]oxazine-2,4-dione will be the shift in IC₅₀ values over time. The results should be summarized in a clear, tabular format.
| Pre-incubation Time | IC₅₀ (nM) vs. Target Kinase | Fold Shift (vs. 15 min) |
| 15 minutes | 850.2 | 1.0x |
| 60 minutes | 125.7 | 6.8x |
| 120 minutes | 48.3 | 17.6x |
Table 1: Example data demonstrating the time-dependent inhibition of a cysteine-containing kinase by a derivative of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione. A significant decrease in the IC₅₀ value with increased pre-incubation time is characteristic of a covalent, irreversible mechanism.
Trustworthiness: Essential Controls & Best Practices
To ensure the integrity of your results, the inclusion of proper controls is non-negotiable.[10]
-
Vehicle Control (0% Inhibition): Wells containing the kinase, substrate, ATP, and the same concentration of DMSO as the compound wells. This defines the maximum signal.
-
No Enzyme Control (Background): Wells containing all components except the kinase. This measures the background signal to be subtracted.
-
Positive Control Inhibitor: Include a known inhibitor for the target kinase (preferably a reversible one) to validate that the assay system is performing as expected.
-
Compound Interference: Test the compound in the absence of the kinase to ensure it does not directly inhibit the luciferase enzyme in the detection reagent, a potential source of false-positive results.[5]
Conclusion
The 1-Phenyl-1H-benzo[d]oxazine-2,4-dione scaffold represents a valuable starting point for the development of potent, covalent kinase inhibitors. Properly characterizing these molecules requires assays that go beyond a single-point IC₅₀ determination. By employing a robust, universal method like the ADP-Glo™ Kinase Assay and incorporating protocols to assess time-dependency and irreversibility, researchers can confidently validate the mechanism of action and generate the high-quality data needed to advance promising compounds in the drug discovery pipeline.
References
-
James, L. et al. (2014). Fluorescent Peptide Assays For Protein Kinases. Methods in Molecular Biology. Available at: [Link]
-
Martens, S. et al. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]
-
Acker, M. et al. (2016). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology. Available at: [Link]
-
Moon, S. et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. Available at: [Link]
-
Zhang, J. et al. (2007). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Journal of Biomolecular Screening. Available at: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]
-
Taylor & Francis Online. (2011). Developing assays for kinase drug discovery – where have the advances come from? Expert Opinion on Drug Discovery. Available at: [Link]
-
Martens, S. et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate. Available at: [Link]
-
Vrobel, P. et al. (2013). Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. Journal of the American Chemical Society. Available at: [Link]
-
Klaeger, S. et al. (2016). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling. Available at: [Link]
-
K-ras, G. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Gao, J. et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
K-Sue, G. (2010). Protein kinase profiling assays: a technology review. Assay Guidance Manual. Available at: [Link]
-
Janning, P. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
Sources
- 1. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. promega.com [promega.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Purity Refinement of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione via Optimized Recrystallization
Abstract
This application note provides a detailed protocol for the purification of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione (also known as N-Phenylisatoic anhydride) using the recrystallization technique. 1-Phenyl-1H-benzo[d]oxazine-2,4-dione is a critical intermediate in medicinal chemistry, serving as a versatile scaffold for the synthesis of various biologically active molecules, including irreversible kinase inhibitors.[1] The efficacy and reaction kinetics of subsequent synthetic steps are highly dependent on the purity of this starting material. This guide outlines a robust and reproducible methodology for achieving high-purity crystalline product, addressing common challenges, and explaining the scientific principles behind each step.
Introduction: The Rationale for Purification
1-Phenyl-1H-benzo[d]oxazine-2,4-dione is a key building block in the development of targeted therapeutics.[1] Its molecular structure contains an electrophilic anhydride moiety that can be strategically employed in covalent inhibitor design. Crude products from its initial synthesis often contain unreacted starting materials, by-products, and colorimetric impurities. These contaminants can interfere with downstream reactions, leading to lower yields, complex purification challenges, and potentially misleading biological data.
Recrystallization is a powerful, cost-effective, and scalable purification technique that leverages differences in solubility between the target compound and its impurities in a given solvent system. The process involves dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool, whereupon the purified compound crystallizes out of the solution, leaving impurities behind in the mother liquor. The selection of an appropriate solvent is paramount to the success of this technique.
Principles of Solvent Selection for Recrystallization
The ideal recrystallization solvent for 1-Phenyl-1H-benzo[d]oxazine-2,4-dione should exhibit the following properties:
-
High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to ensure complete dissolution.
-
Low Solvency at Reduced Temperatures: The compound should have poor solubility in the same solvent at low temperatures (e.g., 0-4°C) to maximize the recovery of the crystalline product.
-
Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystalline product.
For isatoic anhydride and its derivatives, alcohols such as ethanol and isopropanol have been shown to be effective recrystallization solvents.[2][3][4] Ethanol, in particular, offers a good balance of these properties for many related heterocyclic compounds.
Detailed Recrystallization Protocol
This protocol is optimized for the purification of a typical 5-10 gram batch of crude 1-Phenyl-1H-benzo[d]oxazine-2,4-dione.
Materials and Equipment
-
Chemicals:
-
Crude 1-Phenyl-1H-benzo[d]oxazine-2,4-dione
-
95% Ethanol (Reagent Grade)
-
Activated Carbon (Decolorizing Charcoal), if needed
-
Distilled Water
-
-
Equipment:
-
Erlenmeyer flasks (250 mL and 500 mL)
-
Heating mantle or hot plate with magnetic stirring
-
Stir bar
-
Condenser (optional, to prevent solvent loss)
-
Glass funnel (for hot filtration)
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatula and glass rod
-
Ice bath
-
Drying oven or desiccator
-
Experimental Workflow Diagram
Caption: Workflow for the purification of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione.
Step-by-Step Procedure
-
Dissolution of the Crude Solid:
-
Place the crude 1-Phenyl-1H-benzo[d]oxazine-2,4-dione (e.g., 10.0 g) into a 250 mL Erlenmeyer flask with a magnetic stir bar.
-
Add approximately 80-100 mL of 95% ethanol. Begin heating the mixture with gentle stirring.
-
Bring the solvent to a gentle boil. Add more 95% ethanol in small portions (5-10 mL at a time) until the solid has completely dissolved. The key is to use the minimum amount of hot solvent required to form a saturated solution. Using excess solvent will significantly reduce the final yield.
-
-
Decolorization (If Necessary):
-
If the hot solution is deeply colored, remove it from the heat source.
-
Allow the solution to cool slightly for a minute to prevent violent boiling when the charcoal is added.
-
Add a small amount of activated charcoal (approx. 1-2% of the solute weight) to the flask.
-
Gently swirl the flask and reheat to boiling for 5-10 minutes. The charcoal will adsorb colored impurities.
-
Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal, collecting the clear filtrate in a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter with a small amount of ice-cold 95% ethanol to rinse away the residual mother liquor containing the soluble impurities.
-
Continue to draw air through the filter cake for several minutes to partially dry the crystals.
-
Transfer the purified crystals to a watch glass and allow them to air dry completely. For final drying, place the crystals in a vacuum desiccator or a drying oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Quantitative Data and Expected Results
The following table summarizes the key parameters and expected outcomes for this protocol.
| Parameter | Guideline / Expected Value | Rationale |
| Solvent | 95% Ethanol | Provides a good solubility gradient between hot and cold conditions for isatoic anhydride derivatives.[3] |
| Solvent Ratio (mL/g) | ~10 - 15 mL per gram of crude solid | This is an approximate starting point. The exact volume should be the minimum required for complete dissolution at boiling point. |
| Dissolution Temp. | ~78 °C (Boiling point of Ethanol) | Ensures maximum solute solubility for creating a saturated solution. |
| Crystallization Temp. | Room Temperature, then 0-4 °C | Slow cooling to RT promotes pure crystal growth; ice bath maximizes yield by minimizing solubility. |
| Expected Yield | 75 - 90% | Yield is dependent on the purity of the crude material and adherence to the protocol (minimizing solvent use). |
| Expected Purity | >99% (by HPLC or NMR) | Properly executed recrystallization effectively removes most synthetic by-products and impurities. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" | The solution is too concentrated, or the cooling is too rapid. The boiling point of the solvent may be above the melting point of the solute-impurity mixture. | Reheat the mixture to dissolve the oil. Add a small amount (10-15%) more solvent. Allow the solution to cool much more slowly. |
| No Crystals Form | Too much solvent was used, resulting in an unsaturated solution. | Reheat the solution and boil off a portion of the solvent to increase the concentration. Try to induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal of the pure compound. |
| Poor Yield | Too much solvent was used. The crystals were washed with solvent that was not ice-cold. Premature crystallization during hot filtration. | Optimize the solvent volume to the minimum required. Always use ice-cold solvent for washing the crystal cake. Ensure filtration apparatus is pre-heated before hot filtration. |
| Colored Crystals | The decolorization step was insufficient or skipped. The impurity co-crystallized with the product. | Repeat the recrystallization process, ensuring an adequate amount of activated charcoal is used. If co-crystallization is suspected, a different solvent system may be required. |
References
- Google Patents. WO2015163952A1 - Isatoic anhydride derivatives and applications thereof.
-
Sciencemadness Discussion Board. isatoic anhydride synthesis. [Online] Available at: [Link]
-
Organic Syntheses. isatoic anhydride. [Online] Available at: [Link]
-
Ubaya Repository. Synthesis of 2-phenyl-4H-benzo[d][1][5]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. [Online] Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. WO2015163952A1 - Isatoic anhydride derivatives and applications thereof - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 5. Sciencemadness Discussion Board - isatoic anhydride synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione
Introduction: Welcome to the technical support center for the synthesis of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione. This molecule is a critical building block in medicinal chemistry, serving as a key intermediate for various biologically active compounds, most notably as an electrophilic trap for irreversible kinase inhibitors.[1] Its synthesis, while achievable through several routes, is often accompanied by challenges related to yield, purity, and scalability. This guide is designed for researchers, chemists, and drug development professionals to navigate these challenges effectively. We will delve into the causality behind common experimental pitfalls and provide field-proven, validated solutions to optimize your synthetic outcomes.
Overview of Primary Synthetic Strategies
The synthesis of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione can be approached from multiple angles. The choice of route often depends on the availability of starting materials, scalability requirements, and safety considerations. Below is a summary of the most common strategies.
Caption: Primary synthetic routes to the target compound.
Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a practical Q&A format.
Q1: My yield is consistently low (<40%) when oxidizing N-phenylisatin. What are the likely causes and how can I improve it?
A1: Low yield in the oxidation of N-phenylisatin is a common problem, often stemming from an inappropriate choice of oxidant or incomplete reaction.
-
Causality: The C2-C3 bond of the isatin ring needs to be cleaved and oxidized to form the anhydride. Overly harsh oxidants can lead to degradation and the formation of colored impurities. Historically, agents like chromium trioxide were used, but these are hazardous and can lead to side reactions.[2] Conversely, an oxidant that is too weak or used in insufficient amounts will result in incomplete conversion, leaving behind starting material which can be difficult to separate.
-
Recommended Solutions:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the N-phenylisatin starting material. This prevents premature workup and ensures the reaction goes to completion.
-
Optimize the Oxidizing Agent: While historical methods exist, modern, safer, and more efficient oxidants are preferred. A "green" and effective approach utilizes a urea-hydrogen peroxide (UHP) complex.[1] Peracids like meta-chloroperoxybenzoic acid (m-CPBA) are also highly effective for N-substituted isatins.[3]
-
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Chromium Trioxide | Acetic Acid | Historically established | Highly toxic, explosive potential, environmental hazard[2] |
| Hydrogen Peroxide | Acetic Acid / Formic Acid | Inexpensive, readily available | Can require elevated temperatures, slow reaction times[2] |
| m-CPBA | Chlorinated Solvents | High efficiency for N-substituted isatins, moderate temperatures | Cost, potential for detonation when dry[3] |
| Urea-Hydrogen Peroxide | Acetic Anhydride | "Green" oxidant, solid and safe to handle, good yields[1] | May require optimization of stoichiometry |
Q2: I am attempting the direct N-arylation of isatoic anhydride, but my primary product seems to be a ring-opened amide, leading to very low yields of the target compound. Why is this happening?
A2: This is a classic problem associated with the direct N-alkylation or N-arylation of isatoic anhydride. The issue lies with the choice of base.
-
Causality: Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used to deprotonate the nitrogen for subsequent alkylation/arylation. However, the carbonyl groups of the isatoic anhydride are also susceptible to nucleophilic attack. The base itself, or the newly formed N-anion, can act as a nucleophile, leading to the irreversible opening of the anhydride ring to form an anthranilate derivative. This side reaction is often faster than the desired N-arylation, especially at elevated temperatures.[3][4]
-
Recommended Solutions:
-
Use a Non-Nucleophilic Base System: A breakthrough methodology utilizes a combination of a hindered, non-nucleophilic amine base like diisopropylamine (DIPA) or diisopropylethylamine (DIPEA) with a phase-transfer catalyst such as tetra-butylammonium bromide (TBAB). This system facilitates the N-arylation while minimizing the competing ring-opening reaction, leading to excellent yields (>88%) in shorter reaction times (2h) at moderate temperatures (30°C).[3][4][5]
-
Adopt a Two-Step Approach: An alternative, highly reliable strategy is to first perform the N-arylation on isatin, which is less prone to ring-opening, to form N-phenylisatin. This intermediate is then oxidized in a second step to the desired product as described in Q1. This route often provides higher overall yields and purity.[4]
-
Caption: Troubleshooting low yield in direct N-arylation.
Q3: My final product is difficult to purify and appears contaminated with starting materials or by-products. What are the best purification strategies?
A3: Purification challenges often arise from incomplete reactions or the side reactions discussed above. The key is to identify the impurity and select an appropriate method.
-
Common Impurities:
-
Unreacted N-phenylisatin: If using the oxidation route.
-
Unreacted Isatoic Anhydride: If using the direct arylation route.
-
N-phenylanthranilamide derivatives: From ring-opening side reactions.
-
-
Recommended Purification Protocols:
-
Recrystallization: This is often the most effective method for removing minor impurities and obtaining a highly crystalline product. The product is reported to be recrystallizable from 95% ethanol or dioxane.[6] Experiment with a solvent screen (e.g., ethyl acetate, acetonitrile, isopropanol) to find the optimal system that dissolves the product when hot but has low solubility when cold.
-
Slurry Wash: If the product is largely pure but contaminated with soluble impurities, suspending the crude solid in a solvent where the product is poorly soluble (like cold diethyl ether or a hexane/ethyl acetate mixture) and stirring can effectively wash away contaminants.
-
Column Chromatography: While less ideal for large-scale work, silica gel chromatography is excellent for removing closely related impurities. A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol solvent system is a good starting point.
-
Frequently Asked Questions (FAQs)
Q1: What is the most robust and scalable synthetic route for high-purity 1-Phenyl-1H-benzo[d]oxazine-2,4-dione?
A1: For robustness and scalability, the two-step synthesis via N-arylation of isatin followed by oxidation is often superior.[4] While direct N-arylation of isatoic anhydride appears more atom-economical, it is highly sensitive to reaction conditions and base selection, making it difficult to control on a larger scale.[3] The two-step route decouples the C-N bond formation from the sensitive anhydride structure, allowing each step to be optimized for high conversion and purity, resulting in a more reliable overall process.
Q2: Are there any "green" or more sustainable approaches to this synthesis?
A2: Yes. Green chemistry principles can be applied to this synthesis. One significant improvement is the use of a urea-hydrogen peroxide (UHP) complex as the oxidant in the final step, which is a stable, solid source of hydrogen peroxide and avoids the use of heavy metals or hazardous peracids.[1] Additionally, exploring catalyst-free conditions, potentially using microwave assistance, can eliminate the need for metal catalysts that may require removal from the final product.[1]
Q3: How can I definitively confirm the structure and purity of my final product?
A3: A combination of standard analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying characteristic peaks of the benzoxazinedione ring and the N-phenyl substituent.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[7]
-
Melting Point: A sharp melting point is a good indicator of high purity. The reported decomposition temperature is around 243°C.[6]
-
Infrared (IR) Spectroscopy: Will show characteristic carbonyl stretching frequencies for the anhydride functional group.
Validated Experimental Protocols
Protocol 1: Two-Step Synthesis via N-Phenylisatin Intermediate (Recommended)
Step A: Synthesis of N-Phenylisatin
-
To a suspension of isatin (1 equiv.) and anhydrous potassium carbonate (2 equiv.) in dimethylformamide (DMF), add copper(I) iodide (0.1 equiv.) and iodobenzene (1.2 equiv.).
-
Heat the mixture to 120-130°C under a nitrogen atmosphere and stir for 5-8 hours, monitoring by TLC until the isatin is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash thoroughly with water, and then a small amount of cold ethanol to remove colored impurities.
-
Dry the solid under vacuum to yield N-phenylisatin. A typical yield is 28-55%.[3]
Step B: Oxidation of N-Phenylisatin to 1-Phenyl-1H-benzo[d]oxazine-2,4-dione
-
Suspend N-phenylisatin (1 equiv.) in a mixture of glacial acetic acid and formic acid.
-
At 50°C, slowly add 30% hydrogen peroxide solution (1.5-2.0 equiv.).
-
Stir the mixture at 50°C for 2-3 hours, monitoring the reaction progress by TLC.[2]
-
Upon completion, cool the mixture in an ice bath.
-
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from ethanol or dioxane for higher purity.[6]
Protocol 2: Optimized Direct N-Arylation of Isatoic Anhydride
-
To a solution of isatoic anhydride (1 equiv.) in a suitable solvent like acetonitrile, add diisopropylamine (DIPA) (1.5 equiv.) and tetra-butylammonium bromide (TBAB) (0.1 equiv.).
-
Add the aryl halide (e.g., iodobenzene) (1.2 equiv.).
-
Stir the mixture at 30°C for 2 hours, monitoring by TLC.[3][4]
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the final product. This method has been reported to achieve yields greater than 88%.[4]
References
-
Benchchem. (n.d.). 1-Phenyl-1H-benzo[d][1][2]oxazine-2,4-dione. Retrieved from Benchchem website.
- Gomes, P. A. T. M., et al. (2017). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. PubMed Central.
- Reissenweber, G. (1982). U.S. Patent No. 4,316,020.
- Verma, E., Patil, S., & Gajbhiye, A. (2021). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega.
- Koptyaeva, T. V., & Mel'nikova, S. F. (2020). Synthesis of isatoic anhydride derivatives (microreview).
- Organic Syntheses Procedure. (n.d.). Isatoic anhydride.
-
Li, Y., et al. (2023). Efficient Synthesis of 1H-Benzo[4][8]imidazo[1,2-c][1][2]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. PubMed Central.
- Verma, E., Patil, S., & Gajbhiye, A. (2021). Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega.
-
Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2023). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. RSC Advances.
-
Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2023). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. RSC Publishing.
- Verma, E., Patil, S., & Gajbhiye, A. (2021). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases.
- Sharma, V., Kumar, V., & Singh, P. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.
-
Putra, A. E., et al. (2018). Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. Ubaya Repository.
-
Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2023). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. National Institutes of Health.
Sources
- 1. benchchem.com [benchchem.com]
- 2. US4316020A - Preparation of isatoic anhydrides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Common side products in 1-Phenyl-1H-benzo[d]oxazine-2,4-dione synthesis and their removal
Welcome to the technical support center for the synthesis of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic compound. Here, you will find troubleshooting advice and frequently asked questions in a direct question-and-answer format, grounded in established scientific principles and practical laboratory experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione, providing explanations and actionable protocols for their resolution.
Question 1: My final product is a sticky solid or an oil, and I have difficulty obtaining a crystalline material. What is the likely cause and how can I fix it?
Answer:
The presence of unreacted starting materials or the formation of the ring-opened side product, 2-(phenylcarbamoyl)benzoic acid, are the most common reasons for obtaining a non-crystalline product. These impurities can act as eutectic contaminants, lowering the melting point of the mixture and preventing crystallization.
Causality: The primary synthetic route involves the reaction of isatoic anhydride with aniline. If the reaction does not go to completion, or if there is moisture present, several outcomes can hinder the isolation of a pure, crystalline product. The nucleophilic attack of aniline on isatoic anhydride can lead to the formation of the intermediate 2-(phenylcarbamoyl)benzoic acid. While this intermediate is expected to cyclize to the desired product under the reaction conditions, incomplete cyclization will leave it as a significant impurity. Furthermore, isatoic anhydride is susceptible to hydrolysis, which reverts it to anthranilic acid[1]. This, in turn, can react with aniline to also form 2-(phenylcarbamoyl)benzoic acid.
Troubleshooting Protocol: Extractive Workup to Remove Acidic Impurities
This protocol is designed to separate the desired, relatively neutral product from the acidic side product, 2-(phenylcarbamoyl)benzoic acid, and any unreacted anthranilic acid.
Materials:
-
Crude reaction mixture
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution and shake vigorously. This will convert the acidic 2-(phenylcarbamoyl)benzoic acid and any residual anthranilic acid into their corresponding sodium salts, which are soluble in the aqueous phase.
-
Allow the layers to separate and drain the lower organic layer.
-
Repeat the extraction with fresh sodium bicarbonate solution two more times to ensure complete removal of acidic impurities.
-
To confirm the presence of the acidic byproduct, you can optionally acidify the combined aqueous layers with 1 M HCl to precipitate the 2-(phenylcarbamoyl)benzoic acid, which can then be isolated by filtration if desired.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified 1-Phenyl-1H-benzo[d]oxazine-2,4-dione.
Question 2: After purification, my product yield is significantly lower than expected. What are the potential reasons for this loss of product?
Answer:
Low yields can often be attributed to incomplete reaction, product degradation, or loss during the workup and purification steps. One key factor can be the hydrolysis of the desired product back to 2-(phenylcarbamoyl)benzoic acid during an aqueous workup, especially if the conditions are not carefully controlled.
Causality: 1-Phenyl-1H-benzo[d]oxazine-2,4-dione, being an anhydride derivative, is susceptible to hydrolysis, particularly under basic conditions. During the extractive workup with sodium bicarbonate, prolonged exposure or the use of a stronger base can lead to the opening of the oxazine ring, converting the desired product into the water-soluble carboxylate salt of 2-(phenylcarbamoyl)benzoic acid, which would then be lost to the aqueous phase.
Preventative Measures and Optimization:
-
Minimize Contact Time with Base: Perform the basic extractions swiftly and at room temperature or below to minimize product hydrolysis.
-
Use a Mild Base: Saturated sodium bicarbonate is generally sufficient. Avoid stronger bases like sodium hydroxide, which will readily hydrolyze the product.
-
Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions to prevent the hydrolysis of isatoic anhydride, which not only consumes the starting material but also leads to the formation of the difficult-to-remove 2-(phenylcarbamoyl)benzoic acid side product. Solvents should be properly dried, and the reaction should be protected from atmospheric moisture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before initiating the workup.
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis and purification of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione.
Q1: What are the most common side products in the synthesis of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione from isatoic anhydride and aniline?
A1: The most prevalent side products are:
-
2-(Phenylcarbamoyl)benzoic acid: Formed from the incomplete cyclization of the intermediate or hydrolysis of the final product.
-
Anthranilic acid: Results from the hydrolysis of the starting material, isatoic anhydride[1].
-
Unreacted starting materials: Residual isatoic anhydride and aniline may be present.
-
Diphenylurea: Can form if urea is present as an impurity or generated under certain reaction conditions, though it is less common in this specific synthesis.
Q2: How can I remove unreacted aniline from my final product?
A2: Unreacted aniline can be removed by washing the organic solution of your product with a dilute acid, such as 1 M HCl. Aniline will form the water-soluble anilinium chloride salt and be extracted into the aqueous phase. Be cautious not to use a concentrated acid, as it may promote hydrolysis of the desired product.
Q3: What is a good solvent for the recrystallization of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione?
A3: The choice of recrystallization solvent depends on the impurities present. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. For N-phenyl substituted anhydrides and related compounds, solvents like ethanol, ethyl acetate, or mixtures of hexane and ethyl acetate can be effective. Small-scale solubility tests are recommended to determine the optimal solvent or solvent mixture for your specific crude product.
Q4: Can I use column chromatography to purify 1-Phenyl-1H-benzo[d]oxazine-2,4-dione?
A4: Yes, column chromatography can be an effective method for purification, especially for removing non-polar impurities and closely related side products. A silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate is a common starting point. The polarity of the solvent system can be adjusted based on the TLC analysis of the crude mixture.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 1-Phenyl-1H-benzo[d]oxazine-2,4-dione | C₁₄H₉NO₃ | 239.23 | 188-191 | White to off-white solid |
| 2-(Phenylcarbamoyl)benzoic acid | C₁₄H₁₁NO₃ | 241.24 | ~180-185 (decomposes) | White solid |
| Isatoic Anhydride | C₈H₅NO₃ | 163.13 | 243 (decomposes) | White solid |
| Aniline | C₆H₇N | 93.13 | -6 | Colorless to pale yellow liquid |
| Anthranilic Acid | C₇H₇NO₂ | 137.14 | 146-148 | White to yellow crystalline solid |
Experimental Protocols & Visualizations
Synthesis Pathway and Side Reactions
The following diagram illustrates the intended synthetic route to 1-Phenyl-1H-benzo[d]oxazine-2,4-dione and the formation of the primary side product, 2-(phenylcarbamoyl)benzoic acid.
Caption: Synthesis of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione and formation of a key side product.
Purification Workflow
This workflow diagram outlines the recommended steps for the purification of crude 1-Phenyl-1H-benzo[d]oxazine-2,4-dione.
Caption: Recommended purification workflow for 1-Phenyl-1H-benzo[d]oxazine-2,4-dione.
References
-
Solubility of benzoic acid in seven solvents. ResearchGate. [Link]
-
Isatoic anhydride. Wikipedia. [Link]
Sources
Technical Support Center: Troubleshooting Low Reactivity of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione in Assays
Welcome to the technical support center for 1-Phenyl-1H-benzo[d]oxazine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental assays. As a key intermediate and an electrophilic trap for covalent inhibitor development, understanding its reactivity and potential pitfalls is crucial for generating reliable and reproducible data.[1] This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you overcome challenges related to low reactivity and ensure the success of your experiments.
Understanding the Molecule: Key Chemical Properties
1-Phenyl-1H-benzo[d]oxazine-2,4-dione, also known as N-Phenylisatoic anhydride, is a derivative of isatoic anhydride.[2] Its utility in drug discovery, particularly in the development of irreversible kinase inhibitors, stems from its ability to act as an electrophilic warhead, covalently binding to nucleophilic residues like cysteine in the active sites of target proteins.[1] The core benzoxazine-2,4-dione ring system is, however, susceptible to nucleophilic attack and hydrolysis, which can lead to ring-opening and a loss of reactivity. This inherent instability is a critical factor to consider during assay design and execution.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Q1: How should I dissolve and store 1-Phenyl-1H-benzo[d]oxazine-2,4-dione?
A1: Proper dissolution and storage are critical to maintaining the compound's integrity.
-
Solvent Selection: 1-Phenyl-1H-benzo[d]oxazine-2,4-dione is sparingly soluble in aqueous buffers. Therefore, it is recommended to first prepare a concentrated stock solution in an anhydrous aprotic solvent. High-purity dimethyl sulfoxide (DMSO) is a common choice.[3][4]
-
Stock Solution Preparation: To prepare a stock solution, dissolve the compound in anhydrous DMSO to a concentration of 10-50 mM. Gentle warming to 37°C and brief sonication can aid in dissolution.[5] Visually inspect the solution to ensure there are no particulates.
-
Storage of Stock Solutions: While some anhydrides are generally stable in DMSO, there is a potential for slow degradation over time, especially in the presence of trace amounts of water or under acidic conditions.[6][7] Therefore, it is best practice to:
-
Prepare fresh stock solutions on the day of the experiment.
-
If storage is necessary, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C, protected from light.
-
Use anhydrous DMSO to minimize hydrolysis.
-
Q2: What is the stability of the compound in aqueous assay buffers?
A2: The stability of the benzoxazine-2,4-dione ring is highly pH-dependent. The ring can undergo hydrolysis, which is catalyzed by water at acidic pH (pH 1-4) and by hydroxide ions at neutral to basic pH.[8] This hydrolysis leads to the formation of N-phenyl-2-aminobenzoic acid derivatives, which are no longer reactive as electrophilic traps. Therefore, prolonged incubation in aqueous buffers, especially at neutral or high pH, can lead to a significant loss of active compound and apparent low reactivity.
Assay Design and Optimization
Q3: My compound shows low or no activity in my assay. What are the likely causes?
A3: Low reactivity can stem from several factors related to both the compound's stability and the assay conditions. The following troubleshooting guide will help you diagnose and address the issue.
Q4: What type of buffer should I use for my assay?
A4: The choice of buffer is critical to avoid premature compound degradation.
-
Avoid Nucleophilic Buffers: Do not use buffers containing primary or secondary amines, such as Tris or glycine. These nucleophilic groups can directly react with the anhydride, leading to its inactivation.
-
Recommended Buffers: Phosphate-buffered saline (PBS) or HEPES buffers are generally good starting points.
-
pH Considerations: The optimal pH is a balance between maintaining compound stability and ensuring the target protein is active and the target nucleophilic residue (e.g., cysteine) is in its reactive, deprotonated state. A pH range of 7.2-7.5 is often a good compromise. It is advisable to perform pilot experiments to determine the optimal pH for your specific system.
Q5: How can I confirm that my compound is covalently modifying the target protein?
A5: Mass spectrometry is the gold standard for confirming covalent modification. By comparing the mass of the protein before and after incubation with the inhibitor, you can detect the mass shift corresponding to the adducted compound.[1][8][9][10][11] Tandem mass spectrometry (MS/MS) can further pinpoint the exact residue that has been modified.
Troubleshooting Guide: Low Reactivity
This section provides a structured approach to troubleshooting low reactivity of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione.
| Potential Cause | Explanation | Recommended Action(s) |
| Compound Degradation | The electrophilic anhydride ring has hydrolyzed due to improper storage or handling. | 1. Prepare a fresh stock solution in anhydrous DMSO. 2. Avoid repeated freeze-thaw cycles of the stock solution. 3. Minimize the pre-incubation time of the compound in aqueous buffer before adding the target protein. |
| Poor Solubility | The compound has precipitated out of the aqueous assay buffer. | 1. Visually inspect the assay wells for any signs of precipitation. 2. Decrease the final concentration of the compound in the assay. 3. Increase the percentage of DMSO in the final assay volume (typically up to 1-2% is well-tolerated by most enzymes, but this should be optimized). 4. Determine the aqueous solubility of the compound in your specific assay buffer. |
| Inappropriate Buffer | The buffer contains nucleophiles (e.g., Tris, glycine, DTT, β-mercaptoethanol) that are reacting with and quenching the compound. | 1. Switch to a non-nucleophilic buffer such as PBS or HEPES. 2. If a reducing agent is required for enzyme activity, consider using a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine), but be aware that it can still have some nucleophilic character. The necessity and concentration of any reducing agent should be carefully evaluated. |
| Suboptimal pH | The pH of the assay buffer is either too low, leading to slow reaction with the target nucleophile, or too high, causing rapid hydrolysis of the compound. | 1. Determine the pKa of the target cysteine residue if possible. The reaction will be faster when the cysteine is in its deprotonated, more nucleophilic thiolate form. 2. Empirically test a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0) to find the optimal balance between compound stability and reactivity with the target. |
| Time-Dependent Inhibition Not Captured | As a covalent inhibitor, the extent of inhibition is dependent on both the concentration of the inhibitor and the incubation time. A short incubation time may not be sufficient to observe significant inhibition. | 1. Perform a time-dependent inhibition study by pre-incubating the enzyme and inhibitor for varying lengths of time before initiating the reaction with the substrate. 2. Determine the kinetic parameters kinact and KI to fully characterize the inhibitor's potency.[1] |
| Target Protein Issues | The target protein may be inactive, or the target nucleophilic residue may be oxidized or otherwise inaccessible. | 1. Confirm the activity of your enzyme using a known inhibitor or substrate. 2. If targeting a cysteine, ensure that it is in the reduced state. A brief pre-incubation with a low concentration of a reducing agent (that is subsequently removed or diluted) may be necessary. |
Experimental Protocols
Protocol 1: Preparation of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione Stock Solution
-
Accurately weigh the desired amount of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particulates.
-
For immediate use, proceed to the assay. For storage, aliquot into single-use vials, seal tightly, and store at -80°C, protected from light.
Protocol 2: General Kinase Assay for a Covalent Inhibitor
This protocol provides a general framework for assessing the inhibitory activity of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione against a target kinase. It is essential to optimize the conditions for your specific kinase and substrate.
-
Prepare Assay Buffer: Use a non-nucleophilic buffer such as 50 mM HEPES, pH 7.5, containing 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Prepare Reagents:
-
Kinase Solution: Dilute the kinase to the desired concentration in the assay buffer. The final concentration should be in the linear range of the assay.
-
Inhibitor Dilution Series: Prepare a serial dilution of the 1-Phenyl-1H-benzo[d]oxazine-2,4-dione stock solution in DMSO. Then, dilute the DMSO solutions into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant across all wells (e.g., 1%).
-
ATP/Substrate Solution: Prepare a solution of ATP and the peptide or protein substrate in the assay buffer. The ATP concentration should ideally be at or near the Km for the kinase.
-
-
Assay Procedure (Time-Dependent Inhibition): a. To a 96- or 384-well plate, add the kinase solution. b. Add the diluted inhibitor solutions to the wells. Include a DMSO-only control. c. Pre-incubate the kinase and inhibitor for various time points (e.g., 0, 15, 30, 60, 120 minutes) at room temperature or 30°C. d. Initiate the kinase reaction by adding the ATP/substrate solution to all wells. e. Incubate for a fixed period (e.g., 30-60 minutes) during which the reaction is linear. f. Stop the reaction by adding a stop solution (e.g., EDTA for ADP-Glo assays, or a solution to denature the enzyme for other detection methods). g. Quantify the kinase activity using an appropriate detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis:
-
Plot the remaining kinase activity against the pre-incubation time for each inhibitor concentration.
-
Determine the observed rate of inactivation (kobs) from the slope of the natural logarithm of the remaining activity versus time.
-
Plot kobs versus the inhibitor concentration to determine the inactivation rate constant (kinact) and the inhibitor affinity constant (KI).
-
Protocol 3: Mass Spectrometry Analysis of Covalent Adduct Formation
-
Incubation: Incubate the target protein with a molar excess of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) for a time sufficient to allow for covalent modification (determined from the kinase assay). Include a control sample of the protein incubated with DMSO only.
-
Sample Cleanup: Remove the excess, unreacted inhibitor using a desalting column or dialysis.
-
Intact Protein Analysis: Analyze the intact protein samples by LC-MS. A successful covalent modification will result in a mass increase of the protein corresponding to the mass of the inhibitor minus any leaving groups.
-
Peptide Mapping (Optional): To identify the site of modification, digest the protein with a protease (e.g., trypsin). Analyze the resulting peptide mixture by LC-MS/MS. Search the MS/MS data for peptides with a mass modification corresponding to the inhibitor adduct. The fragmentation pattern will confirm the sequence of the modified peptide and pinpoint the modified amino acid residue.
Visualizing the Workflow
Workflow for Troubleshooting Low Reactivity
Caption: A logical workflow for diagnosing low reactivity.
Mechanism of Action: Covalent Inhibition
Caption: The two-step mechanism of covalent inhibition.
References
- Kahns, A. H., & Bundgaard, H. (1991). Hydrolysis kinetics of 1,3-benzoxazine-2,4-dione (a potential salicylamide prodrug) and various N-substituted derivatives. Acta Pharmaceutica Nordica, 3(1), 45–50.
- Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317.
-
Oncodesign Services. (2025). Covalent Screening. Retrieved from [Link]
- Ahern, E. P., Hegarty, A. F., & Frost, L. N. (1990). Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2, (12), 1935-1941.
- Verma, E., Patil, S., & Gajbhiye, A. (2021). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega, 6(12), 8346–8355.
-
Miller, R. M., & Taunton, J. (2013). Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors. eScholarship, University of California. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Synthetic Protein N-terminal Modification by Mass Spectrometry. Retrieved from [Link]
-
University of Bristol. (n.d.). Identification of Protein Modifications by Mass Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. Retrieved from [Link]
-
ResearchGate. (2014). Isomerization of Itaconic Anhydride to Citraconic Anhydride by Dimethyl Sulfoxide. Retrieved from [Link]
-
ResearchGate. (2023). Is succinic anhydride stable in DMSO?. Retrieved from [Link]
- Royal Society of Chemistry. (2018). CHAPTER 4: Covalent Inhibition of Kinases. In Kinase Inhibitors.
-
gChem Global. (n.d.). DMSO. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
Reddit. (2014). Maleic anhydride and DMSO. Retrieved from [Link]
- Hanes, C. S., & Hird, F. J. R. (1950). Synthesis of peptides in enzymic reactions involving glutathione.
- Schewe, T., & Sies, H. (2008). Synthesis of a new seleninic acid anhydride and mechanistic studies into its glutathione peroxidase activity. Chemistry – A European Journal, 14(24), 7130–7139.
Sources
- 1. msf.ucsf.edu [msf.ucsf.edu]
- 2. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gchemglobal.com [gchemglobal.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Post-Translational Modification Analysis | Analysis of Synthetic Protein N-terminal Modification by Mass Spectrometry : Shimadzu (Deutschland) [shimadzu.de]
- 9. mdpi.com [mdpi.com]
- 10. Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 1-Phenyl-1H-benzo[d]oxazine-2,4-dione synthesis (temperature, solvent)
Technical Support Center: Optimizing the Synthesis of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione
Welcome to our dedicated technical guide for researchers, scientists, and professionals in drug development. This document provides in-depth troubleshooting, frequently asked questions, and expert insights to optimize the synthesis of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione from isatoic anhydride and aniline. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve reliable, high-yield results.
Part 1: Troubleshooting Guide - From Low Yields to Unwanted Side Products
This section addresses the most common challenges encountered during the synthesis, offering a systematic approach to identify and resolve them.
Issue: Critically Low or No Product Yield
Question: My reaction is resulting in a very low yield of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione, or in some cases, no product at all. What are the primary factors I should investigate?
Answer: Low or no yield is a frequent issue that can almost always be traced back to a few key parameters. Let's break down the likely culprits and their solutions.
-
Cause 1: Inadequate Reaction Temperature or Time. The condensation reaction between isatoic anhydride and aniline requires sufficient thermal energy to proceed to completion.
-
Expert Insight & Solution: Heating is crucial for a full conversion.[1] We recommend starting with a systematic temperature screen. Begin at a moderate temperature (e.g., 80 °C) and incrementally increase it for subsequent experiments (e.g., 100 °C, 120 °C). Monitor the reaction's progress at each temperature point using Thin Layer Chromatography (TLC).[1] If the reaction stalls, extending the reaction time at the optimal temperature can often drive it to completion.
-
-
Cause 2: Suboptimal Solvent Selection. The solvent does more than just dissolve the reactants; it influences their reactivity and the reaction pathway. An unsuitable solvent can significantly hinder the formation of your desired product.[1]
-
Expert Insight & Solution: A range of solvents can be employed, but polar aprotic solvents are often a good starting point. Dichloroethane, for instance, has been shown to be effective, leading to complete conversion of starting materials in similar syntheses.[1] Other common choices include Dimethylformamide (DMF) or even glacial acetic acid, which can also serve as a catalyst. A solvent screen is a valuable preliminary experiment to identify the ideal medium for your specific setup.
-
-
Cause 3: Moisture Contamination. Isatoic anhydride is highly susceptible to hydrolysis. The presence of water in your reaction will lead to the formation of 2-aminobenzoic acid, consuming your starting material and preventing the desired reaction.
-
Expert Insight & Solution: This is a non-negotiable prerequisite for success. All glassware must be rigorously oven-dried or flame-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.
-
-
Cause 4: Purity of Starting Materials. The quality of your isatoic anhydride and aniline is paramount. Impurities can introduce competing side reactions or inhibit the primary reaction pathway.
-
Expert Insight & Solution: Always use reagents from a reputable supplier. If you suspect purity issues, consider purifying your starting materials. Aniline can be distilled, and isatoic anhydride can be recrystallized. Ensure you are using reagent-grade materials for optimal results.[2]
-
Issue: Significant Formation of Side Products Complicating Purification
Question: My TLC and NMR analysis show multiple spots and peaks, indicating the presence of significant side products. What are they, and how can I prevent their formation?
Answer: The primary side reaction of concern is the formation of N,N'-diphenylurea. This occurs when isatoic anhydride degrades, particularly at elevated temperatures, to form a highly reactive isocyanate intermediate, which then reacts with aniline.
-
Mechanism of Side Product Formation:
-
Decarboxylation: Isatoic anhydride, upon heating, can lose carbon dioxide to form a benzoyl isocyanate intermediate.
-
Reaction with Amine: This isocyanate intermediate is then attacked by a molecule of aniline, leading to the stable N,N'-diphenylurea.
-
-
Strategies for Minimizing Side Products:
-
Strict Temperature Control: While heat is necessary, excessive temperatures will favor the decarboxylation side reaction. The key is to find the "sweet spot"—the minimum temperature required for the main reaction to proceed at a reasonable rate. This is why a gradual temperature optimization is critical.
-
Controlled Reagent Addition: Instead of mixing the reactants all at once, add the aniline solution dropwise to the heated solution of isatoic anhydride. This maintains a low instantaneous concentration of aniline, favoring the desired 1:1 reaction over the pathway leading to the urea byproduct.
-
Use of Acetic Anhydride: In some protocols for similar reactions involving anhydrides and amines, acetic anhydride is used.[2] This can act as a dehydrating agent and may influence the reaction pathway, potentially reducing side products.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature and solvent for a first attempt?
A1: For a robust starting point, we recommend using glacial acetic acid as the solvent and setting the reaction temperature to 100-110 °C. Acetic acid serves as both a solvent and a mild acid catalyst, which can promote the desired condensation. Monitor the reaction by TLC every 30-60 minutes.
Q2: How do I effectively monitor the reaction using Thin Layer Chromatography (TLC)?
A2: TLC is your most powerful tool for real-time reaction analysis.
-
Procedure:
-
Prepare a TLC chamber with a suitable eluent system. A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is often a good starting point.
-
On a TLC plate, spot your starting materials (isatoic anhydride and aniline) as references.
-
At regular intervals, take a small aliquot from your reaction mixture, dilute it with a suitable solvent (like ethyl acetate), and spot it on the TLC plate.
-
Develop the plate and visualize the spots under a UV lamp.
-
-
Interpretation: You should see the spots corresponding to your starting materials diminish over time, while a new spot, representing your product, appears and intensifies. The reaction is complete when the starting material spots are no longer visible.[1][3]
Q3: What is the most effective method for purifying the final product?
A3: Recrystallization is the standard and most effective method for purifying crude 1-Phenyl-1H-benzo[d]oxazine-2,4-dione.
-
Recommended Protocol:
-
Dissolve the crude solid in a minimum amount of a hot solvent in which the product is soluble (e.g., ethanol or ethyl acetate).
-
If using a co-solvent system, slowly add a "poor" solvent (e.g., water or hexane) to the hot solution until it becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of well-defined crystals.
-
Collect the crystals by suction filtration, wash with a small amount of cold solvent, and dry thoroughly.[2]
-
-
Purity Verification: Confirm the purity of the final product using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 3: Visualized Workflows and Pathways
To provide further clarity, we have designed the following diagrams to illustrate key processes.
Experimental Optimization Workflow
This diagram outlines a logical flow for systematically optimizing your reaction conditions to maximize yield and purity.
Caption: A systematic workflow for optimizing the synthesis of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione.
Simplified Reaction and Side-Reaction Pathways
This diagram illustrates the desired reaction alongside the common side-reaction pathway.
Caption: Competing reaction pathways in the synthesis from isatoic anhydride and aniline.
References
-
Efficient Synthesis of 1H-Benzo[2][4]imidazo[1,2-c][1][5]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. National Institutes of Health (NIH).
-
Synthesis of 1,4-dihydro-benzo[d][1][5]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol. National Institutes of Health (NIH).
-
Synthesis of 2-phenyl-4H-benzo[d][1][5]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl - Ubaya Repository. Ubaya Repository.
-
Investigation for the easy and efficient synthesis of 1H-benzo[d][1][5]oxazine-2,4-diones. RSC Advances (RSC Publishing).
- N-Phenylmaleimide.Organic Syntheses Procedure.
- Reactions of acid anhydrides with ammonia and primary amines.Chemguide.
Sources
- 1. Efficient Synthesis of 1H-Benzo[4,5]imidazo[1,2-c][1,3]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of 1,4-dihydro-benzo[d][1,3]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Overcoming Poor Solubility of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione Derivatives
This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-Phenyl-1H-benzo[d]oxazine-2,4-dione derivatives. These compounds, while promising as therapeutic agents, often exhibit poor aqueous solubility, which can hinder preclinical development and formulation. This resource provides a series of troubleshooting strategies and frequently asked questions to address these issues effectively.
The inherent structure of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione, a heterocyclic scaffold, contributes to its lipophilic nature and consequently, low water solubility.[1][2][3] This guide will explore various techniques to enhance the solubility and dissolution rate of these derivatives, thereby improving their bioavailability for oral administration.[4][5]
Troubleshooting Guide: Enhancing Solubility
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Question 1: My 1-Phenyl-1H-benzo[d]oxazine-2,4-dione derivative has extremely low solubility in aqueous buffers. What is the most straightforward initial approach to improve this?
Answer: The most direct and often simplest initial approach is the use of co-solvents.[6][7] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[8]
Underlying Principle: The addition of a co-solvent modifies the dielectric constant of the aqueous medium, making it more favorable for the dissolution of hydrophobic molecules like the 1-Phenyl-1H-benzo[d]oxazine-2,4-dione derivatives.[8]
Experimental Protocol: Co-solvent Screening
-
Selection of Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of your derivative in a suitable organic solvent where it is freely soluble (e.g., DMSO, DMF).[1]
-
Solubility Determination:
-
Prepare a series of aqueous buffer solutions (e.g., phosphate-buffered saline, pH 7.4) containing increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 40% v/v).
-
Add a small aliquot of the concentrated drug stock solution to each co-solvent/buffer mixture.
-
Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.
-
After equilibration, centrifuge the samples to pellet any undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the measured solubility of the derivative as a function of the co-solvent concentration for each co-solvent tested. This will allow you to identify the most effective co-solvent and the optimal concentration range.
Data Summary Table: Example of Co-solvent Screening Results
| Co-solvent | Concentration (v/v) | Solubility (µg/mL) |
| None | 0% | < 1 |
| Ethanol | 10% | 15 |
| Ethanol | 20% | 45 |
| PEG 400 | 10% | 25 |
| PEG 400 | 20% | 70 |
| Propylene Glycol | 10% | 18 |
| Propylene Glycol | 20% | 55 |
Workflow for Co-solvent Screening
Caption: Workflow for screening co-solvents to enhance solubility.
Question 2: Co-solvents provided a modest improvement, but I need a more significant increase in solubility for my in vivo studies. What advanced techniques can I explore?
Answer: For a more substantial increase in solubility and bioavailability, you should consider formulation strategies such as solid dispersions and nanosuspensions.[4][9]
Option A: Solid Dispersions
Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix at a solid state.[10] This can be achieved by methods like melting (fusion), solvent evaporation, or hot-melt extrusion.[5][11]
Underlying Principle: In a solid dispersion, the drug is present in a very fine, often amorphous, state, which increases its surface area and dissolution rate.[5] The hydrophilic carrier helps to wet the drug particles and can also inhibit the drug from recrystallizing.[10]
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion
-
Carrier Selection: Choose a suitable hydrophilic polymer carrier. Common examples include:
-
Polyvinylpyrrolidone (PVP K30)
-
Polyethylene glycols (PEG 4000, PEG 6000)
-
Hydroxypropyl methylcellulose (HPMC)
-
-
Solvent Selection: Identify a common volatile solvent in which both your drug derivative and the chosen carrier are soluble (e.g., methanol, ethanol, dichloromethane).
-
Preparation:
-
Dissolve a specific ratio of your drug and the carrier in the selected solvent (e.g., 1:1, 1:5, 1:10 w/w drug to carrier).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Further dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
-
Characterization:
-
Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug.
-
-
Dissolution Testing: Perform in vitro dissolution studies on the solid dispersion in a relevant buffer (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile to that of the pure drug.
Option B: Nanosuspensions
Nanosuspensions are colloidal dispersions of pure drug particles in a liquid medium, with a particle size typically in the nanometer range (< 1 µm).[12]
Underlying Principle: Reducing the particle size to the nanometer scale dramatically increases the surface area-to-volume ratio, leading to a significant increase in the dissolution velocity according to the Noyes-Whitney equation.[13]
*Experimental Protocol: High-Pressure Homogenization for Nanosuspension
-
Stabilizer Selection: Choose a suitable stabilizer (surfactant or polymer) to prevent the aggregation of the nanoparticles. Examples include:
-
Poloxamers (e.g., Pluronic F68, F127)
-
Sodium dodecyl sulfate (SDS) - for research purposes
-
Lecithin
-
-
Preparation of Pre-suspension:
-
Disperse the drug powder in an aqueous solution of the stabilizer.
-
Homogenize this pre-suspension using a high-shear mixer (e.g., Ultra-Turrax) for a few minutes.
-
-
High-Pressure Homogenization:
-
Process the pre-suspension through a high-pressure homogenizer.
-
Apply high pressure (e.g., 1000-2000 bar) for a specific number of cycles (e.g., 10-20 cycles). The cavitation forces and shear stress will break down the drug crystals into nanoparticles.
-
-
Characterization:
-
Measure the particle size and size distribution using Dynamic Light Scattering (DLS).
-
Determine the zeta potential to assess the stability of the suspension.
-
Perform dissolution studies to compare the nanosuspension with the unprocessed drug.
-
Logical Relationship of Advanced Solubility Techniques
Caption: Advanced formulation strategies for poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: Can pH modification be used to improve the solubility of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione derivatives?
A1: The effectiveness of pH modification depends on the presence of ionizable functional groups in the specific derivative. The core 1-Phenyl-1H-benzo[d]oxazine-2,4-dione structure is relatively neutral. However, if your derivative contains acidic or basic moieties, adjusting the pH of the solution to ionize these groups can significantly increase solubility.[14] For a weakly acidic drug, increasing the pH above its pKa will lead to deprotonation and formation of a more soluble salt.[15] Conversely, for a weakly basic drug, decreasing the pH below its pKa will result in protonation and increased solubility.[16] It is crucial to first determine the pKa of your compound to effectively apply this strategy.
Q2: Are there any chemical modification approaches to permanently improve the solubility of my lead compound?
A2: Yes, the prodrug approach is a powerful strategy for improving the physicochemical properties of a drug, including its solubility.[17][18] A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[19][20] By attaching a polar, water-soluble moiety to the parent compound, the overall aqueous solubility can be dramatically increased.[21] For example, introducing phosphate esters, amino acid conjugates, or glycosidic linkages can enhance water solubility.[17] The choice of the promoiety depends on the available functional groups on your parent molecule and the desired release mechanism in the body.
Q3: My compound seems to degrade at higher temperatures. Are there any non-thermal methods for preparing solid dispersions?
A3: For thermally labile compounds, you can utilize solvent-based methods that do not require high temperatures. The solvent evaporation method described earlier is a good option. Another alternative is freeze-drying (lyophilization). In this technique, the drug and carrier are co-dissolved in a suitable solvent system (often containing water), and then the solution is rapidly frozen and subjected to a high vacuum to sublimate the solvent. This process can yield a highly porous and amorphous solid dispersion with a large surface area, which can further enhance dissolution.[4]
Q4: What are the key stability concerns for nanosuspensions, and how can they be addressed?
A4: The primary stability challenges for nanosuspensions are physical instability, namely particle growth (Ostwald ripening) and aggregation.[13] Ostwald ripening is the process where smaller particles dissolve and redeposit onto larger particles, leading to an overall increase in particle size over time. Aggregation is the clumping of particles. Both phenomena can reduce the effective surface area and negate the benefits of nanosizing. These issues can be mitigated by:
-
Effective Stabilization: Using an adequate concentration of a suitable stabilizer (steric or electrostatic) is crucial to provide a protective barrier around the nanoparticles.[13]
-
Solidification: Nanosuspensions can be converted into solid dosage forms (e.g., by spray-drying or freeze-drying) to improve long-term stability. This involves the use of cryoprotectants or matrix-forming agents to prevent particle aggregation during the drying process.[13]
References
-
Jain, S., & Kumar, S. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. [Link]
- Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 17(8), 559–587.
- Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130.
- Kumar, S., & Singh, R. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy & Bioallied Sciences, 5(4), 314.
- Singh, J., Walia, M., & Harikumar, S. L. (2013). Solubility enhancement by solid dispersion method: a review. Journal of Drug Delivery and Therapeutics, 3(5), 148-155.
-
Wikipedia. (n.d.). Cosolvent. [Link]
- Mirzapure, I. A., et al. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics.
- Verma, S., & Rawat, A. (2022). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasian Journal of Analytical Chemistry, 17(3), EM001.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Focus Asia.
- Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. (2024). International Journal of Pharmacy & Pharmaceutical Research.
- Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. (2023).
- Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
- Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87.
- A Review:Solid Dispersion, a Technique of Solubility Enhancement. (2014). Indo American Journal of Pharmaceutical Research.
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). Strategies for solubility enhancement of poorly soluble drugs. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 74-81.
- Is prodrug design an approach to increase water solubility? (2019). European Journal of Pharmaceutical Sciences.
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis.
- Modi, A., & Tayade, P. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-6.
- Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
- Improving the methods of solubility and drug design in a prodrug. (2022). Journal of Harmonized Research in Pharmacy.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (2024). MDPI.
- The use of cosolvent pKa assays for poorly soluble compounds. (n.d.). Pion Inc.
- Strategies for solubility enhancement of poorly soluble drugs Review Article. (2011). Semantic Scholar.
- Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.).
- Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (2020). Molecular Pharmaceutics.
- Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. (2010). Expert Opinion on Drug Delivery.
- Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. (2010).
- Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (2015). Brazilian Journal of Pharmaceutical Sciences.
-
1-Phenyl-1H-benzo[d][17]oxazine-2,4-dione. (n.d.). Benchchem.
- Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. (2010). Semantic Scholar.
- Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. (2021). Polymers.
- Synthesis of benzoxazine derivatives and their polymers. (2023).
- Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). Polymers.
- Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020).
- Preparation and characterization of polybenzoxazine involving various additives. (2021). Middle East Technical University.
-
1-Phenyl-1H-benzo[d][17]oxazine-2,4-dione CAS NO.20877-86-5. (n.d.). Haihang Industry.
-
20877-86-5|1-Phenyl-1H-benzo[d][17]oxazine-2,4-dione. (n.d.). BLDpharm.
-
1-phenyl-1h-benzo[d][17]oxazine-2,4-dione. (n.d.). Echemi.
-
1-Phenyl-1H-benzo[d][17]oxazine-2,4-dione. (n.d.). Sigma-Aldrich.
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- 12. Nanosuspension: An approach to enhance solubility of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Minimizing Off-Target Effects of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione Based Inhibitors
Introduction
Welcome to the technical support center for researchers utilizing 1-Phenyl-1H-benzo[d]oxazine-2,4-dione based inhibitors. This class of compounds has shown significant promise, particularly as covalent inhibitors of serine proteases and certain kinases.[1][2] The inherent reactivity of the benzoxazinedione scaffold, which acts as an electrophilic trap, is key to its mechanism of action but also necessitates a thorough understanding and mitigation of potential off-target effects to ensure data integrity and therapeutic relevance.[2]
This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to address common challenges encountered during your experiments. We will delve into the causality behind experimental choices, empowering you to design robust, self-validating protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 1-Phenyl-1H-benzo[d]oxazine-2,4-dione inhibitors and how does this relate to off-target effects?
A1: The 1-Phenyl-1H-benzo[d]oxazine-2,4-dione scaffold functions as a potent electrophile. The primary mechanism involves the nucleophilic attack by a reactive residue, often a serine in the active site of a protease or a cysteine in a kinase, on the carbonyl group of the oxazine ring.[2] This leads to the opening of the ring and the formation of a stable, covalent bond with the target protein, effectively causing irreversible inhibition.
This covalent mechanism, while conferring high potency, is also a primary driver of off-target effects. The electrophilicity of the compound is not absolutely specific to your target of interest. Other proteins with accessible and reactive nucleophilic residues (e.g., serines, cysteines, or lysines) can also be modified, leading to unintended biological consequences.[1] Understanding this is the first step in designing experiments to control for such effects.
Q2: I'm observing unexpected cellular phenotypes that don't align with the known function of my primary target. Could this be due to off-target effects?
A2: This is a classic indicator of potential off-target activity. While it's crucial to first rule out experimental artifacts (e.g., compound precipitation, cytotoxicity at high concentrations), unexpected phenotypes strongly suggest that your inhibitor is modulating pathways other than the intended one. Serine proteases and kinases, the common targets for this inhibitor class, are involved in a vast array of cellular processes.[3][4] Off-target inhibition of a seemingly unrelated protease or kinase can trigger signaling cascades that lead to the observed phenotypic changes.[4]
Q3: What is the first and most critical step I should take to begin characterizing the selectivity of my inhibitor?
A3: The most effective initial step is to perform a broad-panel screen against a diverse set of related enzymes. For instance, if your primary target is a specific serine protease, screening against a panel of other serine proteases is essential.[3] Similarly, if you are targeting a kinase, a comprehensive kinome scan is the industry standard.[5][6][7] These services are commercially available and provide a quantitative measure of your inhibitor's activity against hundreds of kinases, giving you a clear picture of its selectivity profile.[8][]
dot graph TD { subgraph "Initial Selectivity Assessment Workflow" A[Start: Potent Inhibitor Identified] --> B{Is the target a kinase or protease?}; B -- Kinase --> C[Perform Broad Kinome Scan]; B -- Protease --> D[Screen Against Protease Panel]; C --> E{Identify Off-Targets with Significant Inhibition}; D --> E; E --> F[Prioritize Off-Targets for Further Validation]; F --> G[End: Data for Next Steps]; end
} caption: Workflow for initial inhibitor selectivity screening.
Troubleshooting Guide: Experimental Issues & Solutions
Issue 1: High background signal or non-specific effects in cell-based assays.
-
Question: My cell viability is decreasing at concentrations where I expect to see specific inhibition of my target. How can I differentiate between targeted effects and general toxicity?
-
Answer & Protocol: This is a common issue arising from the reactive nature of the inhibitor. It's crucial to establish a therapeutic window where the inhibitor is active against its target but does not cause overt cytotoxicity.
Protocol: Determining the Therapeutic Window
-
Cell Viability Assay:
-
Plate your cells of interest at a suitable density in a 96-well plate.
-
Treat the cells with a broad range of inhibitor concentrations (e.g., from 10 nM to 100 µM) for the duration of your planned experiment (e.g., 24, 48, 72 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
At the end of the incubation period, assess cell viability using a standard method like MTT, MTS, or a live/dead stain.
-
Analysis: Determine the concentration at which you observe a significant (e.g., >20%) decrease in cell viability. This is your upper concentration limit for future experiments.
-
-
On-Target Engagement Assay:
-
In parallel, you need to confirm that your inhibitor is engaging with its intended target at concentrations below the toxicity threshold. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[10][11][12] CETSA measures the thermal stabilization of a protein when a ligand is bound, which can be detected in intact cells or cell lysates.[13][14]
-
Simplified CETSA Workflow:
-
Treat intact cells with your inhibitor at various non-toxic concentrations.
-
Heat the cells at a specific temperature that denatures the unbound target protein.
-
Lyse the cells and separate the soluble fraction (containing the stabilized, bound protein) from the precipitated, denatured fraction.
-
Quantify the amount of soluble target protein using Western blot or other detection methods.
-
An increase in the amount of soluble protein at a given temperature indicates target engagement.
-
-
-
Interpretation: By comparing the results of the viability and target engagement assays, you can identify a concentration range where the inhibitor is active against its target without causing significant cell death. All subsequent cell-based experiments should be performed within this validated therapeutic window.
-
| Parameter | Concentration Range | Purpose |
| Cell Viability (IC50) | > 10 µM (example) | To identify the concentration at which the compound becomes toxic to the cells. |
| On-Target Engagement (EC50) | 100 nM (example) | To determine the concentration at which the inhibitor effectively binds to its intended target in a cellular context. |
| Therapeutic Window | 100 nM - 1 µM (example) | The optimal concentration range for experiments, ensuring target engagement without confounding cytotoxic effects. |
Issue 2: Inconsistent results between biochemical and cell-based assays.
-
Question: My inhibitor is very potent in a biochemical assay with the purified target protein, but its effects in a cell-based assay are much weaker or absent. What could be the cause?
-
Answer: This discrepancy is common and can be attributed to several factors:
-
Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Intracellular Metabolism: The inhibitor could be rapidly metabolized into an inactive form within the cell.
-
High Intracellular ATP/Substrate Concentration: For ATP-competitive kinase inhibitors, the high intracellular concentration of ATP (millimolar range) can outcompete the inhibitor, leading to a significant drop in apparent potency compared to biochemical assays, which are often run at lower ATP concentrations.[7]
Troubleshooting Strategy:
-
Assess Cell Permeability: Use computational models (e.g., cLogP) or experimental assays (e.g., PAMPA) to predict or measure permeability.
-
Investigate Efflux: Test your inhibitor in cell lines that overexpress common efflux pumps or use a broad-spectrum efflux pump inhibitor in combination with your compound to see if potency is restored.
-
Use Cell Lysates: As an intermediate step, test your inhibitor's activity in a cell lysate. This removes the cell membrane barrier but retains the complexity of the intracellular environment. A lysate-based CETSA can also be a valuable tool here.[10]
-
Structural Modification: If permeability or efflux is a major issue, medicinal chemistry efforts may be required to optimize the compound's physicochemical properties.
-
dot graph LR { subgraph "Diagnosing Assay Discrepancies" A[Start: High Biochemical Potency, Low Cellular Activity] --> B{Is the target intracellular?}; B -- Yes --> C{Test in Cell Lysate}; C -- Activity Restored --> D[Problem is likely Cell Permeability or Efflux]; C -- Still Inactive --> E[Problem is likely Intracellular Metabolism or High Substrate Competition]; B -- No --> F[Consider Extracellular Degradation or Binding to Media Components]; D --> G[End: Optimize Physicochemical Properties]; E --> G; F --> G; end
} caption: Diagnostic workflow for inconsistent assay results.
Advanced Protocols for Off-Target Validation
Once you have identified potential off-targets from a screening panel, it is essential to validate these interactions in a relevant biological context.
Protocol: Orthogonal Target Validation Using a Structurally Unrelated Inhibitor
The goal of this protocol is to reproduce the observed phenotype using a chemically distinct inhibitor that shares the same primary target but likely has a different off-target profile.
-
Select an Orthogonal Tool Compound: Identify a well-characterized inhibitor for your primary target that does not share the 1-Phenyl-1H-benzo[d]oxazine-2,4-dione scaffold.
-
Characterize the Orthogonal Inhibitor: Perform the same on-target and cell viability assays to determine its therapeutic window.
-
Phenotypic Comparison: Treat your cells with both your primary inhibitor and the orthogonal inhibitor at equipotent concentrations (relative to the primary target).
-
Analysis:
-
If both compounds produce the same phenotype, it strongly suggests that the effect is mediated by the intended on-target activity.
-
If your primary inhibitor produces the phenotype but the orthogonal inhibitor does not, the effect is likely due to an off-target activity of your 1-Phenyl-1H-benzo[d]oxazine-2,4-dione based compound.
-
References
-
KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available from: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]
-
KINOMEscan Technology. Eurofins Discovery. Available from: [Link]
-
Kinase Screening & Profiling Service. Drug Discovery Support. Available from: [Link]
-
Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Eurofins Discovery. Available from: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available from: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available from: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]
-
Biochemical assays in drug discovery and development. Celtarys Research. Available from: [Link]
-
Biochemical kinase assay to improve potency and selectivity. Domainex. Available from: [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. Available from: [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]
-
CETSA. Pär Nordlund Lab. Available from: [Link]
-
Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. Available from: [Link]
-
Novel inhibitors and activity-based probes targeting serine proteases. Frontiers. Available from: [Link]
-
From Bench to Bedside: Transforming Cancer Therapy with Protease Inhibitors. MDPI. Available from: [Link]
-
Serine Protease Inhibitors Restrict Host Susceptibility to SARS-CoV-2 Infections. PMC. Available from: [Link]
-
(PDF) Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors. ResearchGate. Available from: [Link]
-
(PDF) Synthesis of 2-phenyl-4H-benzo[d][5][6]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. ResearchGate. Available from: [Link]
-
Synthesis of 2-phenyl-4H-benzo[d][5][6]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. Ubaya Repository. Available from: [Link]
-
Recent Advances in the Synthesis of 4H-Benzo[d][5][6]oxathiin-4-ones and 4H-Benzo[d][5][6]dioxin-4-ones. MDPI. Available from: [Link]
-
4,5-Dihydro-1-phenyl-1H-2,4-benzodiazepines: novel antiarrhythmic agents. PubMed. Available from: [Link]
-
1,4-Oxazines and Their Benzo Derivatives | Request PDF. ResearchGate. Available from: [Link]
-
Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. PubMed. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kinaselogistics.com [kinaselogistics.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CETSA [cetsa.org]
Technical Support Center: Optimizing 1-Phenyl-1H-benzo[d]oxazine-2,4-dione Scaffolds for Enhanced Kinase Selectivity
Welcome to the technical support center for researchers working with the 1-Phenyl-1H-benzo[d]oxazine-2,4-dione scaffold. This guide is designed to provide in-depth, practical solutions to common challenges encountered when aiming to enhance the selectivity of this promising chemical series for specific kinase targets. We will move beyond simple protocols to explore the underlying principles, helping you make informed decisions in your drug discovery program.
Part 1: Frequently Asked Questions (FAQs) - The 'Why' Behind the 'How'
Here we address the most common conceptual and practical questions that arise during a kinase inhibitor optimization campaign.
Q1: My initial screen of a 1-Phenyl-1H-benzo[d]oxazine-2,4-dione analog shows potent activity against my primary kinase target, but a broad-panel screen reveals significant off-target effects on several related kinases. What are my immediate next steps?
A1: This is a common and excellent starting point. Potency is the first step, but selectivity is paramount for a viable therapeutic candidate. Your immediate focus should be on establishing a clear Structure-Activity Relationship (SAR) and a Structure-Selectivity Relationship (SSR).
-
Underlying Principle: Most kinases share a highly conserved ATP-binding pocket. Initial potent inhibitors, often called "hinge-binders," frequently achieve their affinity by interacting with this conserved region, leading to broad activity. Selectivity is typically achieved by exploiting less conserved regions adjacent to the ATP pocket.
-
Actionable Steps:
-
Confirm Potency: First, re-confirm the on-target potency (IC50/Ki) with orthogonal assay formats (e.g., if the primary screen was biochemical, use a cell-based assay measuring phosphorylation of a known substrate).
-
Analyze Off-Targets: Carefully examine the off-target hits. Are they within the same kinase family? Do they share specific sequence homologies in the gatekeeper residue or the solvent-front region? This information is crucial for hypothesis-driven medicinal chemistry.
-
Initiate a Focused SAR Campaign: Synthesize a small, focused library of analogs based on the 1-Phenyl-1H-benzo[d]oxazine-2,4-dione core. The goal is not just to maintain or improve potency, but to systematically probe for substitutions that diminish off-target activity. Focus on modifying the solvent-exposed phenyl ring, as this is often a key vector for achieving selectivity.
-
Q2: I'm planning my SAR strategy. Which positions on the 1-Phenyl-1H-benzo[d]oxazine-2,4-dione scaffold are the most promising to modify for improving kinase selectivity?
A2: A great question. Based on the general architecture of kinase inhibitors, we can propose a logical starting point. The core scaffold likely makes key hydrogen bond interactions with the kinase hinge region. The '1-Phenyl' substituent is the most synthetically accessible and sterically positioned vector to probe for selectivity.
-
Rationale: This phenyl ring extends out from the core, pointing towards the solvent-front and the gatekeeper residue. The nature of the gatekeeper residue (small vs. large) creates a pocket of a specific size and shape that varies between kinases. By modifying this ring, you can introduce substitutions that create favorable interactions with unique residues in your target kinase or, conversely, create steric clashes with residues in off-target kinases.
-
Recommended Workflow:
-
Start with Simple Modifications: Begin by exploring substitutions at the para- (4') and meta- (3') positions of the phenyl ring. Use a diverse set of substituents to probe for electronic and steric effects (e.g., -CH3, -OCH3, -Cl, -CF3, -NH2).
-
Introduce Bulk and Polarity: If smaller groups don't yield selectivity, consider larger, more polar groups (e.g., morpholine, piperazine). These can pick up additional interactions with solvent-exposed residues or improve pharmacokinetic properties.
-
Utilize Computational Modeling: If available, use molecular docking to guide your synthetic efforts. Dock your parent compound into a homology model or crystal structure of your target and key off-target kinases. This can reveal subtle differences in the pockets and suggest modifications that will be most impactful.
-
Q3: My most selective compound has poor aqueous solubility. How can I address this without sacrificing its hard-won selectivity?
A3: This is a classic challenge in drug discovery, often referred to as the "solubility-selectivity trade-off." Improving solubility requires introducing polar functionality, which can sometimes create new, unintended interactions with off-target kinases.
-
Expert Insight: The key is to introduce polarity at a vector that does not compromise the core interactions responsible for selectivity.
-
Strategic Solutions:
-
Target the Solvent-Exposed Region: The most successful strategy is to add solubilizing groups to the part of the molecule that is already pointing towards the solvent. On our scaffold, this is again the 1-Phenyl substituent. Adding a basic amine (like a piperazine or a dimethylaminoethyl group) is a very common and effective strategy. This allows for salt formation, which dramatically improves solubility.
-
Scaffold Hopping (Advanced): In some cases, the core scaffold itself is the source of insolubility. You might consider "scaffold hopping," where you retain the key pharmacophore (the parts of the molecule that make the critical interactions for potency and selectivity) but replace the core 1H-benzo[d]oxazine-2,4-dione structure with a more soluble, isosteric ring system. This is a more involved, resource-intensive approach.
-
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides detailed, step-by-step guidance for critical experiments in your selectivity enhancement campaign.
Troubleshooting Guide: Inconsistent IC50 Values
| Symptom | Potential Cause | Troubleshooting Step |
| High variability in IC50 values between experimental runs. | Compound Instability: The compound may be degrading in the assay buffer over the course of the experiment. | 1. Assess compound stability in assay buffer using HPLC-MS over the experiment's time course. 2. If unstable, reduce incubation times or modify buffer components (e.g., adjust pH, add antioxidants). |
| IC50 value is significantly weaker in cell-based assays compared to biochemical assays. | Poor Cell Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target. | 1. Perform a PAMPA (Parallel Artificial Membrane Permeability Assay) to assess passive diffusion. 2. If permeability is low, re-evaluate the compound's properties (e.g., reduce polar surface area, mask hydrogen bond donors) in your next design cycle. |
| The inhibition curve does not reach 100% inhibition, even at high compound concentrations. | Assay Interference or Aggregation: The compound may be interfering with the assay signal (e.g., fluorescence quenching) or forming aggregates at high concentrations, leading to non-specific inhibition. | 1. Run a control experiment without the kinase to check for direct signal interference. 2. Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregation. |
Protocol 1: Iterative Workflow for Enhancing Kinase Selectivity
This protocol outlines a systematic, iterative process for moving from a potent, non-selective hit to a selective lead compound.
Caption: Iterative cycle for selectivity enhancement.
-
Initial Hit Validation (Cycle 1):
-
1.1: Take your initial hit from a primary high-throughput screen (HTS).
-
1.2: Perform a dose-response curve in a biochemical assay (e.g., ADP-Glo™, LanthaScreen™) to determine an accurate IC50 value for your primary kinase target.
-
1.3: Submit the compound for a broad kinase selectivity panel screen at a single high concentration (e.g., 1 µM). A binding assay format like the KINOMEscan™ platform is recommended as it is less prone to compound interference.
-
1.4: Identify all kinases showing significant inhibition (e.g., >90% inhibition). These are your key off-targets to track.
-
-
Guided Analog Design (Cycle 2):
-
2.1 (Optional but Recommended): If structural information is available, dock the parent compound into models of your primary target and 1-2 of the most problematic off-target kinases. Look for differences in pocket topology near the 1-Phenyl ring.
-
2.2: Based on this analysis (or chemical intuition), design and synthesize a small library (5-15 compounds) of analogs with modifications on the 1-Phenyl ring.
-
-
Iterative Screening and Selection (Cycle 3):
-
3.1: Screen all new analogs in the biochemical assay for your primary target to identify those that retain potency.
-
3.2: Take only the potent analogs and perform dose-response counter-screens against the 1-2 key off-target kinases identified in step 1.4.
-
3.3: Calculate the selectivity ratio for each compound. A higher ratio indicates better selectivity.
-
3.4: The compound with the best balance of high on-target potency and a large selectivity ratio is your new lead. This compound can then be used as the starting point for the next design cycle or advanced to more complex cellular and ADME/Tox profiling.
-
Protocol 2: Cell-Based Target Engagement Assay using NanoBRET™
Confirming that your inhibitor binds to its intended target in a live cell is a critical validation step. The NanoBRET™ assay is a powerful way to measure this.
Caption: Workflow for a NanoBRET™ target engagement assay.
-
Cell Line Preparation:
-
Transfect HEK293 cells with a plasmid expressing your kinase of interest fused to the N-terminus of the NanoLuc® luciferase enzyme.
-
Culture the cells under appropriate selection to generate a stable cell line.
-
-
Assay Setup:
-
Harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.
-
In a white, 96-well assay plate, add your test compound (1-Phenyl-1H-benzo[d]oxazine-2,4-dione analog) in a serial dilution.
-
Add the NanoBRET™ fluorescent tracer, which is a cell-permeable ligand that also binds to the kinase's active site. The optimal tracer and concentration must be determined empirically.
-
Add the engineered cells to all wells.
-
-
Data Acquisition:
-
Incubate the plate at 37°C with 5% CO2 for 2 hours to allow for compound entry and binding equilibrium.
-
Add the Nano-Glo® Substrate to generate the donor luminescence signal.
-
Immediately read the plate on a luminometer equipped with two filters to measure the donor emission (~460 nm) and the energy transferred to the tracer (Acceptor emission, ~610 nm).
-
-
Analysis:
-
Calculate the corrected NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
As your test compound displaces the fluorescent tracer from the kinase, the BRET signal will decrease.
-
Plot the NanoBRET™ ratio against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the cellular IC50. This value represents the concentration of your compound required to occupy 50% of the target kinase in a live cell.
-
References
-
Title: Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery Source: Current Medicinal Chemistry URL: [Link]
-
Title: Compound aggregation in drug discovery Source: Drug Discovery Today URL: [Link]
-
Title: The KINOMEscan™ platform Source: DiscoverX (now part of Eurofins) URL: [Link]
Challenges in the scale-up synthesis of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione
Welcome to the technical support center for the synthesis of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up synthesis of this important heterocyclic compound. As a key intermediate in the development of various biologically active molecules, including irreversible kinase inhibitors, a robust and scalable synthesis is crucial.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of your target molecule.
I. Overview of Synthetic Strategies
The synthesis of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione, also known as N-Phenylisatoic anhydride, can be approached through several synthetic routes. The choice of method often depends on the available starting materials, scale of the reaction, and desired purity. The most common strategies include:
-
Direct N-arylation of Isatoic Anhydride: This is a direct approach where isatoic anhydride is reacted with an arylating agent. However, this method can be challenging due to the reactivity of the anhydride ring, which can lead to side products.[2][3]
-
Two-Step Synthesis via Isatin: This method involves the N-arylation of isatin, followed by an oxidation step to form the desired 1-Phenyl-1H-benzo[d]oxazine-2,4-dione.[1][2] This two-step process can offer better control and higher yields.
-
From Anthranilic Acid Derivatives: Synthesis can also start from anthranilic acid, which undergoes cyclization to form the benzoxazinedione ring.[4][5][6]
II. Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific problems that may arise during the synthesis of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Possible Causes:
-
Inefficient N-arylation: The direct N-arylation of isatoic anhydride can be sluggish or incomplete. The choice of base and catalyst is critical for activating the N-H bond of isatoic anhydride for substitution.
-
Decomposition of Starting Material or Product: Isatoic anhydride and its derivatives can be thermally labile and may decompose at elevated temperatures.[7][8]
-
Hydrolysis of the Anhydride: The presence of water in the reaction mixture can lead to the hydrolysis of the isatoic anhydride ring, forming anthranilic acid derivatives and reducing the yield of the desired product.[9][10]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can significantly impact the reaction outcome.
Solutions:
-
Optimize N-arylation Conditions:
-
Base Selection: Strong bases like sodium hydride (NaH) are commonly used to deprotonate the isatoic anhydride.[2][10][11] However, weaker bases in combination with a suitable catalyst can also be effective and may reduce side reactions.
-
Catalyst: For direct N-arylation, copper-based catalysts (e.g., CuI) have been shown to be effective.[12][13]
-
Arylating Agent: The reactivity of the arylating agent (e.g., substituted phenylboronic acid, diaryliodonium salts) will influence the reaction conditions required.
-
-
Control Reaction Temperature: Maintain the recommended temperature for the specific protocol. If thermal decomposition is suspected, consider running the reaction at a lower temperature for a longer duration.
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. Reactions involving isatoic anhydride should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.
-
Systematic Optimization: If the yield is consistently low, a systematic optimization of reaction parameters (temperature, concentration, stoichiometry) is recommended.
Problem 2: Formation of Significant Byproducts
Possible Causes:
-
Ring-Opening of Isatoic Anhydride: Nucleophilic attack at the carbonyl groups of the anhydride ring by the base or other nucleophiles present in the reaction mixture can lead to the formation of various byproducts.[14]
-
Self-Condensation of Isatoic Anhydride: Under certain conditions, isatoic anhydride can react with itself.[14]
-
Side Reactions of the Arylating Agent: The arylating agent itself might undergo side reactions under the reaction conditions.
Solutions:
-
Choice of Base and Reaction Conditions: The use of bulky, non-nucleophilic bases like diisopropylethylamine (DIPEA) can minimize nucleophilic attack on the anhydride ring.[2]
-
Two-Step Synthesis via Isatin: To avoid the complexities of direct N-arylation of the reactive isatoic anhydride, the two-step approach via N-arylation of isatin followed by oxidation is a highly recommended alternative.[1][2] This route often provides a cleaner reaction profile.
-
Purification Strategy: Develop a robust purification strategy to separate the desired product from the byproducts. Column chromatography on silica gel is a common method.[15] However, the stability of the product on silica gel should be considered.[2]
Problem 3: Difficulty in Product Purification
Possible Causes:
-
Similar Polarity of Product and Byproducts: If the byproducts have similar polarities to the desired 1-Phenyl-1H-benzo[d]oxazine-2,4-dione, separation by column chromatography can be challenging.
-
Product Instability: The product may be unstable under the purification conditions (e.g., on acidic silica gel).[2]
-
Incomplete Removal of Reagents or Catalysts: Residual starting materials, reagents, or the catalyst can co-elute with the product.
Solutions:
-
Optimize Chromatographic Conditions:
-
Solvent System: Experiment with different solvent systems (e.g., combinations of hexanes, ethyl acetate, dichloromethane) to achieve better separation.
-
Stationary Phase: If silica gel proves problematic, consider using a different stationary phase, such as neutral alumina.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method to obtain a high-purity material.
-
Aqueous Work-up: A thorough aqueous work-up after the reaction can help remove water-soluble impurities and some of the reagents before proceeding to chromatography.
III. Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to prepare 1-Phenyl-1H-benzo[d]oxazine-2,4-dione?
A1: The primary synthetic strategies include the direct N-arylation of isatoic anhydride, a two-step process involving the N-arylation of isatin followed by oxidation, and synthesis starting from anthranilic acid derivatives through cyclization.[2][3][4][5]
Q2: What are the common challenges in the direct N-arylation of isatoic anhydride?
A2: The main challenges include the potential for nucleophilic attack on the anhydride ring leading to byproducts, the need for carefully controlled reaction conditions to avoid decomposition, and often lower yields compared to the two-step isatin route.[2]
Q3: What are the advantages of the two-step synthesis via isatin?
A3: The two-step synthesis offers better control over the N-arylation step on the less reactive isatin substrate, which often leads to cleaner reactions and higher overall yields of the final product.[1][2]
Q4: What oxidizing agents are suitable for the conversion of N-phenylisatin to 1-Phenyl-1H-benzo[d]oxazine-2,4-dione?
A4: A variety of oxidizing agents can be used, with modern and safer methods employing peracids. A "green" approach utilizes a urea-hydrogen peroxide (UHP) complex as the oxidant.[1]
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a convenient method to monitor the consumption of starting materials and the formation of the product.[2] High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Q6: What analytical techniques are used to characterize the final product?
A6: The structure and purity of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione are typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[15][16]
IV. Experimental Protocols and Data
Table 1: Comparison of Reaction Conditions for N-Arylation of Isatoic Anhydride Derivatives
| Catalyst/Base System | Arylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuI / DIPEA | Diaryliodonium Salts | CH₃CN | 50 | - | Moderate to Excellent | [13] |
| NaH | 4-Chlorobenzyl chloride | N,N-Dimethylacetamide | 0 - 80 | 2 | Complex mixture | [2] |
| DIPA / TBAB | 4-Chlorobenzyl chloride | N,N-Dimethylacetamide | 30 | 2 | >88 | [2] |
DIPEA: Diisopropylethylamine, DIPA: Diisopropylamine, TBAB: Tetrabutylammonium bromide
Workflow for Troubleshooting Low Yield in Direct N-Arylation
Caption: Decision-making workflow for addressing low product yields.
Diagram of Potential Side Reactions in Direct N-Arylation
Caption: Competing reaction pathways for isatoic anhydride.
V. References
-
1-Phenyl-1H-benzo[d][1][17]oxazine-2,4-dione - Benchchem. (URL: )
-
Synthesis of isatoic anhydride derivatives (microreview) | Request PDF - ResearchGate. (URL: )
-
Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. (URL: [Link])
-
Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. (URL: )
-
Isatoic Anhydride. IV. Reactions with Various Nucleophiles. (URL: [Link])
-
Isatoic anhydride - Wikipedia. (URL: [Link])
-
Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - NIH. (URL: [Link])
-
SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds. (URL: [Link])
-
Investigation for the easy and efficient synthesis of 1H-benzo[d][1][17]oxazine-2,4-diones - RSC Advances (RSC Publishing). (URL: [Link])
-
Mechanism studies. (1) The decomposition of isatoic anhydride. (2) The... - ResearchGate. (URL: [Link])
-
Chapter 5. (URL: [Link])
-
US20190125882A1 - Isatoic anhydride derivatives and applications thereof - Google Patents. (URL: )
-
WO2015163952A1 - Isatoic anhydride derivatives and applications thereof - Google Patents. (URL: )
-
Investigation for the easy and efficient synthesis of 1H-benzo[d][1][17]oxazine-2,4-diones. (URL: [Link] d13oxazine-24-diones)
-
Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem. (URL: [Link])
-
Synthetic strategies toward N‐Phenylated isatoic anhydride - ResearchGate. (URL: [Link])
-
Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][17]oxazines and Biological Evaluation of Activity in Breast Cancer Cells - NIH. (URL: [Link])
-
Copper‐Catalyzed Electrophilic Arylation of Isatoic Anhydride with Diaryliodonium Salts for Synthesis of N‐Phenylated Isatoic Anhydrides | Request PDF - ResearchGate. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
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- 6. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 8. Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 10. US20190125882A1 - Isatoic anhydride derivatives and applications thereof - Google Patents [patents.google.com]
- 11. WO2015163952A1 - Isatoic anhydride derivatives and applications thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
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- 15. Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1,3]oxazines and Biological Evaluation of Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 20877-86-5|1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione|BLD Pharm [bldpharm.com]
- 17. [PDF] Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide | Semantic Scholar [semanticscholar.org]
Technical Support Center: Refinement of Purification Methods for 1-Phenyl-1H-benzo[d]oxazine-2,4-dione
Welcome to the dedicated technical support guide for the purification of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione (N-Phenylisatoic anhydride). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this versatile chemical scaffold in high purity. As a key intermediate in the synthesis of various biologically active molecules, particularly irreversible kinase inhibitors, its purity is paramount for reliable downstream applications.[1]
This guide provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your purification workflow.
Troubleshooting Guide
This section addresses common problems encountered during the purification of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione, providing potential causes and actionable solutions.
Problem 1: Low Yield After Recrystallization
Q: I am experiencing a significant loss of product during recrystallization, resulting in a very low yield. What could be the cause and how can I optimize the process?
A: Low recovery from recrystallization is a frequent issue and can typically be attributed to one of the following factors:
-
Inappropriate Solvent System: The ideal recrystallization solvent (or solvent mixture) should dissolve the compound well at elevated temperatures but poorly at lower temperatures. If the compound remains significantly soluble at room temperature or below, your yield will be compromised. One documented solvent system for a related compound is a 5:1 mixture of 90% ethanol and acetone.[2]
-
Excessive Solvent Volume: Using too much solvent will keep more of your product in solution even after cooling, thus reducing the amount that crystallizes.
-
Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice, or the product may precipitate as an amorphous solid rather than forming pure crystals.
-
Incomplete Crystallization: Insufficient cooling time or temperature will result in a lower yield as a significant portion of the product remains dissolved.
Solutions:
-
Solvent System Optimization:
-
Begin with the reported ethanol/acetone system.[2] If yields are still low, perform small-scale solubility tests with alternative solvents such as isopropanol, ethyl acetate, or toluene, and various mixture ratios.
-
The goal is to find a system where the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
-
Minimize Solvent Usage:
-
Heat your chosen solvent and add it portion-wise to your crude product until it just dissolves. This ensures you are using the minimum volume necessary.
-
-
Controlled Cooling:
-
Allow the hot, saturated solution to cool slowly to room temperature. This encourages the formation of well-defined, pure crystals.
-
Once at room temperature, further cool the flask in an ice bath for at least an hour to maximize crystal formation.
-
-
Seeding:
-
If crystallization is slow to initiate, add a single, pure crystal of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione to the cooled solution to induce crystallization.
-
Problem 2: Persistent Impurities After Column Chromatography
Q: I am using flash column chromatography on silica gel, but my final product is still contaminated with what appears to be starting material or a closely related byproduct. How can I improve the separation?
A: Co-elution of impurities is a common challenge in silica gel chromatography, especially when dealing with compounds of similar polarity. The synthesis of 1H-benzo[d][3][4]oxazine-2,4-diones often starts from 2-aminobenzoic acids.[4][5][6] Unreacted starting materials or intermediates from this process can be common impurities.
Solutions:
-
Optimize the Mobile Phase:
-
A common mobile phase for related compounds is a mixture of ethyl acetate (EtOAc) and hexane.[7]
-
To improve separation, decrease the polarity of the eluent. A shallower gradient or even isocratic elution with a lower percentage of the more polar solvent (e.g., reducing from 10% EtOAc in hexane to 5% EtOAc in hexane) can enhance the resolution between your product and less polar impurities.
-
Conversely, if the impurity is more polar, a slight increase in the polar solvent can help to wash it from the column more effectively after your product has eluted.
-
Utilize Thin Layer Chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation before running the column.
-
-
Adjust the Stationary Phase:
-
If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity for certain compounds.
-
For very challenging separations, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (like methanol/water or acetonitrile/water) may be effective.
-
-
Sample Loading Technique:
-
Ensure your crude product is dissolved in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). This creates a more concentrated band at the start of the chromatography, leading to better separation.
-
Experimental Workflow: A Recommended Purification Strategy
The following workflow outlines a robust, two-step purification process for 1-Phenyl-1H-benzo[d]oxazine-2,4-dione, integrating both recrystallization and column chromatography for achieving high purity.
Caption: A two-step purification workflow for 1-Phenyl-1H-benzo[d]oxazine-2,4-dione.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectral characteristics of pure 1-Phenyl-1H-benzo[d]oxazine-2,4-dione?
A1: While specific spectral data can vary slightly based on the solvent and instrument used, you can generally expect the following:
-
¹H NMR: Signals in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons of the phenyl and benzoxazine rings.
-
¹³C NMR: Resonances for the carbonyl carbons of the dione structure, in addition to the aromatic carbons.
-
Mass Spectrometry (MS): The exact mass should correspond to its molecular formula, C₁₄H₉NO₃.[8][9]
For comparison, related benzoxazine structures show characteristic peaks in ¹H NMR and ¹³C NMR that confirm the core structure.[2][7]
Q2: How should I store purified 1-Phenyl-1H-benzo[d]oxazine-2,4-dione to ensure its stability?
A2: As an anhydride, 1-Phenyl-1H-benzo[d]oxazine-2,4-dione is susceptible to hydrolysis.[10] Therefore, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place.[9] A desiccator is highly recommended to protect it from atmospheric moisture.
Q3: What analytical techniques are best for assessing the final purity of my product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is one of the most accurate methods for determining purity levels.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if their signals are detectable.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and can help identify impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.
Q4: Can this compound be synthesized without a catalyst?
A4: Yes, catalyst-free methods for the synthesis of related benzoxazine-2,4-diones have been developed. These often utilize thermal or microwave-assisted conditions, which aligns with green chemistry principles by avoiding potentially toxic and costly catalysts.[1]
Summary of Purification Parameters
| Purification Method | Typical Solvent/Eluent System | Key Optimization Parameters | Expected Purity |
| Recrystallization | Ethanol/Acetone mixtures | Solvent ratio, cooling rate, solvent volume | >98% |
| Column Chromatography | Ethyl Acetate/Hexane on Silica Gel | Polarity of the mobile phase, gradient slope | >99% |
This guide is intended to provide a solid foundation for troubleshooting and refining your purification protocols for 1-Phenyl-1H-benzo[d]oxazine-2,4-dione. For novel or particularly persistent issues, further investigation into the specific byproducts of your synthetic route may be necessary.
References
-
1-Phenyl-1H-benzo[d][3][4]oxazine-2,4-dione - BLDpharm. Available at:
-
1-Phenyl-1H-benzo[d][3][4]oxazine-2,4-dione - Benchchem. Available at:
-
Investigation for the easy and efficient synthesis of 1H-benzo[d][3][4]oxazine-2,4-diones - NIH. Available at:
-
Synthesis of 2-phenyl-4H-benzo[d][3][4]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl - Ubaya Repository. Available at:
-
Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][3][4]oxazines and Biological Evaluation of Activity in Breast Cancer Cells - NIH. Available at:
-
Investigation for the easy and efficient synthesis of 1H-benzo[d][3][4]oxazine-2,4-diones - RSC Advances (RSC Publishing). Available at:
- A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - NIH.
-
1-phenyl-1h-benzo[d][3][4]oxazine-2,4-dione - Echemi. Available at:
-
Efficient Synthesis of 1H-Benzo[2][7]imidazo[1,2-c][3][4]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study - PMC - NIH. Available at:
- 1,4-Oxazines and Their Benzo Derivatives | Request PDF - ResearchGate.
-
Investigation for the easy and efficient synthesis of 1H-benzo[d][3][4]oxazine-2,4-diones. Available at:
- Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps.
- Anhydride synthesis - Organic Chemistry Portal.
-
1-phenyl-1h-benzo[d][3][4]oxazine-2,4-dione - Chemical Technology Co.,LTD(expird). Available at:
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- 2. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 3. 20877-86-5|1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione|BLD Pharm [bldpharm.com]
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- 6. researchgate.net [researchgate.net]
- 7. Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1,3]oxazines and Biological Evaluation of Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. This compound, CasNo.20877-86-5 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 10. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming Covalent Binding of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione by Mass Spectrometry
Introduction: The Covalent Challenge and the Mass Spectrometry Solution
In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have re-emerged as a powerful therapeutic modality.[1][2] Their ability to form a stable, long-lasting bond with a target protein can lead to enhanced potency, prolonged duration of action, and the ability to tackle historically "undruggable" targets.[3][4] 1-Phenyl-1H-benzo[d]oxazine-2,4-dione is a chemical scaffold of significant interest, serving as a key building block for irreversible kinase inhibitors.[5] It functions as an "electrophilic trap," designed to covalently bind to nucleophilic amino acid residues, typically cysteine, within the active site of a target protein.[5]
However, the very nature of covalent binding necessitates unambiguous experimental confirmation. Simply observing biochemical inhibition is insufficient; one must prove that a covalent adduct has formed between the inhibitor and the target protein. This confirmation is critical for validating the mechanism of action, guiding structure-activity relationship (SAR) studies, and de-risking potential off-target reactivity.[6] Mass spectrometry (MS) has become the cornerstone technology for this task, offering unparalleled sensitivity and accuracy in detecting the precise mass change that signals covalent bond formation.[7][8]
This guide provides a comparative overview of the primary mass spectrometry-based workflows used to confirm and characterize the covalent binding of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione. We will delve into the causality behind experimental choices, provide field-tested protocols, and present a logical framework for data interpretation, empowering researchers to generate robust, self-validating evidence of covalent target engagement.
The Foundational Principle: Detecting the Mass Shift
At its core, using mass spectrometry to detect covalent binding is elegantly simple: a covalent adduct will have a higher mass than the unbound protein. The goal is to measure this mass difference with high precision.[7] The molecular weight of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione (C₁₄H₉NO₃) is approximately 239.22 Da. Upon reaction with a protein, the entire molecule is expected to form an adduct. Therefore, the primary experimental goal is to detect a mass increase of +239.22 Da in the target protein.
The following sections compare two powerful, yet distinct, MS-based approaches to achieving this: Intact Protein Analysis and Peptide Mapping .
Comparative Analysis of Mass Spectrometry Workflows
Choosing the right MS workflow depends on the specific question being asked. Are you performing a rapid screen to simply confirm binding, or do you need to pinpoint the exact amino acid that has been modified?
| Feature | Intact Protein Analysis (Top-Down) | Peptide Mapping (Bottom-Up) |
| Primary Information | Confirms covalent binding; determines binding stoichiometry (e.g., 1:1, 2:1 adducts).[1] | Identifies the specific amino acid residue(s) modified by the inhibitor.[3][9] |
| Sample Prep Complexity | Low: Involves incubation followed by a simple desalting step. | High: Requires protein denaturation, reduction, alkylation, and enzymatic digestion. |
| Throughput | High: Suitable for screening libraries of covalent fragments.[10] | Low to Medium: More time-consuming, typically used for hit validation. |
| Data Analysis | Straightforward: Involves deconvolution of the mass spectrum to determine the protein's mass.[11] | Complex: Requires specialized software to match MS/MS spectra to peptide databases and identify modifications.[12] |
| Primary Application | Initial validation of covalent binding; rapid screening of compounds.[1][13] | Precise mapping of the binding site; detailed mechanistic studies.[14] |
Workflow 1: Intact Protein Analysis for Rapid Confirmation
This "top-down" approach is the most direct and rapid method to verify covalent adduct formation.[7] It is the workhorse for initial screening campaigns and for quickly answering the fundamental question: "Does my compound bind covalently?"[13] The logic is that any non-covalent interactions will be disrupted during the ionization process, so only a stable, covalent adduct will result in an observable mass shift.[13]
Expert Rationale
The key to a successful intact protein analysis is minimizing sample complexity before it enters the mass spectrometer. The desalting step is not merely procedural; it is critical for removing salts and buffers that suppress the electrospray ionization (ESI) process and lead to poor signal quality. Using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is essential for accurately resolving the mass difference between the unbound protein and the heavier adduct.[10]
Visualizing the Workflow
Caption: Workflow for Intact Protein Mass Spectrometry.
Detailed Experimental Protocol: Intact Protein Analysis
-
Incubation:
-
In separate microcentrifuge tubes, prepare the reaction and control samples.
-
Reaction Sample: Incubate the target protein (e.g., 5-10 µM final concentration) with a 5- to 10-fold molar excess of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione.
-
Control Sample: Incubate the same concentration of target protein with an equivalent volume of the vehicle (e.g., DMSO).
-
Incubate both samples at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours). Expert Tip: A time-course experiment can provide kinetic information.
-
-
Sample Cleanup (Desalting):
-
Quench the reaction if necessary (e.g., by adding formic acid to a final concentration of 0.1%).
-
Desalt the sample using a reverse-phase pipette tip (e.g., C4 ZipTip) or a rapid online liquid chromatography desalting column. This step is crucial for removing non-volatile salts.[7]
-
Elute the protein in a solvent suitable for MS, typically a mixture of acetonitrile and water with 0.1% formic acid.
-
-
Mass Spectrometry Analysis:
-
Inject the desalted samples into an LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF, Orbitrap).
-
Acquire data across a mass-to-charge (m/z) range that encompasses the expected charge state envelope of the protein.
-
-
Data Analysis:
-
The raw spectrum will show a series of peaks, each representing the protein with a different number of charges (a charge state envelope).
-
Use deconvolution software (e.g., MaxEnt, BioConfirm) to transform the m/z spectrum into a true mass (zero-charge) spectrum.[1]
-
Compare the deconvoluted mass from the control sample (unbound protein) with the reaction sample. A mass increase corresponding to the molecular weight of the inhibitor (239.22 Da) confirms covalent adduct formation.[11]
-
Workflow 2: Peptide Mapping for Pinpointing the Binding Site
While intact mass analysis confirms if a covalent bond has formed, peptide mapping (a "bottom-up" approach) reveals where it has formed.[1] This method provides definitive evidence of the specific amino acid residue targeted by the inhibitor, which is invaluable for understanding the binding mode and for rational drug design.[9][15]
Expert Rationale
The success of a peptide mapping experiment hinges on achieving high sequence coverage during the proteolytic digest. Trypsin, which cleaves after lysine and arginine residues, is the most common protease. However, the location of the covalent modification might be in a region that generates a very large or very small peptide with trypsin, making it difficult to detect. In such cases, using an alternative protease (e.g., Chymotrypsin, Glu-C) can be a powerful strategy to generate different peptides covering the same region. The subsequent tandem MS (MS/MS) step is what provides the definitive site localization. By fragmenting the modified peptide, we can sequence it and pinpoint the exact residue carrying the additional mass.[7][16]
Visualizing the Workflow
Caption: Workflow for Peptide Mapping (Bottom-Up) Mass Spectrometry.
Detailed Experimental Protocol: Peptide Mapping
-
Adduct Formation:
-
Prepare reaction and control samples as described in the intact protein protocol. It is often beneficial to use conditions that drive the reaction to completion to maximize the signal of the modified peptide.
-
-
Protein Denaturation, Reduction, and Alkylation:
-
Add a denaturant (e.g., 8 M urea) to the samples to unfold the protein.
-
Reduce disulfide bonds by adding dithiothreitol (DTT).
-
Alkylate free cysteine residues (those not modified by the inhibitor) with iodoacetamide (IAA). Expert Tip: This step is crucial to prevent disulfide bond reformation and to differentiate the inhibitor-modified cysteine from other cysteines in the protein.
-
Quench excess IAA with DTT.
-
-
Proteolytic Digestion:
-
Dilute the urea concentration to <1 M to ensure protease activity.
-
Add a protease, most commonly sequencing-grade trypsin, and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest and clean the resulting peptides using a C18 reverse-phase desalting tip to remove salts and detergents.
-
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto a reverse-phase analytical column (e.g., C18) coupled to a high-resolution mass spectrometer.
-
Elute the peptides using a gradient of increasing organic solvent.
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode. In this mode, it performs a full MS1 scan to measure the m/z of the eluting peptides, followed by several MS/MS scans where the most intense peptide ions are isolated, fragmented (e.g., via collision-induced dissociation), and their fragment ions are measured.[12]
-
-
Data Analysis:
-
Use a proteomics database search engine (e.g., Mascot, MaxQuant, Proteome Discoverer) to analyze the raw data.
-
Search the MS/MS spectra against a database containing the sequence of the target protein.
-
Crucially, specify a "variable modification" on cysteine corresponding to the mass of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione (+239.22 Da).
-
The software will identify the peptide that was modified and, by analyzing the fragmentation pattern in the MS/MS spectrum, pinpoint the exact cysteine residue carrying the modification.[14][15]
-
Mechanism of Action: Visualized
The reaction of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione with a cysteine residue is a nucleophilic acyl substitution. The thiol group of the cysteine side chain attacks one of the carbonyl carbons in the oxazine-dione ring, leading to ring-opening and the formation of a stable covalent bond.
Caption: Covalent modification of a target protein.
Conclusion and Best Practices
Confirming the covalent binding of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione is a critical step in the validation of any research or drug discovery program utilizing this scaffold. Mass spectrometry provides a suite of robust, high-confidence methods to achieve this.
-
Start with Intact Protein Analysis: For initial validation and screening, the speed and simplicity of intact mass analysis are unparalleled. It provides a clear "yes/no" answer to the question of covalent binding.
-
Use Peptide Mapping for Definitive Proof: To understand the precise mechanism and to validate the binding site, bottom-up peptide mapping is the gold standard. This information is crucial for intellectual property, publications, and guiding further medicinal chemistry efforts.
-
Controls are Non-Negotiable: Always include a vehicle-only control to establish the baseline mass of the unmodified protein.[7] For ultimate validation in peptide mapping studies, using a mutant protein where the target cysteine is replaced (e.g., with alanine) can serve as a powerful negative control.[7]
-
Orthogonal Validation: While MS is powerful, consider complementary techniques where possible. Methods like protein crystallography can provide atomic-level detail of the covalent bond, while activity-based protein profiling (ABPP) can assess selectivity across the proteome.[4][6]
By employing these workflows with scientific rigor, researchers can confidently and accurately characterize the covalent interactions of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione and its derivatives, accelerating the path from chemical probe to potential therapeutic.
References
-
de Wispelaere, M., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Pharmaceuticals. [Link]
-
Brown, A. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]
-
Gorelik, M., et al. (2021). Chemoproteomic methods for covalent drug discovery. RSC Chemical Biology. [Link]
-
Iacob, R.E., et al. (2012). Tandem Mass Spectrometry for Characterization of Covalent Adducts of DNA with Anti-cancer Therapeutics. Mass Spectrometry in Medicinal Chemistry. [Link]
-
de Wispelaere, M., et al. (2023). Biophysical covalent adduct detection with intact protein analysis by top-down MS. ResearchGate. [Link]
-
de Wispelaere, M., et al. (2023). Technologies for Direct Detection of Covalent Protein-Drug Adducts. PubMed. [Link]
-
Holding, A.N., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. [Link]
-
Bohrium. (2023). technologies-for-direct-detection-of-covalent-protein-drug-adducts. Ask this paper. [Link]
-
Viedma-Poyatos, Á., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Archives of Toxicology. [Link]
-
Konermann, L., et al. (2015). Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. Journal of The American Society for Mass Spectrometry. [Link]
-
Arkin, M.R., et al. (2017). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
-
Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. Nuvisan. [Link]
-
Rampogu, S., et al. (2023). Library screen by intact protein ESI-MS to monitor covalent adduct formation. ResearchGate. [Link]
-
Domainex. (n.d.). Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS. Domainex. [Link]
-
ICE Bioscience. (n.d.). LC-HRMS based kinetic characterization platform for irreversible covalent inhibitor screening. ICE Bioscience. [Link]
-
ResearchGate. (n.d.). A) Intact mass spectra of covalent binding by MS. B) Peptide mapping of KDM5B after treatment with compounds 3 and 7. ResearchGate. [Link]
-
ResearchGate. (n.d.). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. ResearchGate. [Link]
-
Evans, M.J. & Cravatt, B.F. (2006). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry. [Link]
-
Paper Digest. (n.d.). New Chemical Tools for Covalent Drug Discovery. Paper Digest. [Link]
-
Journal of Medicinal Chemistry. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]
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A Head-to-Head Comparison of Covalent Warheads: 1-Phenyl-1H-benzo[d]oxazine-2,4-dione vs. Acrylamide
A Technical Guide for Researchers in Drug Discovery
In the landscape of targeted covalent inhibitors (TCIs), the choice of the electrophilic warhead is a critical determinant of a drug candidate's potency, selectivity, and overall success. While the acrylamide moiety has long been a workhorse for targeting cysteine residues, novel electrophiles are continuously being explored to overcome its limitations. This guide provides a detailed, data-driven comparison of the well-established acrylamide warhead and the emerging 1-phenyl-1H-benzo[d]oxazine-2,4-dione scaffold.
Introduction to Covalent Inhibition: The Two-Step Dance of Affinity and Reactivity
Covalent inhibitors form a stable, covalent bond with their target protein, offering advantages such as prolonged duration of action and high potency.[1] The mechanism of action for most covalent inhibitors involves a two-step process: an initial, reversible binding event driven by non-covalent interactions (characterized by the inhibition constant, Ki), followed by an irreversible chemical reaction that forms the covalent bond (characterized by the rate of inactivation, kinact).[1][2] The overall efficiency of an irreversible covalent inhibitor is best described by the second-order rate constant, kinact/Ki.[2]
A crucial consideration in the design of covalent inhibitors is balancing the reactivity of the warhead. A highly reactive electrophile may lead to off-target modifications and potential toxicity, while a poorly reactive one may not achieve the desired therapeutic effect.[3] This guide will delve into the nuances of this balance for both 1-phenyl-1H-benzo[d]oxazine-2,4-dione and acrylamide.
The Acrylamide Warhead: A Prevalent but Imperfect Tool
Acrylamide is an α,β-unsaturated carbonyl compound that has been extensively used as a covalent warhead in numerous FDA-approved drugs, including the kinase inhibitors afatinib and osimertinib.[1][2] Its primary mode of action is a Michael addition reaction with the nucleophilic thiol group of a cysteine residue.[1][4]
Mechanism of Action: Michael Addition
The electron-withdrawing nature of the carbonyl group in acrylamide renders the β-carbon electrophilic and susceptible to nucleophilic attack by the thiolate anion of a cysteine residue. This results in the formation of a stable thioether bond, irreversibly modifying the protein.[1]
Diagram: Acrylamide Covalent Modification of Cysteine
Caption: Acrylamide forms a covalent bond with a cysteine residue via a Michael addition reaction.
Performance Characteristics of Acrylamide
| Parameter | Description | Supporting Data/Observations |
| Reactivity | Moderately reactive Michael acceptor.[4] Reactivity can be tuned by substitution on the acrylamide scaffold.[5] | The intrinsic reactivity of acrylamides is influenced by the electronic properties of their substituents.[6] |
| Selectivity | Primarily targets cysteine residues.[1] However, it can react with other nucleophiles, including glutathione (GSH), which can lead to off-target effects.[1] | The potential for off-target reactivity is a known liability of acrylamide-based inhibitors.[4] |
| Advantages | Well-established chemistry, synthetically accessible, and proven clinical utility.[7] | Numerous FDA-approved drugs utilize the acrylamide warhead.[1] |
| Disadvantages | Potential for off-target reactivity and associated toxicities.[4] May not be suitable for targeting less nucleophilic cysteines. | Some acrylamide-based kinase inhibitors have been reported to interact with off-target proteins.[2] |
The 1-Phenyl-1H-benzo[d]oxazine-2,4-dione Warhead: A Scaffold for Enhanced Selectivity
1-Phenyl-1H-benzo[d]oxazine-2,4-dione is an emerging electrophilic scaffold used in the design of irreversible inhibitors.[8] It functions as an "electrophilic trap" for nucleophilic amino acid residues, primarily cysteine.[8] While direct kinetic data for the 1-phenyl substituted version is limited, studies on closely related alkynyl benzoxazine and other benzoxazinedione derivatives provide strong evidence for its performance characteristics.
Mechanism of Action: Nucleophilic Acyl Substitution
The proposed mechanism for the reaction of 1-phenyl-1H-benzo[d]oxazine-2,4-dione with a cysteine residue involves a nucleophilic attack of the cysteine thiol on one of the carbonyl carbons of the oxazine-dione ring. This is followed by ring-opening and subsequent formation of a stable amide bond, resulting in the covalent modification of the protein. The phenyl substitution likely influences the electronics and sterics of the reactive centers.
Diagram: 1-Phenyl-1H-benzo[d]oxazine-2,4-dione Covalent Modification of Cysteine
Caption: Proposed mechanism of covalent bond formation between 1-phenyl-1H-benzo[d]oxazine-2,4-dione and a cysteine residue.
Performance Characteristics of Benzoxazinedione-Based Warheads
| Parameter | Description | Supporting Data/Observations (from related compounds) |
| Reactivity | Appears to be a more selective electrophile compared to acrylamide. | A related benzoxazinedione derivative ("BDHI") was found to be unreactive towards glutathione (GSH) at physiological pH, in contrast to acrylamide.[9] This suggests a lower potential for off-target modifications. |
| Selectivity | Exhibits high selectivity for activated cysteine residues.[9] Can target cysteines that are not accessible to acrylamide. | Alkynyl benzoxazines, a related class of warheads, have been shown to target a cysteine residue in c-KIT that is not modified by a corresponding acrylamide-containing inhibitor.[10] |
| Advantages | Potentially improved selectivity and reduced off-target effects compared to acrylamide.[10] May enable the targeting of a broader range of cysteine residues. | A potent covalent inhibitor of JAK3 kinase with an alkynyl benzoxazine warhead demonstrated superior selectivity across the kinome compared to its acrylamide-based counterpart.[10] |
| Disadvantages | Less established chemistry compared to acrylamide. Synthetic accessibility may be more complex. | The synthesis of substituted benzoxazinediones can require multi-step procedures.[11][12] |
Experimental Protocols for Evaluating Covalent Warheads
To rigorously compare the performance of 1-phenyl-1H-benzo[d]oxazine-2,4-dione and acrylamide, a series of well-defined experimental protocols are essential.
Protocol 1: Determination of kinact and Ki by LC-MS
This protocol outlines a method to determine the kinetic parameters of irreversible covalent inhibitors using liquid chromatography-mass spectrometry (LC-MS).
Objective: To quantify the rate of covalent bond formation and the initial binding affinity of the inhibitor.
Materials:
-
Purified target protein
-
Covalent inhibitor (1-phenyl-1H-benzo[d]oxazine-2,4-dione or acrylamide-based compound)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1% formic acid in acetonitrile)
-
LC-MS system
Procedure:
-
Prepare a stock solution of the covalent inhibitor in a suitable solvent (e.g., DMSO).
-
Incubate the target protein at a fixed concentration with a range of inhibitor concentrations in the assay buffer at a constant temperature (e.g., 37°C).
-
At various time points, withdraw aliquots from each reaction and immediately quench the reaction by adding the quenching solution.
-
Analyze the quenched samples by LC-MS to determine the percentage of unmodified and modified protein.
-
Plot the percentage of modified protein against time for each inhibitor concentration to determine the observed rate constant (kobs).
-
Plot the kobs values against the inhibitor concentration and fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine kinact and Ki.[13]
Diagram: Workflow for kinact/Ki Determination
Caption: Experimental workflow for determining the kinetic parameters of covalent inhibitors.
Protocol 2: Assessment of Off-Target Reactivity using a Glutathione (GSH) Stability Assay
This protocol measures the reactivity of the covalent warhead with the endogenous nucleophile glutathione to assess the potential for off-target modifications.
Objective: To evaluate the intrinsic reactivity and potential for off-target binding of the covalent warhead.
Materials:
-
Covalent inhibitor
-
Glutathione (GSH)
-
Assay buffer (e.g., PBS, pH 7.4)
-
LC-MS system
Procedure:
-
Incubate the covalent inhibitor at a fixed concentration with a molar excess of GSH in the assay buffer.
-
At various time points, analyze the reaction mixture by LC-MS to monitor the disappearance of the parent inhibitor and the formation of the GSH adduct.
-
Calculate the half-life (t1/2) of the inhibitor in the presence of GSH. A shorter half-life indicates higher reactivity.
Protocol 3: Identification of Covalent Adducts by Mass Spectrometry
This protocol is used to confirm the formation of a covalent bond and identify the specific amino acid residue modified by the inhibitor.
Objective: To verify the covalent mechanism of action and pinpoint the site of modification.
Materials:
-
Target protein
-
Covalent inhibitor
-
Denaturing and reducing agents (e.g., DTT, iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Incubate the target protein with the covalent inhibitor.
-
Denature, reduce, and alkylate the protein to prepare it for proteolytic digestion.
-
Digest the protein into peptides using a protease like trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence to identify peptides that have been modified by the covalent inhibitor. The mass shift of the modified peptide will correspond to the mass of the warhead.[14][15]
Conclusion: Choosing the Right Warhead for the Job
The choice between 1-phenyl-1H-benzo[d]oxazine-2,4-dione and acrylamide as a covalent warhead is a nuanced decision that depends on the specific therapeutic target and desired drug properties.
-
Acrylamide remains a valuable and well-validated warhead, particularly for targets with a highly nucleophilic and accessible cysteine residue. Its straightforward chemistry and proven track record make it a reliable choice for many applications.
-
1-Phenyl-1H-benzo[d]oxazine-2,4-dione , and related benzoxazine derivatives, represent a promising alternative with the potential for superior selectivity and a reduced risk of off-target effects. This scaffold may be particularly advantageous for targeting proteins where acrylamide exhibits poor reactivity or off-target liabilities. The ability of related compounds to target cysteines that are unreactive to acrylamide suggests that this class of warheads could expand the "druggable" space for covalent inhibitors.
Ultimately, the empirical data generated from the experimental protocols outlined in this guide will be the deciding factor in selecting the optimal covalent warhead for a given drug discovery program. As the field of covalent inhibitors continues to evolve, the exploration of novel electrophilic scaffolds like 1-phenyl-1H-benzo[d]oxazine-2,4-dione will be crucial for the development of safer and more effective targeted therapies.
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A Comparative Guide to Electrophilic Traps in Covalent Drug Discovery: 1-Phenyl-1H-benzo[d]oxazine-2,4-dione in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality for achieving potent and durable therapeutic effects. The efficacy of these molecules hinges on the reactivity and selectivity of their electrophilic "warhead," which forms a stable covalent bond with a target protein. This guide provides an in-depth comparison of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione, a promising electrophilic trap, with other widely used electrophilic warheads, including Michael acceptors, isocyanates, and isothiocyanates.
The Principle of Covalent Inhibition: A Lasting Bond
Covalent inhibitors function by forming a permanent bond with their biological target, typically a nucleophilic amino acid residue within the protein's binding site. This mechanism can offer several advantages over traditional non-covalent inhibitors, including increased biochemical efficiency, prolonged duration of action, and the ability to target shallow binding pockets that are often considered "undruggable."[1]
The selection of an appropriate electrophilic warhead is a critical decision in the design of a covalent inhibitor. An ideal warhead should possess sufficient reactivity to form a bond with its intended target in a biologically relevant timeframe but remain selective enough to minimize off-target reactions that could lead to toxicity.[2]
1-Phenyl-1H-benzo[d]oxazine-2,4-dione: A Versatile Electrophilic Scaffold
1-Phenyl-1H-benzo[d]oxazine-2,4-dione is a heterocyclic compound that has garnered interest as an electrophilic trap in medicinal chemistry.[3] Its primary application lies in the development of irreversible kinase inhibitors, where it has been shown to covalently bind to cysteine residues in the active site of kinases like Bruton's Tyrosine Kinase (BTK).[4]
The reactivity of the benzoxazine-2,4-dione core is attributed to the electrophilic nature of the carbonyl groups, which are susceptible to nucleophilic attack. The phenyl substituent at the 1-position can further modulate the reactivity and binding affinity of the molecule. The reaction with a nucleophilic residue, such as the thiol group of cysteine, results in the opening of the heterocyclic ring and the formation of a stable covalent adduct.
The synthesis of 1H-benzo[d][1]oxazine-2,4-diones can be achieved through various routes, often starting from 2-aminobenzoic acids.[5]
A Comparative Analysis of Electrophilic Warheads
To provide a clear comparison, this guide will evaluate 1-Phenyl-1H-benzo[d]oxazine-2,4-dione against three other major classes of electrophilic traps: Michael acceptors, isocyanates, and isothiocyanates. The comparison will focus on their mechanism of action, reactivity, selectivity, and the stability of the resulting covalent adduct.
Michael Acceptors
Michael acceptors are α,β-unsaturated carbonyl compounds that react with nucleophiles via a conjugate addition reaction. This class of electrophiles is one of the most widely used in covalent drug discovery, with examples including acrylamides and vinyl sulfones.[6][7]
-
Mechanism: The reaction proceeds through the nucleophilic attack of a soft nucleophile, like the thiolate of cysteine, on the β-carbon of the unsaturated system.[8]
-
Reactivity: The reactivity of Michael acceptors can be tuned by modifying the electron-withdrawing nature of the carbonyl group and the substituents on the double bond. Generally, they are considered to be of moderate reactivity, which contributes to their selectivity.[1]
-
Selectivity: Michael acceptors exhibit a strong preference for soft nucleophiles like cysteine over harder nucleophiles such as serine or threonine.[9]
-
Adduct Stability: The resulting thioether bond is generally stable under physiological conditions, leading to irreversible inhibition. However, the stability can be influenced by the specific structure of the Michael acceptor and the local protein environment.[10][11]
Isocyanates
Isocyanates are highly reactive electrophiles characterized by the -N=C=O functional group. They readily react with a variety of nucleophiles.
-
Mechanism: The electrophilic carbon atom of the isocyanate group is attacked by nucleophiles, leading to the formation of carbamate derivatives.
-
Reactivity: Isocyanates are generally more reactive than Michael acceptors and can react with a broader range of nucleophiles, including the amine groups of lysine residues and the hydroxyl groups of serine and tyrosine, in addition to cysteine thiols.[12]
-
Selectivity: Due to their high reactivity, isocyanates can be less selective than other electrophilic traps, which can be a concern for off-target effects.[13]
-
Adduct Stability: The formed carbamate adducts with amines (ureas) are generally stable.
Isothiocyanates
Isothiocyanates, containing the -N=C=S functional group, are another class of reactive electrophiles used in chemical biology and drug discovery.
-
Mechanism: Similar to isocyanates, the electrophilic carbon of the isothiocyanate is attacked by nucleophiles, forming thiocarbamate adducts.
-
Reactivity: Isothiocyanates are generally less reactive than their isocyanate counterparts but still readily react with strong nucleophiles like thiols. They can also react with amine groups.[14][15]
-
Selectivity: Isothiocyanates show a preference for reaction with cysteine residues, but can also modify lysine residues. The selectivity is influenced by the pH and the local microenvironment of the amino acid residue.[9][16]
-
Adduct Stability: The stability of the resulting dithiocarbamate (from cysteine) or thiourea (from lysine) adducts can vary.
Quantitative Comparison of Electrophilic Warheads
A direct quantitative comparison of the reactivity of these different electrophilic traps is crucial for informed drug design. The second-order rate constant, k_inact/K_i, is a key parameter used to evaluate the efficiency of covalent inhibitors, as it takes into account both the initial non-covalent binding affinity (K_i) and the rate of covalent bond formation (k_inact).[4][17]
| Electrophilic Warhead | Target Nucleophile(s) | Typical k_inact/K_i Range (M⁻¹s⁻¹) | Key Features |
| 1-Phenyl-1H-benzo[d]oxazine-2,4-dione | Cysteine | Data not readily available | Versatile scaffold for kinase inhibitors. |
| Michael Acceptors (e.g., Acrylamides) | Cysteine | 10² - 10⁵ | Tunable reactivity, good cysteine selectivity.[18] |
| Isocyanates | Cysteine, Lysine, Serine, Tyrosine | Generally high | High reactivity, potentially lower selectivity. |
| Isothiocyanates | Cysteine, Lysine | Moderate to high | Good reactivity with thiols and amines. |
Note: The k_inact/K_i values can vary significantly depending on the specific molecule, the target protein, and the assay conditions. The ranges provided are for general comparison.
Experimental Protocols for Comparative Evaluation
To rigorously compare different electrophilic traps, a series of well-defined experiments are necessary. The following protocols provide a framework for such a comparison.
Kinetic Analysis of Covalent Inhibition
The determination of k_inact/K_i provides a quantitative measure of the efficiency of a covalent inhibitor.
Workflow for k_inact/K_i Determination:
Caption: Workflow for determining k_inact and K_i of a covalent inhibitor.
A detailed protocol for determining k_inact/K_i can be found in various publications.[19][20]
Mass Spectrometry-Based Analysis of Covalent Adducts
Mass spectrometry (MS) is a powerful tool for confirming covalent bond formation and identifying the site of modification.
Workflow for Intact Protein Mass Spectrometry:
Caption: Workflow for confirming covalent adduct formation by intact protein MS.
For identifying the specific amino acid residue that has been modified, a "bottom-up" proteomics approach is typically employed, which involves proteolytic digestion of the protein followed by LC-MS/MS analysis of the resulting peptides.[10][21][22][23][24][25]
NMR-Based Kinetic and Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the reaction between an electrophile and a model nucleophile, such as N-acetylcysteine or glutathione, in real-time to determine reaction kinetics.[26][27] NMR can also provide structural information about the covalent adduct.[1][13]
Workflow for NMR Kinetic Analysis:
Caption: Workflow for determining reaction kinetics using NMR spectroscopy.
Selectivity Profiling
Assessing the selectivity of an electrophilic warhead is crucial to minimize off-target effects. This can be achieved by testing the reactivity against a panel of amino acids or by using chemoproteomic approaches to profile reactivity across the entire proteome.[28][29][30][31][32][33][34]
Chemoproteomic Selectivity Profiling:
Caption: General workflow for chemoproteomic selectivity profiling.
Conclusion and Future Directions
The choice of an electrophilic warhead is a multifaceted decision that requires careful consideration of reactivity, selectivity, and the specific biological context. While Michael acceptors have been the workhorse of covalent drug discovery, the exploration of novel electrophilic scaffolds like 1-Phenyl-1H-benzo[d]oxazine-2,4-dione offers exciting new possibilities for developing highly potent and selective covalent therapeutics.
Future research should focus on generating comprehensive, head-to-head comparative data for a wide range of electrophilic warheads. This will enable the development of predictive models for warhead reactivity and selectivity, ultimately accelerating the design of safer and more effective covalent medicines. The continued development of advanced analytical techniques, such as high-throughput mass spectrometry and NMR, will be instrumental in achieving this goal.
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A Technical Guide to the Selectivity Profile of Covalent Kinase Inhibitors: A Comparative Analysis Featuring the 1-Phenyl-1H-benzo[d]oxazine-2,4-dione Scaffold
This guide provides an in-depth technical comparison of the selectivity profiles of various kinase inhibitors, with a special focus on the emerging class of covalent inhibitors. We will explore the chemical rationale behind covalent inhibition, typified by scaffolds such as 1-Phenyl-1H-benzo[d]oxazine-2,4-dione, and contrast their selectivity with well-characterized broad-spectrum and targeted kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of kinase inhibitor selectivity and the experimental methodologies used for its assessment.
The Imperative of Kinase Inhibitor Selectivity
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[2] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors.[3] Off-target inhibition can lead to unforeseen side effects and toxicities, underscoring the critical importance of a thorough understanding of a compound's selectivity profile.[2][4]
The Rise of Covalent Kinase Inhibition
To achieve greater selectivity and prolonged target engagement, covalent kinase inhibitors have gained prominence. These inhibitors form a stable, covalent bond with a specific amino acid residue within the kinase's active site, most commonly a cysteine.[5] This irreversible mode of action can lead to a more durable and potent inhibition of the target kinase.[6]
The chemical scaffold, 1-Phenyl-1H-benzo[d][7][8]oxazine-2,4-dione, serves as a key intermediate in the synthesis of such irreversible kinase inhibitors. It acts as an electrophilic trap, enabling the resulting inhibitor to covalently bind to cysteine residues in the active site of target kinases.[5] A prime example of a kinase targeted by this strategy is Bruton's Tyrosine Kinase (BTK), a crucial mediator in B-cell receptor signaling and a validated target in various B-cell malignancies.[6][9]
Comparative Selectivity Profiles of Kinase Inhibitors
To illustrate the diverse selectivity profiles of kinase inhibitors, we will compare several classes of compounds:
-
Covalent Irreversible BTK Inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib are clinically approved drugs that irreversibly bind to Cys481 in BTK.[6] While all are effective BTK inhibitors, they exhibit different off-target profiles.[2][10]
-
Covalent Irreversible EGFR Inhibitors: Afatinib and Osimertinib are used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[7][11] Their covalent mechanism allows for potent inhibition of both activating and resistance mutations.
-
Broad-Spectrum Inhibitors: Staurosporine is a natural product known for its potent but non-selective inhibition of a wide range of kinases.[12] Dasatinib is a multi-targeted inhibitor used in cancer therapy with a broad kinase inhibition profile.[3]
The following table summarizes the selectivity of these inhibitors based on the number of kinases inhibited above a certain threshold in kinome-wide scanning assays. A lower number of off-target hits indicates higher selectivity.
| Inhibitor | Class | Primary Target(s) | Number of Off-Target Kinases Inhibited >65% at 1 µM | Reference |
| Acalabrutinib | Covalent Irreversible | BTK | 1.5% of kinome | [13] |
| Zanubrutinib | Covalent Irreversible | BTK | 4.3% of kinome | [13] |
| Ibrutinib | Covalent Irreversible | BTK | 9.4% of kinome | [13] |
| Remibrutinib | Covalent Irreversible | BTK | 1 off-target hit | [14] |
| Dasatinib | Multi-targeted | BCR-ABL, SRC family | Broad | [15] |
| Staurosporine | Broad-Spectrum | Pan-kinase | Very Broad | [16] |
Note: The data is compiled from various sources and methodologies, and direct comparison should be made with caution. The percentage of kinome inhibited is based on the specific kinase panel used in the respective study.
Visualizing Kinase Inhibition: Signaling Pathways and Experimental Workflows
To better understand the context of kinase inhibition, it is essential to visualize the relevant signaling pathways and the experimental workflows used to assess inhibitor selectivity.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK and its inhibition by covalent inhibitors.
Experimental Protocols for Assessing Kinase Inhibitor Selectivity
A critical aspect of characterizing any kinase inhibitor is the experimental determination of its selectivity profile. Below are detailed protocols for common in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol describes a generic method for measuring the inhibitory activity of a compound against a purified kinase enzyme. The principle is to quantify the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP, or for use with luminescence-based detection)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 2 mM DTT)
-
Test compound (e.g., 1-Phenyl-1H-benzo[d]oxazine-2,4-dione derivative) dissolved in DMSO
-
96- or 384-well assay plates
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay; ADP-Glo™ Kinase Assay kit for luminescence-based assay)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Kinase Reaction Setup:
-
In each well of the assay plate, add the kinase reaction buffer.
-
Add the test compound dilution or DMSO as a vehicle control.
-
Add the purified kinase enzyme and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Add a mixture of the substrate and ATP to each well to start the reaction. The ATP concentration should ideally be close to the Kₘ value for the specific kinase to accurately determine the IC₅₀.[8]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.
-
-
Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
-
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell-Based Kinase Activity Assay (Phosphorylation Assay)
This protocol outlines a method to assess the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of its downstream substrate.
Materials:
-
Cultured cells expressing the target kinase and substrate
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phospho-specific antibody for the substrate of interest
-
Total protein antibody for the substrate (as a loading control)
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)
-
SDS-PAGE and Western blotting equipment
-
Detection reagents (e.g., ECL for chemiluminescence)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with varying concentrations of the test compound or DMSO for a specified period (e.g., 1-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, incubate on ice to lyse the cells, and then collect the cell lysates.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading for subsequent analysis.
-
SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate secondary antibody.
-
Detect the signal using a suitable detection method (e.g., chemiluminescence).
-
-
Stripping and Re-probing (Optional but Recommended):
-
The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein of the substrate to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated substrate and the total substrate.
-
Normalize the phospho-protein signal to the total protein signal for each treatment condition.
-
Determine the concentration-dependent inhibition of substrate phosphorylation by the test compound.
-
Conclusion
The selectivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential and safety. While broad-spectrum inhibitors like staurosporine are valuable research tools, the development of highly selective inhibitors is a major goal in modern drug discovery. Covalent inhibitors, designed using scaffolds such as 1-Phenyl-1H-benzo[d]oxazine-2,4-dione, represent a promising strategy to achieve high potency and selectivity. The comparative analysis presented in this guide highlights the diverse landscape of kinase inhibitor selectivity and underscores the importance of rigorous experimental evaluation using both biochemical and cell-based assays.
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DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. PMC. Available at: [Link].
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Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. PubMed. Available at: [Link].
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Design and synthesis of phenethyl benzo[7][10]oxazine-3-ones as potent inhibitors of PI3Kinasegamma. PubMed. Available at: [Link].
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EGFR-dependent mechanisms of resistance to osimertinib determined by ctDNA NGS analysis identify patients with better outcome. PMC. Available at: [Link].
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Investigation for the easy and efficient synthesis of 1H-benzo[d][7][8]oxazine-2,4-diones. NIH. Available at: [Link].
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EGFR-dependent mechanisms of resistance to osimertinib determined by ctDNA NGS analysis identify patients with better outcome. ResearchGate. Available at: [Link].
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A Comparative Guide to Validating Cellular Target Engagement of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione
For researchers and drug development professionals, confirming that a molecule engages its intended target within the complex milieu of a living cell is a cornerstone of mechanistic validation. Without this crucial evidence, linking a compound's phenotypic effect to its molecular mechanism of action remains speculative. This guide provides an in-depth, objective comparison of leading methodologies for validating the cellular target engagement of compounds built on the 1-Phenyl-1H-benzo[d]oxazine-2,4-dione scaffold, a structure known for its role as an electrophilic trap in forming covalent bonds with target proteins.
The 1-Phenyl-1H-benzo[d]oxazine-2,4-dione core is a key intermediate in the synthesis of various biologically active molecules, particularly irreversible kinase inhibitors.[1] Its chemical architecture allows it to act as an electrophilic entity, capable of covalently binding to nucleophilic residues, such as cysteine, within the active site of a target protein.[1] This permanent or near-permanent interaction presents unique opportunities and considerations for target engagement validation. This guide will focus on the Cellular Thermal Shift Assay (CETSA) as a primary validation tool, comparing its performance and principles with alternative and complementary methods.
The Principle of Covalent Target Engagement
Understanding the mechanism of the compound is the first step in selecting an appropriate validation strategy. The covalent bond formed by a 1-Phenyl-1H-benzo[d]oxazine-2,4-dione derivative with its target protein is a key feature that can be leveraged experimentally.
Caption: Covalent engagement of the target protein by the compound scaffold.
Primary Validation Method: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that allows for the label-free detection of target engagement in a physiologically relevant setting, including intact cells and even tissues.[2][3] The core principle is that the binding of a ligand—in this case, our covalent inhibitor—confers thermodynamic stability to its target protein.[4][5] This increased stability makes the protein more resistant to heat-induced denaturation and aggregation.
When cells are heated, proteins begin to unfold and aggregate out of solution. In a CETSA experiment, ligand-bound proteins remain soluble at higher temperatures compared to their unbound counterparts.[5][6] This difference in solubility is the readout for target engagement. The strong, stable bond formed by a covalent inhibitor like one derived from 1-Phenyl-1H-benzo[d]oxazine-2,4-dione is expected to produce a robust and significant thermal shift, making CETSA an exceptionally well-suited validation technique.
Caption: A generalized workflow for a Western Blot-based CETSA experiment.
Detailed Protocol: Western Blot-based CETSA
This protocol outlines the steps for performing a classic CETSA experiment to generate a "melt curve," which plots protein solubility across a range of temperatures.
Materials:
-
Cell line expressing the target protein of interest.
-
1-Phenyl-1H-benzo[d]oxazine-2,4-dione derivative.
-
Vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
PCR thermal cycler or heating blocks.
-
Apparatus for cell lysis (e.g., liquid nitrogen).
-
High-speed centrifuge.
-
SDS-PAGE and Western blotting equipment.
-
Primary antibody specific to the target protein.
-
Secondary antibody (e.g., HRP-conjugated).
-
Chemiluminescence substrate.
Methodology:
-
Cell Treatment: Seed cells to achieve ~80-90% confluency on the day of the experiment. Treat cells with the test compound at the desired concentration or with vehicle control for a predetermined time (e.g., 1-2 hours) under normal culture conditions.
-
Cell Harvesting: Gently wash cells with PBS, then harvest by scraping. Pool the cells for each condition (vehicle and compound-treated) into separate conical tubes.
-
Aliquoting: Centrifuge the cell suspensions, discard the supernatant, and resuspend the cell pellets in PBS containing protease/phosphatase inhibitors. Aliquot the cell suspension for each condition into multiple PCR tubes, one for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and apply a temperature gradient for a short duration (typically 3 minutes). A common starting range is 40°C to 70°C in 2-3°C increments. Include a non-heated (room temperature) control.
-
Cell Lysis: Immediately after heating, lyse the cells. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This preserves the solubility state of the proteins post-heating.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation and Analysis: Carefully collect the supernatant (soluble fraction) from each tube. Normalize protein concentration across all samples using a protein assay (e.g., BCA). Prepare samples for SDS-PAGE and perform Western blotting using a primary antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment group, normalize the intensity of each heated sample to the non-heated control. Plot the normalized soluble protein fraction against temperature to generate the melt curves. A positive result is a rightward shift of the curve for the compound-treated sample compared to the vehicle control.
Comparison of Target Engagement Methodologies
While CETSA is a robust method, no single technique is infallible. Orthogonal validation using methods with different underlying principles is crucial for building a confident assessment of target engagement.
| Method | Principle | Key Advantages | Key Limitations |
| CETSA | Ligand binding increases the thermal stability of the target protein, preventing its aggregation upon heating.[4][5] | Label-free; applicable in intact cells, tissues, and lysates; reflects physiological conditions.[2] | Not all protein-ligand interactions cause a detectable thermal shift; can be lower throughput.[2] |
| DARTS (Drug Affinity Responsive Target Stability) | Ligand binding induces a conformational change that protects the target protein from protease digestion.[7] | Label-free; detects binding through structural protection, not thermal stability; flexible experimental design.[7] | Requires careful optimization of protease concentration; data can be less quantitative than CETSA.[7] |
| RT-CETSA (Real-Time CETSA) | A target protein is fused to a thermally stable luciferase reporter (e.g., ThermLuc). Target engagement is measured in real-time by monitoring luminescence as temperature increases in a specialized instrument.[3][8] | High-throughput (384/1536-well plates); requires only a single sample per curve; increased sensitivity.[3][9] | Requires genetic modification of the target protein; potential for the reporter tag to influence protein function or stability.[8] |
| Affinity Pulldown / Co-IP | An immobilized version of the compound (e.g., attached to beads) is used to "pull down" its binding partners from a cell lysate for identification.[10] | Can identify unknown targets; provides direct evidence of a physical interaction. | Requires chemical modification of the compound, which may alter its binding; prone to false positives from non-specific binding.[10] |
Designing a Self-Validating Experimental Strategy
A robust approach to validating target engagement involves a multi-step, logical progression that incorporates orthogonal methods to build confidence in the results.
Caption: Decision flowchart for a robust target engagement validation strategy.
-
Primary Validation (CETSA): Begin by performing an Isothermal Dose-Response Fingerprint (ITDRF) CETSA. This involves heating all samples at a single, optimized temperature (a point of significant slope on the melt curve) while varying the concentration of the compound. This will confirm target engagement and determine the cellular potency (EC50) of the interaction.
-
Orthogonal Biophysical Validation (DARTS): If a positive result is obtained with CETSA, corroborate this finding using DARTS. Since DARTS relies on a different principle (protection from proteolysis), a positive result provides strong, independent evidence of a direct physical interaction between the compound and the target protein.[7]
-
Functional Validation: Finally, link the biophysical engagement to a functional cellular outcome. If the target is a kinase, for example, measure the phosphorylation status of a known downstream substrate via Western blot. The EC50 from this functional assay should correlate well with the EC50 obtained from the CETSA ITDRF experiments.
By following this logical progression, researchers can build a compelling and self-validating case for the on-target activity of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione derivatives, providing the mechanistic clarity required for advancing promising compounds in the drug discovery pipeline.
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A Comparative Guide to the Potency of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the 1-Phenyl-1H-benzo[d]oxazine-2,4-dione Scaffold
The 1-Phenyl-1H-benzo[d]oxazine-2,4-dione core is a versatile heterocyclic structure that has garnered considerable attention in drug discovery.[1] Its utility stems from its function as a masked reactive group, which can be unmasked under physiological conditions to form a covalent bond with a target protein. This property makes it an ideal starting point for the design of irreversible inhibitors, a class of drugs known for their prolonged duration of action and high potency.[1]
One of the most promising applications of this scaffold is in the development of inhibitors for Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, activation, and proliferation.[2] Dysregulation of the BTK signaling pathway is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[2] Consequently, BTK has become a prime target for therapeutic intervention.
Mechanism of Action: Covalent Inhibition of Bruton's Tyrosine Kinase
Derivatives of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione are designed to act as covalent irreversible inhibitors of BTK. The core scaffold serves as an electrophilic trap. Upon binding to the active site of BTK, a nucleophilic cysteine residue (Cys481) attacks the carbonyl group of the oxazine-dione ring. This leads to the opening of the ring and the formation of a stable covalent bond between the inhibitor and the enzyme, thereby irreversibly inactivating it.[1]
This covalent modification of BTK blocks its ability to participate in the B-cell receptor (BCR) signaling pathway, which is constitutively active in many B-cell cancers and provides survival and proliferation signals to the malignant cells.[2] By disrupting this pathway, these inhibitors can induce apoptosis and halt the progression of the disease.
Caption: Simplified BTK Signaling Pathway and the Site of Covalent Inhibition.
Comparative Potency of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione Derivatives
While the 1-Phenyl-1H-benzo[d]oxazine-2,4-dione scaffold is a known precursor for BTK inhibitors, publicly available, direct comparative data for a series of its derivatives is limited. However, we can analyze the potency of structurally related benzoxazinone and benzoxazine derivatives to understand the structure-activity relationships that likely govern the potency of this class of compounds. The following table summarizes the inhibitory activities of various benzoxazinone and related heterocyclic derivatives against different cancer cell lines and kinases.
| Compound ID | Structure | Target | Assay Type | Potency (IC₅₀/EC₅₀) | Reference |
| 1 | 2-phenyl-4H-benzo[d][2][3]oxazin-4-one | A549 Lung Cancer Cells | MTT Assay | 65.43 ± 2.7 µg/mL | [4] |
| 2 | Benzonaphthyridinone Derivative (CHMFL-BTK-11) | BTK Kinase | Biochemical Assay | kinact/Ki = 0.01 µM⁻¹s⁻¹ | [5] |
| 3 | 1,4-benzoxazin-3-one derivative | KDR and ABL Kinases | Not Specified | Not Specified | [6][7] |
Structure-Activity Relationship (SAR) Insights:
The potency of benzoxazinone-based inhibitors is highly dependent on the nature and position of substituents on the phenyl ring and the benzoxazine core. For covalent BTK inhibitors, the design focuses on optimizing the non-covalent binding affinity to correctly orient the electrophilic "warhead" for the covalent reaction with Cys481.
-
Substituents on the Phenyl Ring: Modifications to the N-phenyl ring are crucial for establishing key interactions within the ATP-binding pocket of BTK, influencing both affinity and selectivity.
-
Modifications to the Benzoxazine Core: Alterations to the benzoxazine ring can impact the reactivity of the electrophilic center and the overall physicochemical properties of the molecule, such as solubility and metabolic stability.
Experimental Protocols for Potency Determination
The evaluation of the potency of potential BTK inhibitors involves a combination of biochemical and cell-based assays.
In Vitro BTK Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the enzymatic activity of BTK by measuring the amount of ADP produced from the kinase reaction. The ADP is then converted to ATP, which is used in a luciferase-catalyzed reaction to generate a luminescent signal.
Workflow:
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- 6. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
Benchmarking a Novel BTK Inhibitor Candidate: A Comparative Guide for Drug Discovery Professionals
In the landscape of targeted therapies for B-cell malignancies and autoimmune disorders, Bruton's tyrosine kinase (BTK) has emerged as a pivotal target.[1][2][3] The clinical success of covalent irreversible inhibitors like Ibrutinib, Acalabrutinib, and Zanubrutinib has transformed treatment paradigms.[1] This guide provides a comprehensive framework for benchmarking a novel therapeutic candidate, 1-Phenyl-1H-benzo[d]oxazine-2,4-dione, against these established BTK inhibitors. This compound belongs to a class of chemical scaffolds utilized in the development of irreversible kinase inhibitors that can covalently bind to cysteine residues within the kinase active site, a mechanism exploited by current BTK inhibitors.[4]
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison supported by established experimental protocols. Our objective is to provide a robust, scientifically-grounded methodology for evaluating new chemical entities in the competitive field of BTK inhibition.
The Central Role of BTK in B-Cell Signaling
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that functions as a critical signaling node downstream of the B-cell receptor (BCR).[3] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[5] Activated BTK, in turn, phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2), which ultimately results in the activation of transcription factors that govern B-cell proliferation, differentiation, and survival.[3][6] In many B-cell malignancies, the BCR pathway is constitutively active, rendering BTK a highly attractive therapeutic target.[7][8]
Caption: The BTK Signaling Pathway Downstream of the B-Cell Receptor.
Current Landscape of BTK Inhibitors
The first generation of BTK inhibitors established the therapeutic potential of targeting this kinase. However, off-target effects have driven the development of more selective second-generation inhibitors.
-
Ibrutinib (First-Generation): As the first-in-class BTK inhibitor, Ibrutinib demonstrated significant efficacy in treating various B-cell malignancies.[7][8][9] It forms a covalent bond with a cysteine residue (Cys481) in the BTK active site, leading to irreversible inhibition.[5][7] However, Ibrutinib also inhibits other kinases, such as EGFR and ITK, which can lead to off-target side effects.[10][11]
-
Acalabrutinib (Second-Generation): Developed to be more selective for BTK, Acalabrutinib exhibits reduced off-target activity compared to Ibrutinib.[10][12][13] This improved selectivity profile is associated with a more favorable safety profile, with a lower incidence of certain adverse events.[11][13]
-
Zanubrutinib (Second-Generation): Zanubrutinib is another second-generation BTK inhibitor designed for greater selectivity and sustained BTK occupancy.[14][15][16] Clinical studies have suggested that Zanubrutinib may offer improved efficacy and a better safety profile compared to Ibrutinib in certain patient populations.[15][17]
Comparative Benchmarking of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione
The following sections outline a comprehensive strategy for evaluating our novel candidate against the established BTK inhibitors. For illustrative purposes, we will present hypothetical data for "PBD-1," our investigational compound based on the 1-Phenyl-1H-benzo[d]oxazine-2,4-dione scaffold.
The initial assessment of a new BTK inhibitor candidate should focus on its potency against the target enzyme and its selectivity across the human kinome.
Table 1: Comparative In Vitro Potency (IC50, nM)
| Compound | BTK | TEC | ITK | EGFR | BLK |
| PBD-1 (Hypothetical) | 0.8 | 150 | >1000 | >1000 | 250 |
| Ibrutinib | 0.5 | 5.2 | 10.7 | 5.6 | 3.1 |
| Acalabrutinib | 3.0 | 46 | >1000 | >1000 | 38 |
| Zanubrutinib | <0.5 | 6.2 | 67 | >1000 | 1.9 |
Data for established inhibitors are representative values from published literature.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust method for determining the IC50 values of inhibitors.[18][19][20]
-
Reagents and Materials: Recombinant human BTK enzyme, kinase buffer, ATP, substrate (e.g., poly(Glu,Tyr) 4:1), test compounds, and the ADP-Glo™ Kinase Assay kit.[18][19]
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase buffer, the diluted test compound or vehicle control, and the recombinant BTK enzyme. Incubate at room temperature to allow for compound binding.
-
Initiation: Start the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be at or near the Michaelis constant (Km) for BTK. Incubate at 30°C for a specified time.
-
Termination and Signal Generation: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Subsequently, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the BTK activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Kinase Selectivity Profiling
To assess the selectivity of PBD-1, a broad kinase panel screening is essential.[21] This can be outsourced to specialized contract research organizations (CROs) that offer services like NanoBRET® Target Engagement Intracellular Kinase Assays or radiometric kinase assays against a large panel of kinases.[21][22][23] The goal is to identify potential off-target interactions that could lead to adverse effects.
Caption: A streamlined workflow for benchmarking a novel BTK inhibitor.
Following the initial biochemical characterization, it is crucial to evaluate the compound's activity in a cellular context.
Table 2: Comparative Cell-Based Activity (EC50, nM)
| Compound | TMD8 (ABC-DLBCL) | MEC-1 (CLL) |
| PBD-1 (Hypothetical) | 5.2 | 8.1 |
| Ibrutinib | 3.5 | 6.0 |
| Acalabrutinib | 8.9 | 12.5 |
| Zanubrutinib | 2.1 | 4.8 |
Data for established inhibitors are representative values from published literature.
Experimental Protocol: Cell Proliferation Assay
-
Cell Lines: Utilize relevant B-cell malignancy cell lines, such as TMD8 (Activated B-Cell-like Diffuse Large B-Cell Lymphoma) and MEC-1 (Chronic Lymphocytic Leukemia).
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Determine the EC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Promising candidates from in vitro and cell-based assays should be advanced to in vivo models to assess their pharmacokinetic properties and anti-tumor efficacy.[24][25][26]
Experimental Protocol: Xenograft Tumor Model
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID) for tumor cell implantation.
-
Tumor Implantation: Subcutaneously inject a suspension of a relevant B-cell malignancy cell line (e.g., TMD8) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a predetermined size. Then, randomize the mice into treatment and vehicle control groups.
-
Compound Administration: Administer the test compounds and vehicle control orally once or twice daily at predetermined dose levels.
-
Efficacy Evaluation: Measure tumor volume and body weight regularly. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
The systematic benchmarking of a novel BTK inhibitor candidate, such as one derived from the 1-Phenyl-1H-benzo[d]oxazine-2,4-dione scaffold, is a critical step in the drug discovery process. This guide provides a comprehensive framework, from initial in vitro potency and selectivity profiling to cell-based efficacy studies and in vivo validation. By employing these rigorous and self-validating protocols, researchers can effectively evaluate the potential of new chemical entities and make informed decisions to advance the most promising candidates toward clinical development. The ultimate goal is to develop next-generation BTK inhibitors with improved efficacy and safety profiles, thereby expanding the therapeutic options for patients with B-cell malignancies and autoimmune diseases.
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Ibrutinib - Wikipedia. Wikipedia. [Link]
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Ibrutinib for CLL: Mechanism of action and clinical considerations. Lymphoma Hub. [Link]
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The Mechanism of Action of Ibrutinib. Targeted Oncology. [Link]
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What is the mechanism of Ibrutinib?. Patsnap Synapse. [Link]
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Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor With a Differentiated Selectivity and In Vivo Potency Profile. PubMed. [Link]
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What is the mechanism of action of Ibrutinib (Imbruvica)?. Dr.Oracle. [Link]
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Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]
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Kinase Profiling Services. Luceome Biotechnologies. [Link]
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BTK Inhibition in Hematology: From CLL/SLL to Emerging Applications Across B-Cell and Immune Disorders. MDPI. [Link]
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Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile. Semantic Scholar. [Link]
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Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Immunology. [Link]
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Zanubrutinib, Next-Generation BTK, Leads to Impressive Responses in Patients with CLL or SLL. Value-Based Cancer Care. [Link]
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The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. PMC. [Link]
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Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. Molecular Cancer Therapeutics. [Link]
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BTK Enzyme Assay System Datasheet. BPS Bioscience. [Link]
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Next-Generation Targeted Therapy Zanubrutinib Found Superior to Ibrutinib for CLL and SLL. American Society of Hematology. [Link]
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(PDF) Acalabrutinib (ACP-196): A covalent Bruton tyrosine kinase (BTK) inhibitor with a differentiated selectivity and in vivo potency profile. ResearchGate. [Link]
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Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. PNAS. [Link]
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First interim results from a phase III randomized trial of zanubrutinib vs ibrutinib in patients with relapsed/refractory CLL/SLL: ALPINE trial. Lymphoma Hub. [Link]
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Zanubrutinib Versus Ibrutinib in Relapsed/Refractory Chronic Lymphocytic Leukemia and Small Lymphocytic Lymphoma: Interim Analysis of a Randomized Phase III Trial. Journal of Clinical Oncology. [Link]
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Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. PMC. [Link]
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Comparison of Acalabrutinib, A Selective Bruton Tyrosine Kinase Inhibitor, with Ibrutinib in Chronic Lymphocytic Leukemia Cells. SciSpace. [Link]
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Zanubrutinib in relapsed/refractory mantle cell lymphoma: long-term efficacy and safety results from a phase 2 study. PubMed Central. [Link]
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Preclinical Models Show Benefit for Novel BTK Inhibitor in MCL, NHL. Targeted Oncology. [Link]
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Novel mouse model resistant to irreversible BTK inhibitors: a tool identifying new therapeutic targets and side effects. ASH Publications. [Link]
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BTK Activity Assay. BellBrook Labs. [Link]
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An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Pharmacology & Translational Science. [Link]
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Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. PMC. [Link]
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Kinase Inhibition Assays. Buhlmann Diagnostics Corp. [Link]
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Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor. PMC. [Link]
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione Based Compounds
In the landscape of contemporary drug discovery, the 1-phenyl-1H-benzo[d]oxazine-2,4-dione scaffold has emerged as a compelling starting point for the design of targeted covalent inhibitors. Its inherent electrophilicity, conferred by the strained lactone ring, makes it an effective "warhead" for forming covalent bonds with nucleophilic residues, such as cysteine, in the active sites of kinases. However, this reactivity also raises critical questions about the metabolic stability of compounds built upon this scaffold. A thorough understanding of a compound's metabolic fate is paramount, as it directly influences its pharmacokinetic profile, including bioavailability, half-life, and potential for drug-drug interactions.[1]
This guide provides a comprehensive framework for assessing the metabolic stability of 1-phenyl-1H-benzo[d]oxazine-2,4-dione derivatives. We will delve into the predicted metabolic liabilities of this scaffold, offer a comparative overview of essential in vitro assays, and provide detailed, field-proven protocols for their execution. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to navigate the complexities of metabolic stability assessment and to rationally design more robust drug candidates.
Predicted Metabolic Pathways of the 1-Phenyl-1H-benzo[d]oxazine-2,4-dione Scaffold
While specific experimental data on the metabolism of this scaffold is limited in the public domain, we can predict its likely biotransformation pathways based on the metabolism of structurally related N-aryl and heterocyclic compounds.[2][3] The primary sites of metabolic transformation are anticipated to be mediated by cytochrome P450 (CYP) enzymes in the liver, followed by potential Phase II conjugation reactions.[4]
Phase I Metabolism (CYP-mediated):
-
Aromatic Hydroxylation: The phenyl rings of the scaffold are susceptible to hydroxylation, a common metabolic pathway for N-aryl compounds.[2] The para-position of the N-phenyl ring is often a primary site for this modification. Hydroxylation can also occur on the benzo portion of the benzoxazine ring system.
-
N-Dealkylation (if applicable): While the core scaffold is N-phenyl, derivatives with N-alkyl substituents would be prone to N-dealkylation.
-
Hydrolytic Cleavage: The dione moiety, particularly the lactone, may be susceptible to hydrolysis by esterases, leading to ring-opening and the formation of a carboxylic acid derivative.[5]
Phase II Metabolism (Conjugation):
-
Glucuronidation and Sulfation: The hydroxylated metabolites formed during Phase I are prime candidates for conjugation with glucuronic acid (by UGTs) or sulfate (by SULTs).[6][7] This increases the water solubility of the metabolites, facilitating their excretion.
The following diagram illustrates the predicted metabolic pathways for the 1-phenyl-1H-benzo[d]oxazine-2,4-dione scaffold.
Caption: Predicted metabolic pathways of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione.
A Comparative Guide to In Vitro Metabolic Stability Assays
The two most common in vitro systems for assessing metabolic stability are liver microsomes and hepatocytes.[8][9] The choice between them depends on the stage of drug discovery and the specific questions being asked.
| Feature | Liver Microsomes | Hepatocytes |
| Enzyme Content | Primarily Phase I (CYP, FMO) enzymes. | Full complement of Phase I and Phase II enzymes, as well as transporters. |
| Cellular Integrity | Subcellular fractions (endoplasmic reticulum). | Intact, viable cells. |
| Predictive Power | Good for initial screening of CYP-mediated metabolism. May underpredict clearance for compounds undergoing significant Phase II metabolism or active transport.[3] | Considered the "gold standard" for in vitro to in vivo extrapolation as they more closely mimic the in vivo environment. |
| Throughput | High-throughput, cost-effective. | Lower throughput, more expensive. |
| When to Use | Early-stage lead discovery and optimization for rapid ranking of compounds based on Phase I metabolic stability. | Lead optimization and candidate selection for more accurate prediction of in vivo clearance and metabolite identification. |
Expert Insight: For novel scaffolds like 1-phenyl-1H-benzo[d]oxazine-2,4-dione, a tiered approach is recommended. Start with a high-throughput microsomal stability assay to quickly assess the lability of a series of analogs to Phase I metabolism. Promising candidates can then be advanced to a hepatocyte stability assay for a more comprehensive metabolic profile.
Experimental Protocols
The following are detailed, step-by-step protocols for human liver microsomal and cryopreserved hepatocyte stability assays. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Human Liver Microsomal Stability Assay
This assay measures the disappearance of a parent compound over time when incubated with human liver microsomes in the presence of the necessary cofactor, NADPH.[10]
Workflow Diagram:
Caption: Workflow for the human liver microsomal stability assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Test Compound: Prepare a 1 mM stock solution in DMSO.
-
Human Liver Microsomes (HLM): Thaw pooled HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
Quenching Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the HLM suspension to achieve a final concentration of 1 µM.
-
Include control wells: a negative control (without NADPH) to assess non-enzymatic degradation and a positive control (a compound with known metabolic instability, e.g., verapamil).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing the quenching solution.
-
-
Sample Processing and Analysis:
-
Seal the plate and vortex to ensure complete protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).[11]
-
Cryopreserved Human Hepatocyte Stability Assay
This assay provides a more physiologically relevant model by using intact liver cells that contain both Phase I and Phase II metabolic enzymes.[12][13]
Workflow Diagram:
Caption: Workflow for the cryopreserved human hepatocyte stability assay.
Step-by-Step Methodology:
-
Cell Preparation:
-
Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium.
-
Centrifuge the cell suspension at a low speed (e.g., 100 x g) for 5 minutes to pellet the cells.
-
Gently resuspend the cell pellet in fresh incubation medium.
-
Determine the cell viability and concentration using the trypan blue exclusion method. Adjust the cell density to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).
-
-
Incubation:
-
Add the hepatocyte suspension to a 96-well plate.
-
Add the test compound to the wells to achieve a final concentration of 1 µM.
-
Include positive and negative controls as described for the microsomal assay.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), transfer an aliquot of the cell suspension to a new plate containing ice-cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples by centrifugation and analyze the supernatant by LC-MS/MS as described in the microsomal stability assay protocol.
-
-
Data Analysis:
-
Calculate the half-life and intrinsic clearance as described for the microsomal assay, adjusting for the cell density instead of the protein concentration.
-
Illustrative Comparative Data and Structure-Metabolism Relationships
To guide the optimization of metabolic stability within the 1-phenyl-1H-benzo[d]oxazine-2,4-dione series, it is essential to establish structure-metabolism relationships (SMRs). The following table presents hypothetical data for a series of analogs to illustrate how substitutions on the N-phenyl ring might influence metabolic stability.
| Compound ID | Substitution on N-phenyl ring | t½ (min) in HLM | CLint (µL/min/mg protein) | Predicted Major Metabolite |
| BZD-001 | Unsubstituted | 25 | 55.4 | 4'-hydroxy-phenyl derivative |
| BZD-002 | 4'-Fluoro | 45 | 30.8 | Hydroxylation on benzoxazine ring |
| BZD-003 | 4'-Methoxy | 15 | 92.4 | O-demethylated metabolite |
| BZD-004 | 4'-Trifluoromethyl | >60 | <23.1 | Minor hydroxylation products |
Data Interpretation and SMR Insights (Hypothetical):
-
BZD-001 (Unsubstituted): Exhibits moderate metabolic instability, likely due to hydroxylation at the para-position of the N-phenyl ring.
-
BZD-002 (4'-Fluoro): The introduction of a fluorine atom at the predicted site of metabolism blocks hydroxylation at that position, leading to a significant improvement in metabolic stability.[3] Metabolism is likely shifted to other, less favorable positions.
-
BZD-003 (4'-Methoxy): The methoxy group provides a soft spot for O-demethylation, a rapid metabolic pathway, resulting in poor metabolic stability.
-
BZD-004 (4'-Trifluoromethyl): The electron-withdrawing trifluoromethyl group deactivates the phenyl ring towards oxidative metabolism, leading to high metabolic stability.
Expert Recommendation: Based on this illustrative data, a key strategy for enhancing the metabolic stability of this scaffold would be to block the most labile positions with metabolically robust groups, such as fluorine, or to introduce electron-withdrawing groups to deactivate the aromatic rings.
Leveraging In Silico Tools for Predictive Metabolism
In the early stages of drug design, in silico tools can provide rapid and cost-effective predictions of metabolic liabilities.[14][15] Several software packages are available that can predict sites of metabolism (SoMs) and the resulting metabolites.[1][16][17][18][19][20][21]
Popular In Silico Tools:
-
StarDrop™ (Optibrium): Utilizes quantum mechanics and machine learning to predict SoMs for various CYP isoforms.[22]
-
ADMET Predictor® (Simulations Plus): A comprehensive suite of models for predicting a wide range of ADME properties, including CYP metabolism and metabolite structures.[21][23]
-
MetaSite™ (Molecular Discovery): Employs a docking-based approach to predict SoMs.[1]
-
BioTransformer: A freely available tool for predicting metabolic transformations.
Causality Behind Using In Silico Tools: By predicting potential metabolic "hotspots" before a compound is synthesized, medicinal chemists can proactively design molecules that block these sites of metabolism, thereby saving significant time and resources. These predictions can also guide the analytical search for metabolites in subsequent in vitro and in vivo studies.
Conclusion
A thorough assessment of metabolic stability is a non-negotiable component of modern drug discovery. For compounds based on the 1-phenyl-1H-benzo[d]oxazine-2,4-dione scaffold, a systematic approach that combines in silico prediction with a tiered in vitro experimental strategy is essential. By first using computational tools to anticipate metabolic liabilities, followed by rapid screening in human liver microsomes and then more detailed characterization in hepatocytes, research teams can efficiently identify and optimize compounds with favorable pharmacokinetic profiles. This integrated approach, grounded in a solid understanding of metabolic pathways and experimental best practices, will ultimately accelerate the journey from a promising chemical scaffold to a viable drug candidate.
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Comparative Guide to the Cross-Reactivity Profiling of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione
<_>
Abstract
This guide provides a comprehensive framework for evaluating the cross-reactivity of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione , a versatile chemical scaffold used in the development of targeted covalent inhibitors.[1] The benzoxazine-2,4-dione moiety can act as an electrophilic trap, particularly for cysteine residues in kinase active sites, making it a valuable building block for novel therapeutics in oncology and immunology.[1] However, ensuring target selectivity is paramount to minimize off-target effects and enhance the therapeutic window.[2][3][4] This document outlines the scientific rationale, experimental design, and detailed protocols for assessing the selectivity of this compound class against a panel of relevant biological targets. We present a case study focused on its potential as an inhibitor of Kynurenine 3-Monooxygenase (KMO), a critical enzyme in the tryptophan degradation pathway implicated in neurodegenerative diseases.[5][6][7]
Introduction: The Imperative of Selectivity in Drug Development
Selectivity is a cornerstone of modern drug design, defining a drug's ability to interact with its intended target over other proteins in the complex cellular environment.[2][3] High selectivity is crucial for minimizing adverse drug reactions, which often arise from unintended "off-target" interactions.[8] The 1-Phenyl-1H-benzo[d]oxazine-2,4-dione scaffold is designed to form covalent bonds, which can lead to potent and durable pharmacological effects.[1] This potency, however, makes rigorous cross-reactivity profiling essential. Unintended covalent modification of other proteins, particularly those with reactive cysteines, could lead to toxicity.[9]
Therefore, a systematic evaluation of a compound's interaction profile across a diverse panel of targets is a non-negotiable step in preclinical development.[8] This guide uses a hypothetical scenario where 1-Phenyl-1H-benzo[d]oxazine-2,4-dione is a candidate inhibitor for Kynurenine 3-Monooxygenase (KMO), an enzyme representing a key therapeutic target for neurodegenerative disorders like Huntington's and Parkinson's disease.[5][7][10] By inhibiting KMO, the balance of the kynurenine pathway is shifted away from neurotoxic metabolites (e.g., 3-hydroxykynurenine, quinolinic acid) and towards the neuroprotective kynurenic acid.[5][6]
Rationale for Off-Target Panel Selection
A robust cross-reactivity panel should be logical and based on several factors: the compound's mechanism, its primary target family, and known liabilities of the chemical class.
-
Target Family Homology: KMO is a monooxygenase. Therefore, the panel should include other relevant monooxygenases and oxidoreductases to assess family-specific selectivity.
-
Common Safety Panels: A standard institutional or commercial panel should be included. This typically covers targets known to be associated with adverse events, such as:
-
hERG Channel: To assess the risk of cardiac arrhythmia.
-
Cytochrome P450 (CYP) Isoforms (e.g., CYP3A4, 2D6, 2C9): To evaluate the potential for drug-drug interactions and metabolic liabilities.
-
-
Cysteine-Containing Proteins: Given the scaffold's function as a covalent inhibitor that targets cysteine, the panel must include representative proteins known to have reactive cysteines.[9] This includes various kinases where cysteine residues are common in active sites (e.g., BTK, EGFR, JNK1) and other enzymes like caspases.[1][11]
-
Structurally Unrelated Targets: A selection of diverse targets (e.g., GPCRs, other enzyme classes) should be included to identify unexpected interactions.
Experimental Design: A Step-by-Step Protocol for KMO Inhibition Assay
To quantify the inhibitory activity of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione against its primary target (KMO) and the off-target panel, a standardized biochemical assay is required. Below is a detailed, self-validating protocol for a fluorometric enzyme inhibition assay.
Principle of the Assay
This assay measures the activity of KMO by monitoring the consumption of its cofactor, NADPH, which results in a decrease in fluorescence (Excitation: 340 nm, Emission: 460 nm). The rate of NADPH consumption is directly proportional to enzyme activity. The inhibitor's potency is determined by measuring the reduction in enzyme activity across a range of inhibitor concentrations.
Materials and Reagents
-
Recombinant Human KMO Enzyme
-
L-Kynurenine (Substrate)
-
NADPH (Cofactor)
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)
-
1-Phenyl-1H-benzo[d]oxazine-2,4-dione (Test Compound)
-
Known KMO Inhibitor (e.g., Ro 61-8048) as a positive control[12]
-
DMSO (Vehicle)
-
96-well black, flat-bottom microplates
Detailed Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a concentration gradient. This is a critical step to ensure a full dose-response curve can be generated.
-
-
Assay Plate Setup:
-
Design the plate map to include wells for:
-
Blank (No Enzyme): Assay buffer + Substrate + Cofactor. Used for background subtraction.
-
Vehicle Control (100% Activity): Enzyme + Substrate + Cofactor + DMSO. Defines the maximum signal window.
-
Positive Control: Enzyme + Substrate + Cofactor + Known Inhibitor. Validates assay performance.
-
Test Compound Wells: Enzyme + Substrate + Cofactor + Test Compound at various concentrations.
-
-
-
Reaction Mixture Preparation:
-
Add 2 µL of the serially diluted test compound, positive control, or DMSO vehicle to the appropriate wells of the 96-well plate.
-
Prepare a master mix of KMO enzyme in assay buffer. Add 50 µL of this enzyme solution to all wells except the "Blank" wells.
-
Pre-incubation (Causality Check): Incubate the plate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction is initiated, which is crucial for accurately determining the potency of competitive or irreversible inhibitors.
-
-
Initiation and Measurement:
-
Prepare a substrate/cofactor master mix containing L-Kynurenine and NADPH in assay buffer.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate/cofactor mix to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence kinetically every 60 seconds for 30 minutes at Ex/Em = 340/460 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well by determining the linear rate of fluorescence decrease over time (slope of the kinetic read).
-
Normalize the data by calculating the percent inhibition for each test compound concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Experimental Workflow Diagram
Caption: Workflow for the KMO enzymatic inhibition assay.
Comparative Data Analysis and Interpretation
The primary output of cross-reactivity studies is a quantitative comparison of the compound's potency against its intended target versus a panel of off-targets. The results are typically summarized in a table of IC₅₀ values.
Hypothetical Cross-Reactivity Data
| Target Class | Target Name | IC₅₀ (µM) of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione | Comments |
| Primary Target | Human KMO | 0.05 | Potent on-target activity |
| Monooxygenase | Tryptophan 2,3-dioxygenase (TDO) | > 100 | High selectivity over related enzyme |
| Kinase (Cys-containing) | Bruton's Tyrosine Kinase (BTK) | 5.5 | Moderate off-target activity |
| Kinase (Cys-containing) | JNK1 | 12.8 | Weak off-target activity |
| Kinase (Non-Cys active site) | PKA | > 100 | No activity on non-cysteine kinase |
| Ion Channel | hERG | > 50 | Low risk of cardiac toxicity |
| Metabolic Enzyme | CYP3A4 | 25.1 | Potential for drug-drug interaction |
| Protease | Caspase-3 | > 100 | No activity on cysteine protease |
Interpretation of Results
The key metric for evaluating cross-reactivity is the Selectivity Index , which is calculated by dividing the IC₅₀ of an off-target by the IC₅₀ of the primary target.[13]
-
Selectivity Index (BTK) = 5.5 µM / 0.05 µM = 110-fold
-
Selectivity Index (JNK1) = 12.8 µM / 0.05 µM = 256-fold
-
Selectivity Index (CYP3A4) = 25.1 µM / 0.05 µM = 502-fold
Expert Insight: A selectivity index >100-fold is generally considered a good starting point for a selective compound, though the required window depends on the therapeutic context and the specific off-target. The moderate activity against BTK is noteworthy. Since both KMO and BTK have targetable cysteines, this suggests that while the compound has a preference for KMO, the covalent mechanism may have some promiscuity.[8] This highlights the need for further structure-activity relationship (SAR) studies to improve selectivity by modifying the non-covalent recognition elements of the molecule.
Signaling Pathway and Selectivity Profile
The diagram below illustrates the desired on-target effect versus potential off-target consequences.
Caption: On-target vs. off-target profile of the compound.
Conclusion and Future Directions
This guide demonstrates a systematic approach to characterizing the cross-reactivity of 1-Phenyl-1H-benzo[d]oxazine-2,4-dione. The hypothetical data indicate that while the compound is a potent KMO inhibitor, it possesses off-target activity against the cysteine-containing kinase BTK. This is a common challenge in the development of covalent inhibitors.
Next Steps for a Research Program:
-
Confirm Off-Target Activity: Validate the biochemical findings in a cell-based assay to confirm that the compound engages BTK in a cellular context.
-
Structure-Based Design: Use computational modeling and structural biology to understand the binding modes in both KMO and BTK. This insight can guide chemical modifications to enhance interactions with KMO while disrupting interactions with BTK.
-
Expanded Profiling: Conduct a broader screen using platforms like activity-based protein profiling (ABPP) to get a proteome-wide view of cysteine reactivity and identify any other potential off-targets.[14][15]
By integrating these biochemical, cellular, and proteomic approaches, researchers can build a comprehensive understanding of a compound's selectivity profile, enabling the development of safer and more effective medicines.
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Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Retrieved from [Link]
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Benns, H. J., et al. (2021). Activity- and reactivity-based proteomics: Recent technological advances and applications in drug discovery. Essays in Biochemistry. Retrieved from [Link]
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The Evolving Landscape of Kinase Inhibition: A Comparative Guide to 1-Phenyl-1H-benzo[d]oxazine-2,4-dione Scaffolds in Overcoming Resistant Kinase Mutants
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
The relentless challenge of acquired resistance to kinase inhibitors remains a primary obstacle in targeted cancer therapy. Kinase domain mutations that alter drug binding sites or stabilize active conformations are common mechanisms that render many first- and second-generation inhibitors ineffective. This guide provides an in-depth technical comparison of the potential efficacy of compounds derived from the 1-Phenyl-1H-benzo[d]oxazine-2,4-dione scaffold against such resistant kinase mutants, with a particular focus on clinically relevant mutations in Bruton's Tyrosine Kinase (BTK) and Epidermal Growth Factor Receptor (EGFR).
The Promise of Irreversible Inhibition: The 1-Phenyl-1H-benzo[d]oxazine-2,4-dione Scaffold
1-Phenyl-1H-benzo[d]oxazine-2,4-dione serves as a crucial building block in the synthesis of irreversible kinase inhibitors.[1] Its inherent chemical architecture acts as an electrophilic trap, enabling the formation of a covalent bond with nucleophilic residues, typically cysteine, within the active site of a target kinase.[1] This mode of inhibition offers the potential for potent and sustained target engagement, a feature that can be advantageous in overcoming resistance mechanisms that arise from competitive ATP binding.
The core challenge in targeting resistant mutants lies in designing inhibitors that can accommodate or circumvent the altered topology of the kinase's active site. The versatility of the benzoxazine scaffold allows for systematic chemical modifications to optimize potency and selectivity against these challenging targets.
Comparative Efficacy Against Resistant Kinase Mutants: A Case Study with Pyrido[2,3-b][1][2]oxazine Derivatives
While direct comparative data for 1-Phenyl-1H-benzo[d]oxazine-2,4-dione against a wide array of resistant mutants is not extensively published, the therapeutic potential of the broader benzoxazine class is well-documented. A compelling case study involves a series of novel pyrido[2,3-b][1][2]oxazine-based inhibitors, which share a core benzoxazine structure, evaluated against non-small cell lung cancer (NSCLC) cell lines harboring EGFR resistance mutations.[3]
These derivatives were specifically designed to target both activating and resistance mutations in EGFR.[3] The data presented below showcases the anti-proliferative activity of the most promising compound from this series, Compound 7f , in comparison to the clinically approved third-generation EGFR inhibitor, Osimertinib.
| Cell Line | EGFR Mutation Status | Compound 7f IC₅₀ (µM) | Osimertinib IC₅₀ (µM) |
| HCC827 | Exon 19 Deletion (Gefitinib-sensitive) | 0.09 | Not Reported in Study |
| NCI-H1975 | L858R/T790M (Gefitinib-resistant) | 0.89 | Not Reported in Study |
| A549 | Wild-Type EGFR | 1.10 | Not Reported in Study |
| BEAS-2B | Normal Lung Epithelium | >61 | Not Reported in Study |
| Table 1: Comparative in vitro anti-proliferative activity of a pyrido[2,3-b][1][2]oxazine derivative (Compound 7f) against NSCLC cell lines with varying EGFR mutation status. Data extracted from a study on novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors.[3] |
The data demonstrates that Compound 7f exhibits potent activity against the gefitinib-resistant NCI-H1975 cell line, which harbors the common T790M "gatekeeper" mutation.[3] Importantly, this compound shows significant selectivity for cancer cells over normal lung epithelial cells, a critical attribute for a therapeutic candidate.[3] This case study underscores the potential of the benzoxazine scaffold to be tailored into potent inhibitors of clinically relevant resistant kinase mutants.
Mechanistic Insights: Targeting Key Resistance Mutations
The development of resistance to kinase inhibitors is a complex process. In the context of covalent inhibitors, mutations at the target cysteine residue can abrogate the irreversible binding that is central to their mechanism of action.
Bruton's Tyrosine Kinase (BTK) and the C481S Mutation
Covalent BTK inhibitors, such as ibrutinib, have transformed the treatment of B-cell malignancies. However, the emergence of the C481S mutation, which replaces the reactive cysteine with a serine, is a primary mechanism of acquired resistance. This mutation prevents the formation of the covalent bond, thereby reducing the efficacy of the inhibitor. The development of non-covalent inhibitors and next-generation covalent inhibitors that can overcome this resistance is an active area of research.
Epidermal Growth Factor Receptor (EGFR) and the T790M Mutation
In the case of EGFR, the T790M mutation is a well-characterized resistance mechanism to first-generation inhibitors like gefitinib and erlotinib. This mutation increases the affinity of the kinase for ATP, making it more difficult for competitive inhibitors to bind. Third-generation EGFR inhibitors, such as osimertinib, were specifically designed to be effective against the T790M mutant. The success of these targeted therapies highlights the importance of understanding the molecular basis of resistance and designing drugs to overcome it.
Experimental Protocols for Assessing Inhibitor Efficacy
The following are standard experimental protocols used to evaluate the efficacy of kinase inhibitors against wild-type and mutant kinases.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of a compound against a purified kinase enzyme.
Methodology:
-
Reagents and Materials: Purified wild-type and mutant kinase, ATP, substrate peptide, kinase buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
A reaction mixture containing the kinase, substrate, and buffer is prepared.
-
The test compound is added at various concentrations.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminometer.
-
-
Data Analysis: The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.
Cellular Proliferation Assay (MTT Assay)
Objective: To assess the effect of a compound on the viability and proliferation of cancer cell lines.
Methodology:
-
Reagents and Materials: Cancer cell lines (e.g., HCC827, NCI-H1975), cell culture medium, test compound, and MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with the test compound at a range of concentrations.
-
After a 72-hour incubation period, the MTT reagent is added to each well.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined.[3]
Western Blot Analysis of Kinase Autophosphorylation
Objective: To determine if a compound inhibits the autophosphorylation of a target kinase within a cellular context, indicating target engagement.
Methodology:
-
Reagents and Materials: Cancer cell lines, cell lysis buffer, primary antibodies (against the phosphorylated and total forms of the target kinase), secondary antibodies, and Western blotting reagents.
-
Procedure:
-
Cells are treated with the test compound for a specified time.
-
The cells are then lysed to extract total protein.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is probed with primary antibodies to detect the phosphorylated and total levels of the target kinase.
-
A secondary antibody conjugated to an enzyme is used for detection via chemiluminescence.
-
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated and total kinase is quantified to assess the degree of inhibition.
Visualizing the Landscape of Kinase Inhibition
To better understand the concepts discussed, the following diagrams illustrate a simplified kinase signaling pathway and a typical experimental workflow for evaluating kinase inhibitors.
Caption: A simplified representation of a typical kinase signaling pathway.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 1-Phenyl-1H-benzo[d]oxazine-2,4-dione
A Senior Application Scientist's Guide to Handling 1-Phenyl-1H-benzo[d][1][2]oxazine-2,4-dione
Introduction: A Precautionary Approach to a Reactive Intermediate
1-Phenyl-1H-benzo[d][1][2]oxazine-2,4-dione, also known as N-Phenylisatoic anhydride, is a pivotal chemical intermediate in modern drug discovery.[3][4] Its utility lies in its function as an "electrophilic trap," designed to form covalent bonds with specific amino acid residues, like cysteine, in target proteins.[3] This reactivity is key to its role in developing potent irreversible kinase inhibitors for diseases ranging from hematological cancers to autoimmune disorders.[3]
However, the very electrophilicity that makes this compound a valuable research tool necessitates a robust and cautious handling protocol. While comprehensive, peer-reviewed hazard data for this specific molecule is not widely published, the chemical reactivity and data from structurally similar compounds—such as other substituted benzoxazine-diones which are known to be skin, eye, and respiratory irritants—demand a proactive safety posture.[5]
This guide provides a self-validating system for the safe handling, use, and disposal of 1-Phenyl-1H-benzo[d][1][2]oxazine-2,4-dione. It is grounded in the precautionary principle, which states that all chemical products should be handled with the recognition of having "unknown hazards and toxicity" until proven otherwise.[6] Our primary objective is to build a deep, trust-based safety culture that extends beyond the product itself, ensuring the well-being of the researchers driving scientific innovation.
Part 1: Hazard Identification and Risk Assessment
Before any laboratory work begins, a thorough risk assessment is mandatory. The primary risks associated with this compound are inferred from its chemical properties and data on analogous structures.
Causality of Risk:
-
Chemical Reactivity: As a reactive electrophile, the compound has the potential to react with biological nucleophiles, such as amino acids in skin proteins and enzymes. This is the mechanistic basis for potential skin and eye irritation.
-
Physical Form: The compound is a solid powder.[7][8] This creates a risk of aerosolization, leading to potential respiratory tract irritation upon inhalation of fine dust particles.[1]
-
Combustibility: As a finely distributed organic powder, it may pose a dust explosion risk under specific conditions.[1]
The following table summarizes the potential hazards that dictate our safety protocols.
| Hazard Category | Potential Risk | Justification & Rationale |
| Skin Contact | Irritation, possible sensitization. | Inferred from data on analogous compounds (e.g., 6-fluoro-2H-benzo[d][1][2]oxazine-2,4(1H)-dione) and its inherent reactivity as an electrophile.[3][5] An allergic skin reaction is a possibility with similar chemical motifs.[7] |
| Eye Contact | Serious eye irritation. | Direct contact with powder can cause mechanical irritation and chemical damage due to its reactivity. This is a standard risk for acidic anhydride-like structures.[5] |
| Inhalation | Respiratory tract irritation. | Fine dust can be inhaled, causing irritation to the mucous membranes.[1][5] |
| Ingestion | Harmful if swallowed. | Assumed based on data for similar compounds.[5] |
| Physical Hazard | Combustible dust. | Organic powders, when aerosolized in sufficient concentration, can form explosive mixtures with air.[1] |
Part 2: The Core Protocol: Personal Protective Equipment (PPE)
The selection of PPE is not a checklist but a comprehensive barrier system. Engineering controls, like a chemical fume hood, are the primary defense. PPE serves as the critical final barrier.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of solid 1-Phenyl-1H-benzo[d][1][2]oxazine-2,4-dione that could generate dust—including weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood. This contains aerosolized particles at the source, providing the highest level of respiratory protection.
Essential PPE Ensemble
| Protection Type | Required Equipment | Procedural Rationale & Self-Validation |
| Hand Protection | Double Gloving: Nitrile, powder-free gloves.[9][10] | Why: The inner glove protects against contamination during outer glove removal. Nitrile offers good chemical resistance.[11] Its electrophilic nature warrants robust skin protection. Validation: Before each use, visually inspect gloves for tears or punctures.[11] Change outer gloves every 30-60 minutes or immediately upon known contact with the compound.[9] |
| Eye & Face Protection | Chemical Splash Goggles. [7][8] | Why: Goggles provide a 360-degree seal around the eyes to protect from airborne powder and splashes. Standard safety glasses are insufficient. Validation: Ensure goggles fit snugly against the face. For large-scale operations (>10g) or splash-prone activities, supplement with a full-face shield worn over the goggles.[11][12] |
| Body Protection | Flame-Resistant Laboratory Coat. | Why: Provides a removable barrier to protect skin and personal clothing from minor spills and dust. Validation: The lab coat must be fully buttoned with sleeves rolled down. Remove immediately if contaminated. |
| Respiratory Protection | N95-rated Respirator. | Why: Required for any handling of the powder outside of a fume hood (e.g., during transport, large-scale spill cleanup). A surgical mask provides no protection against chemical dust.[10] Validation: Ensure a proper fit test has been conducted for the specific make and model of the respirator. |
Part 3: Operational Workflow for Safe Handling
This step-by-step protocol ensures that safety is integrated into every stage of the experimental process.
Step-by-Step Handling Procedure
-
Preparation: Don all required PPE (double nitrile gloves, lab coat, splash goggles) before entering the designated work area.
-
Verification: Ensure the chemical fume hood is operational, with the sash at the indicated safe working height.
-
Staging: Place all necessary equipment (spatulas, weigh boats, glassware, solvent wash bottles, waste containers) inside the fume hood before introducing the chemical.
-
Weighing & Transfer: Tare the balance. Carefully transfer the desired amount of 1-Phenyl-1H-benzo[d][1][2]oxazine-2,4-dione from the stock container to a weigh boat or directly into the reaction vessel. Use gentle movements to minimize dust generation.
-
Dissolution: If preparing a solution, add the solvent to the solid powder slowly to avoid splashing.
-
Post-Transfer Cleanup: Immediately cap the stock container. Decontaminate the spatula and any surfaces within the fume hood where powder may have settled using a solvent-moistened wipe (e.g., ethanol or isopropanol). Dispose of the wipe in the designated solid hazardous waste container.
-
Doffing PPE: Upon completion of the work, remove the outer gloves first and dispose of them in the hazardous waste. Remove the remaining PPE in an order that prevents cross-contamination (e.g., lab coat, then goggles, then inner gloves).
-
Hygiene: Immediately wash hands thoroughly with soap and water.[1]
Workflow Visualization
Caption: Standard operational workflow for handling the compound.
Part 4: Decontamination and Waste Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure the safety of all laboratory personnel.
Decontamination Protocol
-
Glassware & Equipment: Rinse all contaminated glassware and equipment three times with a suitable organic solvent (e.g., acetone or ethanol). Collect the rinsate in a designated liquid hazardous waste container. After the solvent rinse, wash with soap and water.
-
Work Surfaces: Wipe down all surfaces inside the fume hood with a solvent-moistened cloth. Dispose of the cloth in the solid hazardous waste stream.
Waste Segregation and Disposal
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any unreacted solid compound. Place all solid waste in a clearly labeled, sealed hazardous waste container. The label must read: "Hazardous Waste: 1-Phenyl-1H-benzo[d][1][2]oxazine-2,4-dione".
-
Liquid Waste: This includes all solvent rinsates and reaction mixtures containing the compound. Collect in a sealed, compatible hazardous waste container. The label must list all chemical constituents by percentage.
-
Sharps: Any contaminated needles or sharp-edged tools must be disposed of in a designated sharps container for hazardous chemical waste.
Never dispose of this chemical down the drain.[1] All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office.[7]
Waste Disposal Decision Diagram
Caption: Decision tree for proper waste stream segregation.
Part 5: Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is vital.
-
Skin Exposure: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][6] Seek medical attention.
-
Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if easy to do so.[1][6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Small Spill (in fume hood): Wearing your full PPE, decontaminate the area with a solvent-moistened absorbent pad. Place the used pads in the solid hazardous waste container.
-
Large Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and contact your institution's EHS emergency line. Prevent re-entry until the area is cleared by trained professionals.
Conclusion
The responsible use of 1-Phenyl-1H-benzo[d][1][2]oxazine-2,4-dione mandates a comprehensive understanding of its potential risks and the diligent application of safety protocols. By treating this compound with the respect its reactivity deserves—through the consistent use of engineering controls, appropriate PPE, and established procedures for handling and disposal—we can harness its scientific potential while ensuring a safe and secure research environment. This commitment to safety is the foundation of trustworthy and excellent science.
References
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Sigma-Aldrich. (2025, April 24). Safety Data Sheet for 4-Phenyl-1,2,4-triazoline-3,5-dione. Link
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Benchchem. 1-Phenyl-1H-benzo[d][1][2]oxazine-2,4-dione. Link
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CHEMM. Personal Protective Equipment (PPE). Link
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Fisher Scientific. (2025, May 1). Safety Data Sheet for Acetophenone azine. Link
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Fisher Scientific. (2025, December 18). Safety Data Sheet for 1-Benzoylacetone. Link
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Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Link
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BLD Pharmatech. Safety Data Sheet General Information. Link
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Link
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Caluanie Muelear Oxidize Safety. (2025, September 19). Personal Protective Equipment (PPE) for Working with Oxidizing Agents. Link
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CTAHR. Unit 7: Personal Protective Equipment. Link
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BLD Pharmatech. Safety Data Sheet for 6-Fluoro-2H-benzo[d][1][2]oxazine-2,4(1H)-dione. Link
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BLD Pharm. 20877-86-5|1-Phenyl-1H-benzo[d][1][2]oxazine-2,4-dione. Link
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Nanjing Norris Pharm Technology Co., Ltd. 1-Phenyl-1H-benzo[d][1][2]oxazine-2,4-dione CAS NO.20877-86-5. Link
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
